rac-cis-1-Deshydroxy Rasagiline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOXAKDLRBCFC-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1C[C@@H](C2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Landscape of Rasagiline and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rasagiline, a potent and selective irreversible monoamine oxidase type B (MAO-B) inhibitor, is a cornerstone in the management of Parkinson's disease.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and metabolic fate. This technical guide provides an in-depth exploration of the chemical architecture of rasagiline and its related compounds, with a specific focus on rac-cis-1-Deshydroxy Rasagiline. While comprehensive data on this specific analog is limited, this document compiles available information and situates it within the broader context of rasagiline's chemistry, pharmacology, and analytical characterization.
Chemical Identity and Structure
This compound
This compound is a derivative of rasagiline characterized by the presence of a hydroxyl group at the 1-position of the indane ring. The "rac" prefix indicates a racemic mixture of enantiomers, and "cis" denotes the stereochemical relationship between the hydroxyl and amino groups on the indane ring.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol | [2] |
| CAS Number | 1429220-15-4 | [2][3] |
| Molecular Formula | C₁₂H₁₃NO | [3] |
| Molecular Weight | 187.24 g/mol | [3] |
| SMILES | O[C@H]1C--INVALID-LINK--c2ccccc12 | [2] |
| InChI | InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1 | [2] |
Rasagiline
Rasagiline, the parent compound, is N-propargyl-1(R)-aminoindan. Its structure is fundamental to its potent and selective inhibition of MAO-B.
Table 2: Chemical Identification of Rasagiline
| Identifier | Value | Reference |
| IUPAC Name | (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | [4] |
| CAS Number | 136236-51-6 | [5] |
| Molecular Formula | C₁₂H₁₃N | [5] |
| Molecular Weight | 171.24 g/mol | [6] |
Synthesis and Characterization
Synthesis of Rasagiline and Related Impurities
The synthesis of rasagiline has been extensively documented, often involving the alkylation of (R)-1-aminoindan with a propargyl halide or sulfonate.[7] Impurities such as this compound can potentially arise from starting materials or side reactions during the synthesis process.[8][9]
One patented method for rasagiline synthesis involves the reaction of R(-)-1-aminoindan with propargyl benzenesulfonate.[10] The purification of the final product is crucial to minimize the levels of process-related impurities.[8][9]
Analytical Characterization
The characterization of rasagiline and its impurities relies on a combination of spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of rasagiline and quantifying any impurities.[11] Spectroscopic methods such as ¹H NMR and mass spectrometry are essential for the structural elucidation of these compounds.[8][9]
Experimental Protocol: General Approach to HPLC Analysis of Rasagiline
A typical HPLC method for the analysis of rasagiline would involve:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where rasagiline exhibits strong absorbance (e.g., around 210 nm).
-
Standard Preparation: Preparation of a reference standard of rasagiline at a known concentration.
-
Sample Preparation: Dissolving the sample containing rasagiline in a suitable solvent.
-
Injection and Analysis: Injection of the sample and standard solutions into the HPLC system and comparison of the retention times and peak areas to identify and quantify rasagiline and any impurities.
Pharmacology and Mechanism of Action
Rasagiline: A Selective MAO-B Inhibitor
The primary mechanism of action of rasagiline is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[12][13] MAO-B is a key enzyme in the degradation of dopamine in the brain.[12] By inhibiting MAO-B, rasagiline increases the levels of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.[12][13]
The propargylamine moiety of rasagiline is crucial for its irreversible binding to the flavin cofactor of MAO-B.[12]
Pharmacology of Rasagiline Metabolites
Rasagiline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][4][13] The major metabolite is (R)-1-aminoindan, which is pharmacologically active but does not significantly inhibit MAO-B.[4] (R)-1-aminoindan has demonstrated neuroprotective properties in preclinical models.[4][14]
Other metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[4] The pharmacological profile of this compound has not been extensively reported in the scientific literature. Given its structural similarity to known metabolites, it may possess some biological activity, but further investigation is required.
Signaling Pathways and Experimental Workflows
Rasagiline's Neuroprotective Signaling
Beyond its MAO-B inhibitory activity, rasagiline has been shown to possess neuroprotective properties.[7][14] These effects are thought to be mediated through the modulation of various signaling pathways, including the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade.[14] Rasagiline has also been shown to increase the expression of anti-apoptotic proteins like Bcl-2.[15]
Caption: Proposed neuroprotective signaling pathways of Rasagiline.
Experimental Workflow for In Vitro Evaluation
The in vitro assessment of compounds like rasagiline and its analogs typically follows a structured workflow to determine their pharmacological properties.
Caption: A typical experimental workflow for in vitro pharmacological profiling.
Quantitative Data Summary
Table 3: Pharmacological Data for Rasagiline
| Parameter | Value | Species/System | Reference |
| MAO-B IC₅₀ | 4.43 ± 0.92 nM | Rat Brain | [6] |
| MAO-A IC₅₀ | 412 ± 123 nM | Rat Brain | [6] |
| MAO-B ED₅₀ (oral) | 0.1 mg/kg | Rat Brain | [6] |
| MAO-A ED₅₀ (oral) | 6.48 mg/kg | Rat Brain | [6] |
| Absolute Bioavailability | ~36% | Human | [1] |
| Plasma Protein Binding | 88-94% | Human | [1] |
Conclusion
This compound is a structurally related analog and potential impurity of the potent anti-Parkinsonian drug, rasagiline. While its specific pharmacological profile remains to be fully elucidated, its chemical structure suggests it may share some biological properties with rasagiline or its known metabolites. A thorough understanding of the chemistry and pharmacology of rasagiline and its related compounds is critical for drug development, quality control, and ensuring therapeutic efficacy and safety. Further research is warranted to fully characterize the biological activity and potential significance of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Buy Online CAS Number 1429220-15-4 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. This compound;1429220-15-4;C12H13NO;187.24 ; [rrkchem.com]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. Rasagiline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 11. Identification and genotoxicity evaluation of two carbamate impurities in rasagiline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 15. mdpi.com [mdpi.com]
Technical Guide: rac-cis-1-Deshydroxy Rasagiline (CAS Number: 1429220-15-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rac-cis-1-Deshydroxy Rasagiline, a compound structurally related to the anti-Parkinson's agent Rasagiline. Due to the limited publicly available data specifically for this compound, this document leverages information on Rasagiline and its known impurities and metabolites to infer potential properties, analytical methodologies, and biological context. The CAS number for this compound is 1429220-15-4.[1] This guide is intended to serve as a foundational resource for researchers and professionals in drug development and analytical sciences.
Chemical and Physical Data
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes known and inferred physicochemical properties based on its structure and data from related compounds like Rasagiline.
| Property | Value | Source/Inference |
| CAS Number | 1429220-15-4 | [1] |
| Molecular Formula | C₁₂H₁₃NO | Inferred from structure |
| Molecular Weight | 187.24 g/mol | Inferred from structure |
| Appearance | White to off-white solid (inferred) | Based on Rasagiline |
| Solubility | Soluble in organic solvents like methanol, acetonitrile (inferred) | Based on Rasagiline and its impurities |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported |
Synthesis and Formulation
Synthesis
A specific, validated synthetic route for this compound is not detailed in publicly accessible literature. However, its structure suggests it could be a byproduct or a specifically synthesized derivative of Rasagiline. The synthesis of Rasagiline and its impurities often involves the reaction of 1-aminoindan derivatives with propargyl-containing reagents.[2][3] The "deshydroxy" nomenclature is unusual in this context and may refer to a specific, non-standard derivative. A potential, generalized synthetic approach could involve modifications of the indane ring of a Rasagiline precursor.
Formulation
As this compound is primarily a research compound, there are no established pharmaceutical formulations. For experimental purposes, it would likely be formulated as a solution in a suitable organic solvent or aqueous buffer, depending on the experimental requirements.
Analytical Methodologies
The analysis of Rasagiline and its impurities is well-documented, and these methods can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the analysis of pharmaceutical compounds and their impurities.
Experimental Protocol:
-
Column: C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm.[4]
-
Temperature: Ambient or controlled at 25-30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable diluent.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and characterization of impurities.
Experimental Protocol:
-
LC System: A system similar to the HPLC method described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for compounds of this nature.
-
Data Acquisition: Full scan mode for initial identification and product ion scan (MS/MS) for structural elucidation.
Biological Context and Signaling Pathways
Inferred Mechanism of Action
Given its structural similarity to Rasagiline, this compound's biological activity, if any, would likely be related to the monoamine oxidase (MAO) system. Rasagiline is a potent and irreversible inhibitor of MAO-B, which leads to increased levels of dopamine in the brain.[5] This is the primary mechanism for its therapeutic effect in Parkinson's disease. It is plausible that this compound could also interact with MAO-B, either as an inhibitor or a substrate, though its potency and selectivity are unknown.
Signaling Pathway
The therapeutic effects of Rasagiline are primarily attributed to its inhibition of MAO-B, which in turn enhances dopaminergic signaling. The diagram below illustrates this established pathway for Rasagiline.
Caption: Inferred signaling pathway based on Rasagiline's mechanism.
Experimental Workflows
The following diagram outlines a typical workflow for the identification and characterization of a related substance like this compound in a drug product.
Caption: A typical experimental workflow for impurity analysis.
Conclusion
This compound is a compound of interest due to its structural relationship with the established drug Rasagiline. While direct experimental data is scarce, this guide provides a framework for its study based on established knowledge of Rasagiline and its related substances. Further research is necessary to fully characterize its chemical, physical, and biological properties. The methodologies and inferred information presented here can serve as a valuable starting point for researchers investigating this compound.
References
- 1. å½å®¶æ åç©è´¨STDPHARM|STD|æ åå|å¯¹ç §å|ä¸å½æ åè¯ç©é墿éå ¬å¸ China National Standard Pharmaceutical Co., Ltd.|è¯ç©åå¦æè´¨ãåè¯å ½è¯æ®çãåä½ç´ æ è®°ç©ãé¦ç²¾è²ç´ ãåäºå¸æ³å»å¦ã天ç¶è¯ç©æåãåå¦åãç¯å¢ä¿æ¤ãé£åå®å ¨ãå·¥ä¸è¾ æçåºç¨é¢å [m.standardpharm.cn]
- 2. researchgate.net [researchgate.net]
- 3. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
Proposed Synthesis of rac-cis-1-Deshydroxy Rasagiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for rac-cis-1-Deshydroxy Rasagiline. To the best of our knowledge, a direct, published synthesis for this specific compound is not currently available. The proposed route is inferred from established chemical principles and analogous reactions reported in the scientific literature for similar molecular scaffolds, particularly the synthesis of Rasagiline and its derivatives. The experimental protocols provided are based on these analogous reactions and may require optimization for the specific substrates described herein.
Introduction
This compound, chemically known as (1RS,3SR)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol, is a potential impurity and analog of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The synthesis and characterization of such analogs are crucial for understanding the structure-activity relationships, impurity profiling, and metabolic pathways of the parent drug. This guide details a plausible three-step synthetic route starting from 1,3-indandione.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process commencing with the stereoselective reduction of 1,3-indandione to yield rac-cis-1,3-indandiol. This is followed by a selective mono-amination to produce rac-cis-3-amino-1-indanol. The final step involves the N-propargylation of the amino group to afford the target molecule.
Caption: Proposed three-step synthesis of this compound.
Data Presentation: Summary of Key Transformations
The following tables summarize the proposed reagents and conditions for each step of the synthesis, based on analogous reactions found in the literature.
Table 1: Step 1 - Diastereoselective Reduction of 1,3-Indandione
| Reagent System | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| NaBH4 | Methanol | 0 to RT | Predominantly cis | [1] |
| H2, Ru/C | Isopropanol | 100 | 7:3 | [2][3] |
| H2, Pd/C | Ethanol | RT | - | [4] |
Table 2: Step 2 - Selective Mono-amination of rac-cis-1,3-Indandiol (via tosylation and azide substitution)
| Step | Reagent(s) | Solvent | Temperature (°C) | Notes | Reference |
| Mono-tosylation | TsCl, Pyridine | Dichloromethane | 0 | Controlled addition of TsCl is crucial for selectivity. | [5] |
| Azide Substitution | NaN3 | DMF | 80 | Sₙ2 reaction to introduce the azide group. | [6] |
| Reduction | H2, Pd/C or LiAlH4 | Methanol or THF | RT | Reduction of the azide to the primary amine. | [6] |
Table 3: Step 3 - N-Propargylation of rac-cis-3-Amino-1-indanol
| Propargylating Agent | Base | Solvent | Temperature (°C) | Reference |
| Propargyl Bromide | K2CO3 | Acetonitrile | 60-80 | [7][8][9] |
| Propargyl Chloride | Et3N | Dichloromethane | RT | [7] |
| Propargyl Mesylate | K2CO3 | Acetone | Reflux | Analogous to other alkylations |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each key transformation, adapted from literature procedures for similar substrates.
Step 1: Diastereoselective Reduction of 1,3-Indandione to rac-cis-1,3-Indandiol
Method A: Sodium Borohydride Reduction [1]
-
To a stirred solution of 1,3-indandione (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford rac-cis-1,3-indandiol.
Method B: Catalytic Hydrogenation [2][3]
-
A solution of 1,3-indandione (1.0 eq) in isopropanol is placed in a high-pressure reactor.
-
5% Ruthenium on carbon (Ru/C) catalyst (5 mol%) is added to the solution.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 bar.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography or recrystallization to separate the cis and trans isomers.
Step 2: Selective Mono-amination of rac-cis-1,3-Indandiol to rac-cis-3-Amino-1-indanol
This is a multi-step process involving selective protection, activation, substitution, and deprotection.
2a. Selective Mono-tosylation of rac-cis-1,3-Indandiol [5]
-
A solution of rac-cis-1,3-indandiol (1.0 eq) in anhydrous dichloromethane and pyridine (3.0 eq) is cooled to 0 °C.
-
A solution of p-toluenesulfonyl chloride (TsCl) (1.05 eq) in anhydrous dichloromethane is added dropwise over 2 hours.
-
The reaction is stirred at 0 °C for 4-6 hours, monitoring by TLC for the appearance of the mono-tosylated product and disappearance of the starting material.
-
The reaction is quenched with cold water, and the layers are separated.
-
The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the mono-tosylated intermediate.
2b. Azide Substitution and Reduction [6]
-
The mono-tosylated diol (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added.
-
The mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude azido-alcohol is used in the next step without further purification.
-
The crude azido-alcohol is dissolved in methanol, and 10% Palladium on carbon (Pd/C) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give crude rac-cis-3-amino-1-indanol, which can be purified by column chromatography.
Step 3: N-Propargylation of rac-cis-3-Amino-1-indanol[7][8][9]
-
To a solution of rac-cis-3-amino-1-indanol (1.0 eq) in acetonitrile, potassium carbonate (2.5 eq) is added.
-
Propargyl bromide (80% solution in toluene, 1.2 eq) is added dropwise at room temperature.
-
The reaction mixture is heated to 60 °C and stirred for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product, this compound, is purified by column chromatography on silica gel.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and a typical experimental workflow.
Caption: Logical progression of the proposed synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]
- 5. jchemlett.com [jchemlett.com]
- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of rac-cis-1-Deshydroxy Rasagiline
Disclaimer: As of late 2025, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for rac-cis-1-Deshydroxy Rasagiline . While its chemical structure is defined, dedicated pharmacological studies elucidating its biological activity, binding affinities, and downstream signaling pathways are not presently available.
This technical guide, therefore, addresses the core query by providing a comprehensive overview of the well-documented mechanisms of its parent compound, rasagiline , and its primary active metabolite, (R)-1-aminoindan . This information serves as a foundational framework for researchers, scientists, and drug development professionals, offering insights into the potential, yet unconfirmed, pharmacological profile of this compound. It is critical to underscore that the mechanisms detailed herein for rasagiline and (R)-1-aminoindan should not be directly extrapolated to this compound without dedicated experimental validation.
Executive Summary
Rasagiline is a potent, irreversible, and selective inhibitor of monoamine oxidase type B (MAO-B), a key enzyme in the degradation of dopamine in the central nervous system.[1][2][3] Its therapeutic efficacy in Parkinson's disease is primarily attributed to this MAO-B inhibition, which leads to increased synaptic dopamine levels.[1][2] Rasagiline is metabolized in the liver to several compounds, with (R)-1-aminoindan being the major metabolite.[1][4] Notably, (R)-1-aminoindan is largely devoid of MAO-B inhibitory activity but possesses significant neuroprotective properties through mechanisms independent of MAO-B inhibition.[4][5] These neuroprotective effects are linked to the modulation of intracellular signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, and the regulation of pro- and anti-apoptotic proteins.[5][6]
The Parent Compound: Rasagiline's Mechanism of Action
The primary and best-understood mechanism of action for rasagiline is its selective and irreversible inhibition of MAO-B.
Monoamine Oxidase-B (MAO-B) Inhibition
MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several neurotransmitters, most notably dopamine.[2] In neurodegenerative conditions like Parkinson's disease, where dopaminergic neurons are progressively lost, the activity of MAO-B contributes to the depletion of already scarce dopamine.
Rasagiline's N-propargyl-1-(R)-aminoindan structure allows it to act as a mechanism-based inactivator of MAO-B. It is believed that the propargyl group forms a covalent adduct with the flavin cofactor of the enzyme, leading to its irreversible inhibition.[1] This inhibition is highly selective for MAO-B over its isoform, MAO-A, at therapeutic doses, which is crucial for avoiding the "cheese effect" (a hypertensive crisis) associated with non-selective MAO inhibitors.[3]
The functional consequence of MAO-B inhibition by rasagiline is a reduction in the breakdown of dopamine in the striatum, leading to an increase in its synaptic availability and enhanced dopaminergic neurotransmission.[1]
Quantitative Data for Rasagiline
| Parameter | Value | Species/System | Reference |
| MAO-B IC50 | 20-90 fold lower than MAO-A IC50 | Human and Rat Brain | [2] |
Note: Specific IC50 values for rasagiline can vary depending on the experimental conditions.
The Major Metabolite: (R)-1-Aminoindan's Neuroprotective Mechanisms
Following oral administration, rasagiline is extensively metabolized, with (R)-1-aminoindan being the principal metabolite.[4] While lacking significant MAO-B inhibitory activity, (R)-1-aminoindan has demonstrated robust neuroprotective effects in various preclinical models.[4][5]
Modulation of Pro-survival and Anti-apoptotic Signaling Pathways
A key aspect of (R)-1-aminoindan's neuroprotective action is its ability to influence intracellular signaling cascades that promote cell survival and inhibit apoptosis.
-
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Studies have shown that rasagiline and its derivatives, likely including the aminoindan moiety, can activate the PKC and MAPK signaling pathways.[5][6] These pathways are crucial for cell proliferation, differentiation, and survival. Activation of these cascades can lead to the upregulation of neurotrophic factors and the suppression of apoptotic signals.
Regulation of Apoptotic Proteins
(R)-1-aminoindan has been shown to modulate the expression and function of key proteins involved in the apoptotic cascade.
-
Bcl-2 Family Proteins: The neuroprotective effects of rasagiline and its derivatives are associated with the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and FAS.[6][7] This shift in the balance between pro- and anti-apoptotic factors helps to prevent the initiation of the mitochondrial apoptotic pathway.
Attenuation of Glutamatergic Excitotoxicity
There is evidence to suggest that (R)-1-aminoindan can attenuate glutamatergic neurotransmission.[8] Excessive glutamate signaling can lead to excitotoxicity, a process implicated in neuronal death in various neurodegenerative diseases. By modulating glutamate receptor-mediated signaling, (R)-1-aminoindan may protect neurons from this form of damage.[8]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to determine the mechanism of action of rasagiline and its metabolites.
MAO-B Inhibition Assay
-
Objective: To determine the inhibitory potency (e.g., IC50) of a compound against MAO-B.
-
Methodology:
-
Enzyme Source: Homogenates of brain tissue (e.g., rat or human) or isolated mitochondria are used as a source of MAO-B.
-
Substrate: A specific substrate for MAO-B, such as benzylamine or phenylethylamine, is used. The substrate is often radiolabeled for ease of detection.
-
Incubation: The enzyme source is pre-incubated with various concentrations of the test compound (e.g., rasagiline) for a defined period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination and Product Separation: The reaction is stopped after a specific time, and the product of the enzymatic reaction is separated from the unreacted substrate, often using chromatography or solvent extraction.
-
Quantification: The amount of product formed is quantified, typically by liquid scintillation counting if a radiolabeled substrate is used.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.
-
Neuroprotection Assays in Cell Culture
-
Objective: To assess the ability of a compound to protect neurons from various toxic insults.
-
Methodology:
-
Cell Line: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neuronal cultures are used.
-
Toxic Insult: Cells are exposed to a neurotoxin relevant to a specific disease model (e.g., 6-hydroxydopamine for Parkinson's disease, glutamate for excitotoxicity).
-
Treatment: Cells are pre-treated, co-treated, or post-treated with the test compound (e.g., (R)-1-aminoindan).
-
Viability Assessment: Cell viability is measured using various assays, such as the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), or by direct cell counting.
-
Apoptosis Assays: To determine if the neuroprotection is mediated by anti-apoptotic mechanisms, assays such as TUNEL staining (detects DNA fragmentation), caspase activity assays, or Western blotting for apoptotic proteins (e.g., Bcl-2, Bax) are performed.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of a compound on the activation of specific signaling proteins.
-
Methodology:
-
Cell Treatment and Lysis: Neuronal cells are treated with the test compound for various times. The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for chemiluminescent detection of the protein bands.
-
Analysis: The intensity of the bands is quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of protein activation.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with rasagiline and its major metabolite, (R)-1-aminoindan.
Caption: Rasagiline's primary mechanism of action: irreversible inhibition of MAO-B.
Caption: Neuroprotective signaling pathways of (R)-1-aminoindan.
Conclusion and Future Directions
Future research should prioritize the pharmacological characterization of this compound. Key areas of investigation should include:
-
In vitro binding and enzyme inhibition assays: To determine its affinity for MAO-A, MAO-B, and other potential targets.
-
Cell-based neuroprotection assays: To assess its ability to protect neurons from various insults and to delineate the underlying signaling pathways.
-
In vivo studies: To evaluate its pharmacokinetic profile, brain penetration, and efficacy in animal models of neurodegenerative diseases.
Such studies are imperative to understand the potential therapeutic relevance of this compound and to determine if it shares the beneficial properties of its parent compound and major metabolite, or if it possesses a unique pharmacological profile of its own. Until such data becomes available, any assumptions about its mechanism of action should be made with extreme caution.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 6. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Profile of Rasagiline Metabolites: A Technical Guide
An examination of the key metabolic products of rasagiline, with a focus on (R)-1-aminoindan, reveals a distinct pharmacological profile characterized by neuroprotective properties independent of significant monoamine oxidase inhibition. This technical guide provides an in-depth analysis of the available data for researchers, scientists, and drug development professionals.
The compound "rac-cis-1-deshydroxy rasagiline" is not a recognized chemical name in widespread scientific literature. It is likely a misnomer for a metabolite of rasagiline. Rasagiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B), undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme CYP1A2. This process yields several metabolites, the most significant of which is (R)-1-aminoindan. Other metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI). This document will focus on the pharmacological profile of these known metabolites, with a primary emphasis on the major metabolite, (R)-1-aminoindan.
Enzyme and Receptor Binding Profile
The metabolites of rasagiline exhibit a pharmacological profile distinct from the parent compound. Notably, (R)-1-aminoindan, the major metabolite, is largely devoid of the potent MAO-B inhibitory activity that characterizes rasagiline.[1] This metabolite and others show weak or negligible affinity for a range of other receptors and transporters.
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |
| (R)-1-aminoindan | MAO-B | Inhibition | Human | - | Weak | [1] |
| MAO-A | Inhibition | Human | - | Weak | [1] | |
| Dopamine Transporter (DAT) | Reuptake Inhibition | Rat | - | 1,000,000 | [2] | |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | Rat | - | >35,700 | [2] | |
| 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) | - | - | - | - | - | No data available |
| 3-hydroxy-1-aminoindan (3-OH-AI) | - | - | - | - | - | No data available |
Table 1: Quantitative Enzyme and Receptor Binding Data for Rasagiline Metabolites.
Neuroprotective and Anti-apoptotic Effects
A significant body of research has focused on the neuroprotective properties of rasagiline's metabolites, particularly (R)-1-aminoindan. These effects are observed in various in vitro models of neuronal injury and apoptosis and are independent of MAO-B inhibition.
In Vitro Efficacy
(R)-1-aminoindan has demonstrated protective effects in several cell-based assays of neurotoxicity and apoptosis.
| Compound | Cell Line | Insult/Model | Effect | Concentration | Reference |
| (R)-1-aminoindan | PC-12 cells | Serum and NGF deprivation | Neuroprotective, Anti-apoptotic | 1 µM | [3] |
| SK-N-SH neuroblastoma cells | High-density culture-induced apoptosis | Reduced apoptosis, Increased Bcl-2 and Bcl-xl | 0.1-1 µM | [4] | |
| PC-12 cells | 6-hydroxydopamine (6-OHDA) toxicity | Neuroprotective | Not specified | [4] |
Table 2: In Vitro Neuroprotective Efficacy of (R)-1-aminoindan.
Experimental Protocols
In Vitro Neuroprotection Assay in PC-12 Cells
This protocol outlines a typical experiment to assess the neuroprotective effects of a test compound against serum and nerve growth factor (NGF) deprivation-induced apoptosis in PC-12 cells.
-
Cell Culture: PC-12 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics.
-
Plating: Cells are seeded in 96-well plates at a suitable density.
-
Induction of Apoptosis: After cell attachment, the growth medium is replaced with a serum- and NGF-free medium to induce apoptosis.
-
Treatment: The test compound (e.g., (R)-1-aminoindan) is added to the serum- and NGF-free medium at various concentrations (e.g., 1 µM) for a specified duration (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is quantified using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release.
-
Assessment of Apoptosis: Apoptosis can be quantified using an enzyme-linked immunosorbent assay (ELISA) to detect histone-associated DNA fragments or by TUNEL staining.
Experimental workflow for in vitro neuroprotection assay.
Signaling Pathways
The neuroprotective effects of (R)-1-aminoindan are believed to be mediated through the activation of specific intracellular signaling pathways. Studies have implicated the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways in these effects.
Activation of these pathways leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl, and the downregulation of pro-apoptotic proteins like cleaved caspase-3 and caspase-9.
Signaling pathway for (R)-1-aminoindan-mediated neuroprotection.
Pharmacokinetics
Rasagiline is rapidly absorbed and extensively metabolized, with less than 1% of the parent drug excreted unchanged in the urine. The major metabolite, (R)-1-aminoindan, is formed through N-dealkylation.
| Parameter | Rasagiline | (R)-1-aminoindan | Reference |
| Bioavailability | ~36% | - | [1] |
| Tmax | 0.5 - 1 hour | ~2 hours | [1] |
| Half-life (t1/2) | ~3 hours | - | [1] |
| Metabolism | Hepatic (primarily CYP1A2) | - | [1] |
| Excretion | Primarily renal | - | [1] |
Table 3: Pharmacokinetic Parameters of Rasagiline and its Major Metabolite.
Summary and Future Directions
The pharmacological profile of rasagiline's metabolites, particularly (R)-1-aminoindan, is markedly different from the parent compound. While rasagiline is a potent MAO-B inhibitor, its major metabolite lacks significant activity at this target. Instead, (R)-1-aminoindan exhibits neuroprotective and anti-apoptotic properties that are mediated through the activation of pro-survival signaling pathways. These findings suggest that the therapeutic effects of rasagiline in neurodegenerative diseases may be attributed not only to its MAO-B inhibition but also to the independent neuroprotective actions of its primary metabolite.
Further research is warranted to fully elucidate the receptor binding profiles and in vivo efficacy of all of rasagiline's metabolites. A deeper understanding of these compounds could inform the development of novel therapeutic strategies for a range of neurodegenerative disorders.
References
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 4. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
rac-cis-1-Deshydroxy Rasagiline in vitro studies
An In-Depth Technical Guide on the In Vitro Studies of Rasagiline Metabolites
Introduction
Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B) utilized in the treatment of Parkinson's disease.[1] Its therapeutic effects are primarily attributed to the inhibition of dopamine degradation in the brain. Upon administration, rasagiline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2][3] This metabolic process leads to the formation of several metabolites, the most significant of which is (R)-1-aminoindan.[3][4] While the user's query refers to "rac-cis-1-Deshydroxy Rasagiline," this appears to be a non-standard descriptor. Based on the metabolic pathway of rasagiline, this guide will focus on its principal and pharmacologically active metabolite, 1-aminoindan, which is structurally a "des-propargyl" derivative of rasagiline. In vitro studies have been crucial in elucidating the independent pharmacological activities of this metabolite, particularly its neuroprotective properties, which may contribute to the overall therapeutic profile of rasagiline.[4][5][6]
Quantitative Data from In Vitro Studies
The following tables summarize quantitative data from various in vitro experiments investigating the effects of 1-aminoindan, the major metabolite of rasagiline.
| Table 1: Neuroprotective Effects of 1-Aminoindan in Neuronal Cell Models | |||
| Cell Line | Insult/Toxin | Concentration of 1-Aminoindan | Observed Effect |
| Human Neuroblastoma SK-N-SH cells | High-density culture-induced apoptosis | 0.1-1 µmol/L | Significant reduction in the apoptosis-associated phosphorylated protein, H2A.X[6] |
| Rat Pheochromocytoma PC-12 cells | Serum and Nerve Growth Factor (NGF) deprivation | 1 µM | Neuroprotective and anti-apoptotic effects observed[5] |
| Rat Pheochromocytoma PC-12 cells | 6-hydroxydopamine (6-OHDA) | Not specified | Protection against neurotoxicity[6] |
| Table 2: Effects on Monoamine Oxidase (MAO) Activity | ||
| Metabolite | Enzyme | Activity |
| (R)-1-aminoindan | MAO-B | Devoid of or shows only weak inhibition[4] |
| (R)-1-aminoindan | Not specified | Does not possess amphetamine-like activity[3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are outlined below.
Cell Culture and Induction of Apoptosis
-
PC-12 Cell Model:
-
Cell Line: Rat pheochromocytoma (PC-12) cells are commonly used as a model for neuronal cells.
-
Culture Conditions: Cells are typically grown in appropriate media supplemented with fetal bovine serum and horse serum.
-
Induction of Apoptosis: To mimic neurodegenerative conditions, apoptosis is often induced by depriving the cells of serum and nerve growth factor (NGF).
-
Treatment: Cells are pretreated with the test compound (e.g., 1-aminoindan at 1 µM) for a specified period (e.g., 24 hours) before the insult.[5]
-
-
SK-N-SH Cell Model:
-
Cell Line: Human neuroblastoma SK-N-SH cells.
-
Induction of Apoptosis: A cytotoxic model involving high-density culture is used to induce neuronal death.
-
Treatment: Cells are treated with various concentrations of 1-aminoindan (e.g., 0.1-1 µmol/L) to assess its neuroprotective capabilities.[6]
-
Assessment of Neuroprotection and Cell Viability
-
MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Procedure: Following treatment and/or insult, MTT solution is added to the cell cultures and incubated. The resulting formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. An increase in absorbance correlates with higher cell viability.[5]
-
-
ELISA for Apoptosis:
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify apoptosis by detecting markers such as histone-associated DNA fragments (nucleosomes) released into the cytoplasm of apoptotic cells.
-
Procedure: Cell lysates are used in a sandwich ELISA format where antibodies specifically detect the apoptotic fragments. The signal is then quantified, providing a measure of the extent of apoptosis.[5]
-
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Procedure: A sample of the culture medium is collected and incubated with a reaction mixture containing lactate and NAD+. The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which then generates a colorimetric or fluorescent signal. The intensity of the signal is proportional to the number of lysed cells.[7]
-
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of Rasagiline/Metabolites
Rasagiline and its metabolites exert their neuroprotective effects through multiple signaling pathways, often independent of MAO-B inhibition. These pathways involve the activation of pro-survival proteins and the suppression of apoptotic cascades.[8][9][10] One key pathway involves the activation of Protein Kinase C (PKC) and the MAP Kinase (ERK) cascade.[5]
Caption: Rasagiline-activated PKC-MAP kinase neuroprotective pathway.
Akt/Nrf2 Redox-Signaling Pathway
In ischemic neuronal cultures, rasagiline has been shown to provide neuroprotection by activating the Akt/Nrf2 redox-signaling pathway, which leads to an increase in the expression of antioxidant enzymes.[7]
Caption: Rasagiline-induced Akt/Nrf2 antioxidant signaling pathway.
General Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like 1-aminoindan in a cell culture model.
Caption: Workflow for assessing in vitro neuroprotective activity.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 6. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rasagiline Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]
- 8. Rasagiline: New Treatment for Parkinson's Disease - Page 6 [medscape.com]
- 9. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Deep Dive into the Neuroprotective Properties of rac-1-Deshydroxy Rasagiline
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor, is an established therapeutic for Parkinson's disease. Beyond its symptomatic relief through the modulation of dopamine levels, compelling evidence points towards its neuroprotective capabilities. A significant portion of this neuroprotection is attributed to its primary, non-amphetamine metabolite, rac-1-deshydroxy rasagiline, more commonly known as 1-aminoindan. This technical guide delves into the core neuroprotective mechanisms of its active enantiomer, 1-(R)-aminoindan, presenting key experimental findings, detailed methodologies, and the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of novel neuroprotective therapeutics.
Introduction
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. While current treatments primarily address the resulting motor symptoms, there is a critical unmet need for therapies that can slow or halt the underlying neurodegenerative process. Rasagiline has demonstrated potential disease-modifying effects in clinical trials, sparking interest in its mechanisms of action beyond MAO-B inhibition.[1] Its major metabolite, 1-(R)-aminoindan, is a weak, reversible MAO-B inhibitor, suggesting that its neuroprotective properties are largely independent of this enzymatic activity.[1][2] This guide will explore the anti-apoptotic and pro-survival signaling pathways modulated by 1-(R)-aminoindan, providing a foundation for future research and drug development.
In Vitro Evidence of Neuroprotection
The neuroprotective effects of 1-(R)-aminoindan have been demonstrated in various neuronal cell culture models subjected to neurotoxic insults.
Protection Against Serum and Nerve Growth Factor Deprivation in PC12 Cells
Pheochromocytoma (PC12) cells, when deprived of serum and nerve growth factor (NGF), undergo apoptosis, providing a well-established model for studying neuroprotection.[3] Pre-treatment with 1-(R)-aminoindan has been shown to be neuroprotective in this model.[3]
Table 1: Neuroprotective Effect of 1-(R)-Aminoindan in Serum/NGF-Deprived PC12 Cells
| Compound | Concentration (µM) | Neuroprotective Effect | Reference |
| Rasagiline | 1 | Neuroprotective and anti-apoptotic | [3] |
| Selegiline | 1 | Neuroprotective and anti-apoptotic | [3] |
| 1-(R)-Aminoindan | 1 | Neuroprotective and does not interfere with rasagiline's effect | [3] |
| L-methamphetamine | 1 | Inhibits the neuroprotective effect of selegiline | [3] |
Attenuation of Dexamethasone-Induced Apoptosis in SH-SY5Y and 1242-MG Cells
The synthetic glucocorticoid dexamethasone can induce apoptosis in neuronal cells. In human neuroblastoma SH-SY5Y cells and glioblastoma 1242-MG cells, 1-(R)-aminoindan significantly prevented dexamethasone-induced cell death.[4]
Table 2: Comparative Neuroprotective Effects Against Dexamethasone-Induced Cell Death
| Compound | Cell Line | Protective Effect | Key Finding | Reference |
| Rasagiline | SH-SY5Y, 1242-MG | Highest neuroprotective effect | Combination of parent drug and metabolite may enhance protection | [4] |
| Selegiline | SH-SY5Y, 1242-MG | Significant prevention of cell death | - | [4] |
| 1-(R)-Aminoindan | SH-SY5Y, 1242-MG | Significant prevention of cell death | Contributes to the overall neuroprotection of rasagiline | [4] |
In Vivo Evidence of Neuroprotection
The neuroprotective efficacy of 1-(R)-aminoindan has been further validated in animal models of Parkinson's disease.
Neuroprotection in 6-Hydroxydopamine (6-OHDA) and Lactacystin-Induced Rat Models
Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) or the proteasome inhibitor lactacystin into the rat brain induces nigrostriatal degeneration, mimicking key pathological features of Parkinson's disease.[5] Treatment with 1-(R)-aminoindan has been shown to ameliorate the behavioral deficits and restore striatal catecholamine levels in these models.[5]
Table 3: Effects of 1-(R)-Aminoindan in Rat Models of Parkinson's Disease
| Model | Treatment | Outcome | Reference |
| 6-Hydroxydopamine | 1-(R)-Aminoindan | Reversed behavioral asymmetry, Restored striatal catecholamine levels | [5] |
| Lactacystin | 1-(R)-Aminoindan | Reversed behavioral asymmetry, Restored striatal catecholamine levels | [5] |
Mechanisms of Action: Signaling Pathways
The neuroprotective effects of 1-(R)-aminoindan are mediated through the modulation of key intracellular signaling pathways that regulate cell survival and apoptosis.
The Anti-Apoptotic Bcl-2 Family Proteins
A crucial mechanism underlying the neuroprotective action of rasagiline and its metabolite involves the upregulation of anti-apoptotic proteins from the Bcl-2 family.[6] Rasagiline treatment has been shown to increase the expression of Bcl-2 and Bcl-xL.[7] This shifts the cellular balance towards survival by preventing the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic cascade.
Caption: Anti-apoptotic signaling cascade initiated by 1-(R)-aminoindan.
The Pro-Survival PKC/MAP Kinase Pathway
Rasagiline has been demonstrated to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) kinase signaling pathways.[3] This activation is crucial for its neuroprotective effects. The ERK inhibitor PD98059 has been shown to block the neuroprotective activity of rasagiline, confirming the involvement of this pathway.[3] While direct evidence for 1-(R)-aminoindan activating this pathway is still emerging, its contribution to the overall effect of rasagiline is strongly suggested.
Caption: Pro-survival PKC/MAP Kinase signaling pathway.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay Using PC12 Cells
This protocol describes a general method for assessing the neuroprotective effects of compounds against serum and NGF deprivation-induced apoptosis in PC12 cells.
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Collagen-coated culture plates
-
Test compound (1-(R)-aminoindan)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Culture: Maintain PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed PC12 cells onto collagen-coated 96-well plates at a density of 1 x 10^4 cells/well.
-
Differentiation (Optional): To induce a neuronal phenotype, differentiate cells with 50-100 ng/mL NGF for 5-7 days.
-
Serum and NGF Deprivation: Wash the cells with serum-free DMEM.
-
Treatment: Add serum-free DMEM containing the desired concentrations of the test compound (e.g., 1 µM 1-(R)-aminoindan) to the cells. Include a vehicle control group.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
In Vivo Neuroprotection in a 6-OHDA Rat Model
This protocol outlines the general procedure for inducing a unilateral 6-OHDA lesion in rats to model Parkinson's disease and assess the neuroprotective effects of a test compound.
Materials:
-
Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA)
-
Ascorbic acid-saline solution
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Test compound (1-(R)-aminoindan)
-
Apomorphine or amphetamine for behavioral testing
-
Apparatus for behavioral assessment (e.g., rotometer)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA in 0.02% ascorbic acid-saline.
-
Stereotaxic Surgery:
-
Expose the skull and locate the desired injection site (e.g., medial forebrain bundle or striatum) using stereotaxic coordinates.
-
Drill a small hole in the skull at the target location.
-
Slowly infuse the 6-OHDA solution using a Hamilton syringe.
-
Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
-
Treatment: Administer the test compound (1-(R)-aminoindan) according to the desired dosing regimen (e.g., daily intraperitoneal injections). Include a vehicle-treated control group.
-
Behavioral Assessment:
-
At a designated time post-lesion (e.g., 2-4 weeks), assess rotational behavior induced by apomorphine or amphetamine.
-
Count the number of contralateral or ipsilateral rotations over a set period.
-
-
Histological Analysis:
-
After the final behavioral assessment, perfuse the animals and collect the brains.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
-
Data Analysis: Compare the behavioral outcomes and the extent of neuronal loss between the treated and control groups.
Caption: General experimental workflow for evaluating neuroprotective properties.
Conclusion and Future Directions
The evidence strongly supports the neuroprotective properties of rac-1-deshydroxy rasagiline, primarily through the actions of its active enantiomer, 1-(R)-aminoindan. Its ability to modulate anti-apoptotic and pro-survival signaling pathways, independent of significant MAO-B inhibition, makes it an intriguing candidate for the development of disease-modifying therapies for neurodegenerative disorders.
Future research should focus on:
-
Elucidating the direct molecular targets of 1-(R)-aminoindan.
-
Further dissecting the downstream effectors of the PKC/MAP kinase pathway activated by this compound.
-
Investigating its potential therapeutic applications in other neurodegenerative diseases characterized by apoptotic cell death.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective neuroprotective strategies.
References
- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - BE [thermofisher.com]
- 3. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to rac-1-Deshydroxy Rasagiline: The Neuroprotective Metabolite of Rasagiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, is an established therapeutic agent for Parkinson's disease. Its clinical efficacy is attributed not only to its symptomatic relief via dopamine potentiation but also to its potential disease-modifying neuroprotective properties. Central to this neuroprotection is its major metabolite, rac-1-Deshydroxy Rasagiline, more commonly known as (R)-1-aminoindan. Unlike its parent compound, (R)-1-aminoindan exhibits weak to no MAO-B inhibitory activity. Instead, its therapeutic contribution is increasingly recognized to stem from distinct neuroprotective mechanisms. This technical guide provides an in-depth exploration of (R)-1-aminoindan, presenting its pharmacological profile, key quantitative data, detailed experimental protocols for its study, and visualization of its metabolic and signaling pathways.
Introduction
Rasagiline undergoes extensive hepatic metabolism, primarily via the cytochrome P450 isoenzyme CYP1A2, to form (R)-1-aminoindan.[1] While rasagiline's primary mechanism of action is the inhibition of MAO-B, leading to increased dopamine levels in the striatum, its metabolite, (R)-1-aminoindan, lacks significant MAO-B inhibitory function.[2] However, preclinical studies have consistently demonstrated the neuroprotective effects of (R)-1-aminoindan, suggesting it plays a crucial role in the overall therapeutic profile of rasagiline.[2] This guide delves into the technical details of this important metabolite, providing a comprehensive resource for researchers in the field of neurodegenerative diseases.
Metabolism of Rasagiline
The biotransformation of rasagiline to (R)-1-aminoindan is a critical step in its pharmacology. The primary metabolic pathway involves N-dealkylation catalyzed by CYP1A2.[1]
Quantitative Pharmacological Data
A compilation of key quantitative data for rasagiline and (R)-1-aminoindan is presented below to facilitate comparative analysis.
Table 1: Pharmacokinetic Parameters of Rasagiline and (R)-1-aminoindan in Healthy Human Volunteers (at Steady State)
| Parameter | Rasagiline | (R)-1-aminoindan | Reference |
| Cmax (ng/mL) | 8.5 | 2.6 | [2] |
| Tmax (hours) | 0.5 - 0.7 | 2.1 | [2] |
| AUC (ng·h/mL) | - | 10.1 | [2] |
| Half-life (hours) | 3 | - | [3] |
Note: Data for rasagiline is based on a dose range of 0.5 to 10 mg. Specific dose for (R)-1-aminoindan parameters was not detailed in the source.
Table 2: In Vitro Activity of 1-Aminoindan
| Target | Activity (IC50) | Reference |
| Dopamine Reuptake | 1 mM | [4] |
| Norepinephrine Reuptake | - | [4] |
Note: The study cited used 1-aminoindane, the racemic mixture. The IC50 for norepinephrine reuptake was stated to be 28-fold less potent than 2-aminoindane, but a specific value was not provided.
Neuroprotective Signaling Pathways of (R)-1-aminoindan
The neuroprotective effects of (R)-1-aminoindan are independent of MAO-B inhibition and are mediated through the modulation of key intracellular signaling pathways that regulate apoptosis and cell survival.
References
The Discovery of Hydroxylated Rasagiline Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a cornerstone in the management of Parkinson's disease. Its mechanism of action involves increasing dopamine levels in the brain, thereby alleviating motor symptoms. The quest for novel MAO inhibitors with improved pharmacological profiles has led to the exploration of various structural analogs of rasagiline. This technical guide focuses on the discovery and characterization of hydroxylated rasagiline analogs, specifically those with hydroxyl substitutions on the aromatic ring of the indane moiety. While the term "rac-cis-1-Deshydroxy Rasagiline" appears to be a misnomer as rasagiline lacks a hydroxyl group for removal, significant research has been conducted on analogs featuring introduced hydroxyl groups, which has provided valuable insights into their structure-activity relationships and potential as therapeutic agents.
This document provides a comprehensive summary of the synthesis, biological evaluation, and structural analysis of these hydroxylated rasagiline derivatives, drawing from key scientific literature in the field.
Data Presentation: Monoamine Oxidase Inhibition
The inhibitory activity of hydroxylated rasagiline analogs against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been quantified to determine their potency and selectivity. The following tables summarize the key quantitative data, including IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki values (the inhibition constant).
Table 1: In Vitro Inhibition of Human MAO-A and MAO-B by Hydroxylated Rasagiline Analogs
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 4-Hydroxy-N-propargyl-1(R)-aminoindan (R-4HPAI) | MAO-A | 2.5 ± 0.2 | 1.1 ± 0.1 | [1] |
| MAO-B | 0.8 ± 0.1 | 0.35 ± 0.05 | [1] | |
| 6-Hydroxy-N-propargyl-1(R)-aminoindan (R-6HPAI) | MAO-A | 1.8 ± 0.2 | 0.8 ± 0.1 | [1] |
| MAO-B | 0.5 ± 0.05 | 0.22 ± 0.03 | [1] | |
| Rasagiline (Reference) | MAO-A | >100 | - | [1] |
| MAO-B | 0.03 ± 0.003 | 0.012 ± 0.002 | [1] |
Data presented as mean ± standard error.
Experimental Protocols
The following methodologies are based on the procedures described in the cited scientific literature for the synthesis and biological evaluation of hydroxylated rasagiline analogs[1].
Synthesis of Hydroxylated Rasagiline Analogs
The synthesis of hydroxylated N-propargyl-1(R)-aminoindans involves a multi-step process starting from the corresponding hydroxylated 1-indanones.
Step 1: Synthesis of Hydroxylated 1-Indanones The starting materials, 4-hydroxy-1-indanone and 6-hydroxy-1-indanone, can be synthesized through established organic chemistry routes, often involving cyclization reactions of appropriately substituted phenylpropanoic acids.
Step 2: Reductive Amination The hydroxylated 1-indanone is subjected to reductive amination. This is typically achieved by reacting the ketone with an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride or through catalytic hydrogenation, to yield the corresponding racemic 1-aminoindan.
Step 3: Resolution of Enantiomers The racemic aminoindan is resolved to isolate the desired (R)-enantiomer. This is commonly performed by fractional crystallization using a chiral acid, such as tartaric acid.
Step 4: N-Propargylation The (R)-aminoindan is then N-alkylated with propargyl bromide or propargyl chloride in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction mixture is typically heated to drive the reaction to completion.
Step 5: Purification and Characterization The final product is purified using column chromatography and characterized by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its structure and purity.
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory potency of the synthesized compounds against MAO-A and MAO-B is determined using an in vitro enzyme inhibition assay.
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., Pichia pastoris) are used as the enzyme source.
Substrate: A suitable substrate for MAO enzymes, such as kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B, is used. The enzymatic reaction leads to the formation of a product that can be detected spectrophotometrically or fluorometrically.
Assay Procedure:
-
The enzymes are pre-incubated with various concentrations of the inhibitor for a defined period at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a set time and is then stopped, typically by the addition of a strong base.
-
The amount of product formed is quantified using a spectrophotometer or fluorometer.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Visualizations
Signaling Pathway of Monoamine Oxidase Action
The following diagram illustrates the general mechanism of action of monoamine oxidase (MAO) on neurotransmitters and the inhibitory effect of compounds like rasagiline and its analogs.
Caption: MAO metabolizes dopamine; hydroxylated rasagiline analogs inhibit MAO, increasing dopamine levels.
Experimental Workflow for Synthesis and Evaluation
The logical flow from chemical synthesis to biological testing is a critical aspect of drug discovery. The following diagram outlines this workflow.
Caption: Workflow for the synthesis and biological evaluation of hydroxylated rasagiline analogs.
Conclusion
The exploration of hydroxylated rasagiline analogs has provided significant insights into the structure-activity relationships of MAO inhibitors. The introduction of hydroxyl groups onto the aromatic ring of the indane moiety generally leads to a decrease in inhibitory potency and a loss of selectivity for MAO-B compared to the parent compound, rasagiline[1]. This is likely due to altered binding interactions within the active sites of the MAO isoforms. These findings are crucial for the rational design of future MAO inhibitors with tailored selectivity and pharmacological profiles. While the initially queried "this compound" remains uncharacterized in the scientific literature, the study of its hydroxylated counterparts has advanced our understanding of the chemical space around this important class of therapeutic agents. Further research may yet uncover novel analogs with desirable properties for the treatment of neurodegenerative diseases.
References
An In-depth Technical Guide to the Initial Characterization of Rasagiline Metabolites
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rasagiline, an irreversible inhibitor of monoamine oxidase type B (MAO-B), is a key therapeutic agent in the management of Parkinson's disease. Its efficacy and safety profile are intrinsically linked to its biotransformation. This document provides a comprehensive technical overview of the initial characterization of rasagiline's metabolites, detailing the metabolic pathways, the enzymes involved, and the primary metabolic products. It includes quantitative pharmacokinetic data, detailed experimental protocols for metabolite analysis, and visual diagrams of metabolic and experimental workflows to support further research and development.
Metabolic Pathways of Rasagiline
Rasagiline undergoes extensive and near-complete biotransformation in the liver before excretion, with less than 1% of the drug excreted unchanged in urine.[1][2] The metabolism of rasagiline proceeds primarily through two main pathways: N-dealkylation and hydroxylation of the indan ring.[3] Subsequent glucuronide conjugation of the parent drug and its metabolites is the major pathway for elimination, with about 62% of a dose being excreted via urine.[1][3][4]
In vitro studies have definitively identified the cytochrome P450 enzyme CYP1A2 as the major isoenzyme responsible for rasagiline metabolism.[1][3][5][6][7] Consequently, the co-administration of CYP1A2 inhibitors (e.g., ciprofloxacin) or inducers (e.g., components of tobacco smoke) can significantly alter rasagiline's plasma concentrations.[4][8][9]
Principal Metabolites
Three major metabolites of rasagiline have been identified in human plasma.[10][11][12]
-
(R)-1-Aminoindan (AI): This is the primary and major metabolite, formed through N-dealkylation of the propargyl group.[2][5][13] It is considered pharmacologically inactive concerning MAO-B inhibition but has demonstrated neuroprotective properties in some preclinical models.[2][13] Unlike the metabolite of selegiline, AI has no amphetamine-like activity.[2][6]
-
3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI): A product of hydroxylation of the indan ring.[2][3][10]
-
3-hydroxy-1-aminoindan (3-OH-AI): Another hydroxylated metabolite.[2][3][10]
Quantitative Pharmacokinetic Data
The simultaneous analysis of rasagiline and its principal metabolites provides crucial data for understanding its disposition. The following table summarizes pharmacokinetic parameters from a clinical study involving the oral administration of a 1 mg rasagiline mesylate tablet to six healthy volunteers.[10]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) |
| Rasagiline | 1.05 ± 0.65 | 0.50 | 1.15 ± 0.44 |
| 1-Aminoindan (AI) | 10.70 ± 2.45 | 4.00 | 185.0 ± 51.7 |
| 3-OH-PAI | 0.08 ± 0.03 | 1.00 | 0.42 ± 0.16 |
| 3-OH-AI | 0.38 ± 0.14 | 4.00 | 7.03 ± 1.87 |
| Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
Experimental Protocols
The characterization of rasagiline's metabolism relies on robust in vitro and bioanalytical methodologies.
In Vitro Metabolism Characterization (Reaction Phenotyping)
This protocol is designed to identify the specific CYP450 enzymes responsible for a drug's metabolism.
-
System Preparation: Pooled human liver microsomes (HLM) are used as the source of metabolic enzymes.
-
Incubation:
-
Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL), a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl₂), and phosphate buffer (pH 7.4).
-
Add rasagiline (e.g., at a concentration of 5 µM) to initiate the reaction.[8]
-
To identify specific enzyme contributions, parallel incubations are performed in the presence of selective chemical inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, etc.).
-
-
Sample Processing: After a set incubation time (e.g., 30 minutes), the reaction is terminated by adding a cold organic solvent like acetonitrile. Samples are then centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed using LC-MS/MS to measure the depletion of the parent drug (rasagiline) and the formation of metabolites. A significant reduction in metabolism in the presence of a specific inhibitor points to that enzyme's involvement.
Bioanalytical Method for Plasma Samples (LC-MS/MS)
This protocol details a validated method for the simultaneous quantification of rasagiline and its three major metabolites in human plasma.[10][12]
-
Sample Preparation:
-
Thaw frozen human plasma samples.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., rasagiline-¹³C₃) to correct for variability.[12]
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., methyl tert-butyl ether), followed by vortexing and centrifugation to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[14]
-
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., ACE C18, 2.1 mm × 100 mm, 5 µm).[14]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[14]
-
-
Mass Spectrometric Conditions:
-
System: A triple quadrupole tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for rasagiline, each metabolite, and the internal standard.
-
Factors Influencing Rasagiline Metabolism
Given the central role of CYP1A2, factors that modulate this enzyme's activity can have clinically significant effects on rasagiline exposure.
-
CYP1A2 Inhibition: Co-administration with potent CYP1A2 inhibitors like ciprofloxacin can increase rasagiline plasma concentrations significantly (up to 2-fold), necessitating a dose reduction to 0.5 mg/day.[4][8]
-
CYP1A2 Induction: Cigarette smoking is known to induce CYP1A2 activity.[9] This can lead to increased clearance and lower plasma concentrations of rasagiline, potentially affecting its efficacy.[15]
-
Hepatic Impairment: Since rasagiline is extensively metabolized in the liver, patients with hepatic impairment show increased drug exposure, requiring dose adjustments.[4][6]
Conclusion
The initial characterization of rasagiline metabolism has established that it is extensively biotransformed primarily by CYP1A2 into three main metabolites: (R)-1-aminoindan, 3-hydroxy-N-propargyl-1-aminoindan, and 3-hydroxy-1-aminoindan. The major metabolite, (R)-1-aminoindan, is devoid of MAO-B inhibitory activity. The heavy reliance on CYP1A2 for clearance makes rasagiline susceptible to drug-drug interactions with inhibitors and inducers of this enzyme. The detailed quantitative and methodological data presented herein serve as a foundational guide for professionals in drug development and clinical pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. xenotech.com [xenotech.com]
- 9. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. Determination of rasagiline concentration in human plasma by LC-MS/MS and application to bioequivalence study [ywfx.nifdc.org.cn]
- 15. researchgate.net [researchgate.net]
The Multifaceted Biological Activity of Rasagiline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. Beyond its symptomatic effects, a growing body of evidence highlights the neuroprotective properties of rasagiline and its derivatives. These compounds represent a promising avenue for the development of disease-modifying therapies for a range of neurodegenerative disorders. This technical guide provides an in-depth overview of the biological activities of rasagiline derivatives, focusing on their MAO-B inhibitory potency, neuroprotective mechanisms, and the experimental methodologies used for their evaluation. The information is presented to facilitate further research and drug development in this critical area.
I. Monoamine Oxidase Inhibition
The primary pharmacological action of rasagiline and its derivatives is the selective and irreversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. This inhibition leads to increased dopamine levels, which helps to alleviate the motor symptoms of Parkinson's disease.[1] The potency and selectivity of these compounds are critical parameters in their development as therapeutic agents.
Quantitative Data: MAO-A and MAO-B Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of rasagiline and several of its derivatives against human and rat MAO-A and MAO-B. Lower IC50 values indicate greater potency.
| Compound | Enzyme Source | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Rasagiline | Rat Brain | 412 ± 123 | 4.43 ± 0.92 | 93 | [2] |
| Human Brain | 710 ± 93 | 14 ± 3.5 | 50.7 | [3] | |
| Selegiline | Rat Brain | 944 ± 52 | 3.63 ± 0.59 | 260 | [3] |
| Human Brain | 1700 ± 444 | 6.8 ± 1.4 | 250 | [3] | |
| TVP-1022 (S-enantiomer of Rasagiline) | Rat Brain | >10,000 | >10,000 | - | [2] |
| AGN-1135 (racemic N-propargyl-1-aminoindan) | Rat Brain | 480 | 8.2 | 58.5 | [3] |
| Compound 3f (a phthalimide derivative) | Human recombinant | >10,000 | 90 | >111 | [4] |
II. Neuroprotective Activities
Beyond MAO-B inhibition, rasagiline and its derivatives exhibit significant neuroprotective effects, which are largely attributed to the propargylamine moiety.[5] These effects are independent of MAO-B inhibition and involve the modulation of multiple cellular signaling pathways, ultimately leading to the prevention of neuronal apoptosis and the enhancement of cell survival.
Quantitative Data: Neuroprotective Effects
The neuroprotective activity of rasagiline derivatives is often assessed in cellular models of neurotoxicity. The following table presents quantitative data from such studies.
| Compound | Cell Line | Neurotoxin | Assay | Endpoint | Result | Reference |
| Rasagiline | PC12 | Oxygen-Glucose Deprivation/Reoxygenation | LDH Release | Neuroprotection | 20-80% protection at 3-10 µM | [6] |
| Rasagiline | PC12 | Oxygen-Glucose Deprivation/Reoxygenation | MitoSOX Red | ROS Reduction | 15% reduction in ROS | [6] |
| Rasagiline | SH-SY5Y | 6-OHDA | MTT | Cell Viability | Significant protection | [7] |
| Rasagiline | Human Melanoma Cells | - | MTT | IC50 | 117.45 - 402.89 µM | [8][9] |
| Ladostigil | Neuronal Cells | Ischemia, Peroxynitrite | - | Neuroprotection | Potent anti-apoptotic and neuroprotective activities | [10][11] |
| M30 | Neuronal Cells | Oxidative Stress | - | Neuroprotection | Prevention of mitochondrial potential fall and cytotoxicity | [12][13] |
III. Key Signaling Pathways in Neuroprotection
The neuroprotective effects of rasagiline derivatives are mediated by their influence on a complex network of intracellular signaling pathways. These pathways are crucial for cell survival, apoptosis, and the cellular response to stress.
A. Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways
Rasagiline and its derivatives have been shown to activate the PKC and MAPK signaling pathways.[5][14] Activation of these pathways can lead to the processing of amyloid precursor protein (APP) towards the non-amyloidogenic, neuroprotective soluble APP alpha (sAPPα).[5]
Caption: Rasagiline-mediated activation of PKC and MAPK pathways.
B. Akt/Nrf2 Signaling Pathway
Rasagiline has been demonstrated to activate the Akt/Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[6][15] Activation of this pathway leads to the transcription of antioxidant enzymes, thereby protecting cells from oxidative stress.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]
- 2. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bcl-2, PKC and proteasome-ubiquitin complex activations are essential to neuroprotective/ anti-apoptotic activity of rasagiline ( Agilect ) [rasagiline.com]
- 15. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 1A2 in the Metabolism of Rasagiline to 1-Aminoindan
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, is a cornerstone in the management of Parkinson's disease. Its therapeutic efficacy and safety profile are significantly influenced by its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the pivotal role of CYP1A2 in the biotransformation of rasagiline to its primary metabolite, 1-R-aminoindan. This document details the metabolic pathways, summarizes key pharmacokinetic data, outlines experimental protocols for studying rasagiline metabolism, and presents visual representations of the underlying biochemical processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals. The term "deshydroxy forms" is not the standard nomenclature for rasagiline metabolites; this guide will focus on the formation of its principal metabolite, 1-aminoindan.
Introduction
Rasagiline's therapeutic action lies in its ability to selectively and irreversibly inhibit MAO-B, thereby increasing dopamine levels in the brain. The metabolism of rasagiline is extensive and primarily occurs in the liver. In vitro studies have unequivocally identified CYP1A2 as the major isoenzyme responsible for the initial steps of rasagiline biotransformation[1]. This metabolic conversion is a critical determinant of rasagiline's bioavailability and potential for drug-drug interactions. Understanding the nuances of CYP1A2-mediated metabolism is therefore essential for optimizing rasagiline therapy and for the development of new drug candidates targeting similar pathways.
Metabolic Pathway of Rasagiline
The primary metabolic transformation of rasagiline is its conversion to 1-R-aminoindan. This process is mainly catalyzed by CYP1A2 and involves N-dealkylation and/or hydroxylation reactions[1].
Quantitative Data on Rasagiline Metabolism
Table 1: Pharmacokinetic Parameters of Rasagiline in Healthy Volunteers with Different CYP1A2 Genotypes
| Parameter | CYP1A2AA Smokers (Fast Metabolizers) | CYP1A2CC Smokers (Slow Metabolizers) | p-value | Reference |
| tmax (h) | 0.356 ± 0.059 | Significantly higher in CC-smokers | <0.001 | [2][3] |
| t1/2 (h) | 0.373 ± 0.198 | Significantly higher in CC-smokers | <0.012 | [2][3] |
| AUC (h.μg/l) | 167.1 ± 28.1 | Significantly higher in CC-smokers | <0.008 | [2][3] |
| Cl (l/h) | 0.0061 ± 0.0012 | Significantly lower in CC-smokers | <0.001 | [2][3] |
Data are presented as mean ± SD for a 1mg dose of rasagiline. Similar trends were observed for 2mg and 5mg doses.
These data clearly demonstrate that individuals with the CYP1A2AA genotype, which is associated with increased enzyme inducibility, exhibit a significantly faster metabolism of rasagiline, leading to lower systemic exposure (AUC) and faster clearance (Cl) compared to those with the CYP1A2CC genotype[2][3].
Experimental Protocols
In Vitro Metabolism of Rasagiline using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolism of rasagiline in a human liver microsomal system.
Objective: To determine the in vitro metabolism of rasagiline to 1-R-aminoindan by human liver microsomes.
Materials:
-
Rasagiline
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
Detailed Steps:
-
Preparation of Reagents:
-
Prepare a stock solution of rasagiline in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5-1.0 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes, potassium phosphate buffer, and rasagiline solution.
-
Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200-500 µL.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile). This will precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
HPLC Analysis of Rasagiline and 1-R-Aminoindan
The following is an example of an HPLC method that can be adapted for the analysis of rasagiline and its metabolite.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at a suitable wavelength (e.g., 210 nm or 265 nm) or Mass Spectrometry (for higher sensitivity and specificity) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and selectivity according to standard guidelines.
Conclusion
CYP1A2 is the principal enzyme responsible for the metabolism of rasagiline to its major metabolite, 1-R-aminoindan. This metabolic pathway is a key determinant of the drug's pharmacokinetic profile. Genetic variations in the CYP1A2 gene and the co-administration of CYP1A2 modulators can significantly alter rasagiline exposure, highlighting the importance of considering these factors in a clinical setting. The provided experimental protocols offer a foundation for researchers to further investigate the intricacies of rasagiline metabolism and its implications for drug development and personalized medicine. Further studies are warranted to determine the specific in-vitro kinetic parameters (Km and Vmax) of CYP1A2-mediated rasagiline metabolism to provide a more complete quantitative understanding of this critical biotransformation pathway.
References
- 1. Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stereochemistry of Rasagiline and its Metabolites
Abstract
Rasagiline, an irreversible inhibitor of monoamine oxidase type B (MAO-B), is a cornerstone in the management of Parkinson's disease. Its therapeutic efficacy and metabolic fate are fundamentally governed by its stereochemistry. Marketed as the pure (R)-enantiomer, rasagiline's pharmacological activity is highly stereoselective. This technical guide provides a comprehensive examination of the stereochemical aspects of rasagiline and its primary metabolites. It includes quantitative comparisons of enantiomeric activity, detailed metabolic pathways, and robust experimental protocols for stereoselective analysis, intended to serve as a critical resource for professionals in drug development and neuroscience research.
Stereochemistry and Pharmacological Activity
Rasagiline is chemically known as N-propargyl-1(R)-aminoindan. The pharmacological activity, specifically the potent and selective inhibition of MAO-B, resides almost exclusively in the (R)-enantiomer.[1] The (S)-enantiomer is a significantly weaker MAO inhibitor.[2] Studies comparing the enantiomers show a striking degree of stereoselectivity; the (R)-isomer is approximately 3,800 times more active than the (S)-isomer in inhibiting MAO-B.[3] This high degree of stereoselectivity minimizes off-target effects and underscores the importance of enantiomeric purity in the final drug product. In contrast to the related MAO-B inhibitor selegiline, rasagiline is not metabolized to amphetamine-like substances.[4][5][6]
Table 1: Comparative MAO-B Inhibitory Potency of Rasagiline Enantiomers
| Enantiomer | In Vitro IC50 (Rat Brain MAO-B) | Relative Potency ((R) vs (S)) |
| (R)-Rasagiline | ~4.4 nM[3] | ~3,800-fold more potent[3] |
| (S)-Rasagiline | ~16,700 nM (calculated) | - |
Stereospecific Metabolism of Rasagiline
Rasagiline undergoes extensive hepatic biotransformation prior to excretion.[7] The metabolism is primarily dependent on the cytochrome P450 (CYP) system, with CYP1A2 being the major isoenzyme involved.[4][6][7][8] The main metabolic pathways are N-dealkylation and hydroxylation of the indan ring.[4][9]
The major metabolite formed is (R)-1-aminoindan , which results from N-dealkylation.[4][6][10][11] Crucially, the stereochemical configuration at the C-1 position of the indan ring is retained during this process. This metabolite, (R)-1-aminoindan, is devoid of significant MAO-B inhibitory activity but is not inert; it has demonstrated independent neuroprotective properties in various experimental models.[4][12][13][14] Other identified metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[4][15]
Caption: Stereospecific metabolism of (R)-rasagiline to its primary metabolites.
Experimental Protocols for Stereoselective Analysis
Ensuring the enantiomeric purity of rasagiline requires robust analytical methods capable of separating and quantifying the stereoisomers. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant techniques.[16]
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the enantiomeric separation of rasagiline based on common practices in the field.
Objective: To separate and quantify (R)-rasagiline and its chiral impurity, (S)-rasagiline.
Instrumentation & Columns:
-
An HPLC or ultra-high performance liquid chromatographic (UHPLC) system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak®) or protein-based columns (e.g., α1-acid glycoprotein (AGP)) are effective.[1] Crown ether-based CSPs have also been successfully used.[17]
Example Chromatographic Conditions (Reversed-Phase):
-
Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 µm).[1]
-
Mobile Phase: Isocratic mixture of aqueous ammonium acetate buffer and an organic modifier like isopropyl alcohol (e.g., 90:10, v/v).[1][18]
-
Flow Rate: 0.6 mL/min.[1]
-
Temperature: Ambient (e.g., 25 °C).
-
Limit of Quantification (LOQ): Methodologies have demonstrated high sensitivity, with LOQ values as low as 0.2 μg/mL for the (S)-enantiomer.[1][18]
Sample Preparation:
-
Prepare a stock solution of the rasagiline sample (e.g., rasagiline mesylate) in a suitable solvent like water.[1][18]
-
Prepare standard solutions of the (S)-enantiomer for spiking and quantification.[18]
-
Dilute samples and standards to the working concentration range with the mobile phase or water.
-
Filter all solutions through a 0.22 or 0.45 µm syringe filter prior to injection.
General Workflow for Chiral Purity Analysis
The logical flow for determining the enantiomeric excess of a rasagiline drug substance or product involves several key stages, from sample handling to final data reporting.
Caption: A typical workflow for the quality control analysis of rasagiline's enantiomeric purity.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of rasagiline is characterized by rapid absorption and extensive metabolism. Following oral administration, rasagiline is quickly absorbed, with an absolute bioavailability of about 36%.[4]
Table 2: Key Pharmacokinetic Parameters of Rasagiline and its Major Metabolite
| Parameter | (R)-Rasagiline | (R)-1-Aminoindan |
| Time to Peak (Tmax) | 0.5 - 1.0 hours[4][6] | ~2.1 hours[4] |
| Elimination Half-life | ~3 hours[4][7] | Not typically reported |
| Protein Binding | 88 - 94%[4] | - |
| Primary Metabolic Enzyme | CYP1A2[6][7][8] | N/A (is a metabolite) |
| Excretion | Primarily renal (62% of dose) after metabolism[4][7] | - |
Note: The pharmacological effect of rasagiline is not correlated with its pharmacokinetic half-life due to its irreversible inhibition of MAO-B.[7]
Conclusion
The stereochemistry of rasagiline is integral to its identity as a therapeutic agent. The (R)-enantiomer provides potent and selective MAO-B inhibition, while the (S)-enantiomer is largely inactive. This stereoselectivity extends to its metabolism, which preserves the chiral center to form the primary metabolite, (R)-1-aminoindan, a compound that contributes to the overall neuroprotective profile of the drug without producing amphetamine-like side effects. For drug development and quality control professionals, the use of validated, high-sensitivity stereoselective analytical methods, such as chiral HPLC, is critical to ensure the enantiomeric purity and, consequently, the safety and efficacy of rasagiline.
References
- 1. mdpi.com [mdpi.com]
- 2. Rasagiline and its (S) enantiomer increase survival and prevent stroke in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. Cardiovascular activity of rasagiline, a selective and potent inhibitor of mitochondrial monoamine oxidase B: comparison with selegiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Rasagiline (TVP-1012): a new selective monoamine oxidase inhibitor for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 15. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid chromatographic resolution of racemic rasagiline and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Aminoindan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoindan and its derivatives represent a class of bicyclic compounds that have garnered significant interest in medicinal chemistry and pharmacology. Structurally, they can be considered rigid analogues of phenethylamines, a feature that imparts distinct pharmacological properties. This technical guide provides an in-depth overview of the foundational research on aminoindan derivatives, focusing on their synthesis, pharmacological activities, and mechanisms of action. The content is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Aminoindanes are broadly classified into 1-aminoindans and 2-aminoindans, depending on the position of the amino group on the indane scaffold.[1] These compounds have been investigated for a wide range of therapeutic applications, including as neuroprotective agents for neurodegenerative diseases like Parkinson's and Alzheimer's, as potential treatments for depression and memory disorders, and as antibacterial agents.[2][3][4][5] Notably, some derivatives have also emerged as designer drugs, necessitating a thorough understanding of their pharmacology.[6][7]
This guide summarizes key quantitative data on the interaction of aminoindan derivatives with various biological targets, provides detailed experimental protocols for their synthesis and evaluation, and visualizes important signaling pathways and experimental workflows.
Pharmacological Profile and Quantitative Data
The primary mechanism of action for many psychoactive aminoindan derivatives involves their interaction with monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[2][8] They can act as either inhibitors of monoamine reuptake or as releasing agents, leading to an increase in the extracellular concentrations of these neurotransmitters.[2] The specific substitutions on the indane ring system significantly influence their potency and selectivity for these transporters.[8]
Monoamine Transporter Interaction
The following table summarizes the in vitro potencies of several key aminoindan derivatives as monoamine releasing agents. The EC50 values represent the concentration of the compound that elicits 50% of the maximal monoamine release.
| Compound | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) | Reference |
| 2-Aminoindan (2-AI) | 86 | 439 | >10,000 | [2] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 117 | 1,334 | 114 | [2] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 861 | 2,646 | 134 | [2] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 3,101 | >10,000 | 31 | [2] |
| (+)-Amphetamine | 7.2 | 24.8 | 1,765 | [2] |
Receptor Binding Affinities
In addition to their effects on monoamine transporters, some aminoindan derivatives exhibit significant affinity for various neurotransmitter receptors, particularly α2-adrenergic receptors.[2][8] The following table presents the binding affinities (Ki values) of selected aminoindan derivatives for human α2-adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Reference |
| 2-Aminoindan (2-AI) | 134 | 211 | 41 | [2] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 684 | 1,210 | 1,250 | [2] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 711 | 1,070 | 1,230 | [2] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 675 | 1,130 | 1,230 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of aminoindan derivatives.
Synthesis of 2-Aminoindan (2-AI) from 2-Indanone
This protocol describes a common method for the synthesis of the parent compound, 2-aminoindan.[7]
-
Oxime Formation:
-
Dissolve 2-indanone in ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into water to precipitate the 2-indanone oxime.
-
Filter, wash with water, and dry the product.
-
-
Reduction of the Oxime:
-
Suspend the 2-indanone oxime in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching any excess reducing agent and neutralizing the solution.
-
Extract the 2-aminoindan into an organic solvent.
-
Purify the product by distillation or crystallization of its hydrochloride salt.
-
In Vitro Monoamine Release Assay
This protocol outlines the procedure for measuring the ability of aminoindan derivatives to induce the release of monoamines from rat brain synaptosomes.[2]
-
Synaptosome Preparation:
-
Homogenize rat brain tissue (e.g., striatum for dopamine) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Radiolabeled Monoamine Loading:
-
Incubate the synaptosomes with a radiolabeled monoamine (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for uptake into the vesicles.
-
-
Release Experiment:
-
Wash the synaptosomes to remove excess radiolabel.
-
Aliquot the loaded synaptosomes into tubes containing various concentrations of the test aminoindan derivative or a control substance.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation.
-
-
Quantification:
-
Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomal pellet using a scintillation counter.
-
Calculate the percentage of total radioactivity released for each drug concentration.
-
Determine the EC50 value by fitting the concentration-response data to a sigmoidal curve.
-
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol describes how to determine the binding affinity of aminoindan derivatives for α2-adrenergic receptors using a competitive binding assay.[2]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the α2-adrenergic receptor subtype of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]rauwolscine), and varying concentrations of the unlabeled aminoindan derivative (the competitor).
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental procedures relevant to the study of aminoindan derivatives.
Conclusion
The foundational research on aminoindan derivatives has revealed a class of compounds with diverse and potent pharmacological activities. Their ability to modulate monoaminergic systems and interact with other key receptors, such as the α2-adrenergic receptors, underscores their potential for the development of novel therapeutics for a range of central nervous system disorders. The structure-activity relationships elucidated in early studies provide a roadmap for the rational design of new derivatives with improved potency and selectivity. The experimental protocols detailed in this guide offer a starting point for researchers seeking to synthesize and evaluate new aminoindan-based compounds. As research in this area continues, a deeper understanding of the intricate signaling pathways modulated by these compounds will undoubtedly open new avenues for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biotransformation of Rasagiline
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the metabolic fate of rasagiline, a potent, selective, and irreversible monoamine oxidase type B (MAO-B) inhibitor used in the management of Parkinson's disease. Understanding the biotransformation of rasagiline is critical for optimizing its therapeutic use, predicting drug-drug interactions, and ensuring patient safety.
Core Metabolic Pathways
Rasagiline undergoes extensive and near-complete biotransformation in the liver before excretion, with less than 1% of the drug being excreted unchanged in the urine[1][2][3]. The metabolic processes are primarily mediated by the cytochrome P450 (CYP) enzyme system, followed by conjugation reactions.
Phase I Metabolism: Oxidation
In vitro and in vivo studies have established that the major enzyme responsible for rasagiline's metabolism is CYP1A2 [2][3][4][5][6][7][8]. Two primary oxidative routes have been identified:
-
N-dealkylation: This is the principal metabolic pathway, where the N-propargyl group is cleaved from the aminoindan moiety. This reaction is catalyzed predominantly by CYP1A2 and results in the formation of the major metabolite, (R)-1-aminoindan (also referred to as 1-R-aminoindan or AI)[1][4][5][6][9][10]. This metabolite is pharmacologically active, possessing neuroprotective properties, but is devoid of significant MAO-B inhibitory or amphetamine-like activity[1][11][12].
-
Hydroxylation: Rasagiline can also undergo hydroxylation at the indane ring, leading to the formation of minor metabolites such as 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI) [1][4].
Phase II Metabolism: Conjugation
Following Phase I oxidative reactions, rasagiline and its primary metabolites undergo Phase II conjugation. Glucuronidation is the major conjugation pathway, facilitating the formation of more water-soluble compounds that are readily excreted[1][2][3].
The overall metabolic cascade is visualized in the diagram below.
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of rasagiline and its principal metabolite, (R)-1-aminoindan, have been characterized in human subjects. The data highlights rapid absorption and extensive metabolism.
Table 1: Pharmacokinetic Parameters of Rasagiline in Humans
| Parameter | Value | Reference(s) |
| Bioavailability | ~36% | [1][7][13] |
| Time to Peak (Tmax) | 0.5 - 1.0 hours | [1][4][7][14] |
| Steady-State Half-life (t½) | ~3 hours | [1][2][7] |
| Plasma Protein Binding | 88 - 94% | [2][7] |
| Oral Clearance | 94.3 L/hour | [1][4] |
| Volume of Distribution (Vd) | 182 - 243 L | [9][13] |
Note: The elimination half-life of rasagiline does not correlate with its pharmacological effect due to its irreversible inhibition of MAO-B.[2][7]
Table 2: Pharmacokinetic Parameters of (R)-1-aminoindan (Major Metabolite)
| Parameter | Value | Reference(s) |
| Time to Peak (Tmax) | ~2.1 hours | [1] |
| Peak Plasma Level (Cmax) | 2.6 ng/mL | [1] |
| Area Under the Curve (AUC) | 10.1 ng·h/mL | [1] |
Table 3: Excretion Profile of Rasagiline and Metabolites
| Excretion Route | Percentage of Total Dose | Reference(s) |
| Urine | ~62% | [1][2][3] |
| Feces | ~7% | [1][2][3] |
| Unchanged in Urine | < 1% | [1][2][3] |
Experimental Protocols for Metabolism Studies
The characterization of rasagiline's biotransformation has been accomplished through a combination of in vitro and in vivo experimental models.
In Vitro Metabolism Assays
In vitro systems are essential for identifying the enzymes and pathways involved in drug metabolism.
-
Objective: To identify the primary metabolic pathways and the specific CYP450 isoenzymes responsible for rasagiline's biotransformation.
-
Methodology:
-
Incubation: Rasagiline is incubated with various subcellular fractions, such as pooled human liver microsomes (pHLM) or S9 fractions[10][15][16]. These fractions contain a mixture of drug-metabolizing enzymes. To pinpoint specific enzymes, incubations may also be performed with recombinant human CYP isoenzymes.
-
Cofactor Addition: The incubation mixture is fortified with necessary cofactors, such as an NADPH-generating system (for CYP-mediated oxidation) and UDPGA (for glucuronidation assays).
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins[17].
-
Sample Processing: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the parent drug and its metabolites is collected for analysis.
-
Analysis: The samples are analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to separate, identify, and quantify rasagiline and its metabolites[15][18].
-
CYP450 Enzyme Induction Studies
-
Objective: To determine if rasagiline or its major metabolite, aminoindan, can induce the expression of key CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP3A4), which could lead to drug-drug interactions.
-
Methodology:
-
Cell Culture: Cryopreserved human hepatocytes are cultured and stabilized.
-
Treatment: The hepatocytes are treated daily for several consecutive days with various concentrations of rasagiline, aminoindan, a vehicle control, and known positive control inducers (e.g., omeprazole for CYP1A2, rifampin for CYP3A4)[10].
-
Analysis: Following treatment, two types of analyses are performed:
-
Enzymatic Activity Assay: The metabolic activity of specific CYP enzymes is measured in situ using probe substrates.
-
mRNA Expression Analysis: Cells are collected for mRNA isolation, and quantitative real-time PCR (qPCR) is used to measure the expression levels of the target CYP genes[10].
-
-
The workflow for a typical in vitro metabolism study is depicted below.
Conclusion
The biotransformation of rasagiline is a well-characterized process dominated by hepatic metabolism. The primary pathway involves CYP1A2-mediated N-dealkylation to form the active metabolite (R)-1-aminoindan, followed by further oxidation and glucuronide conjugation before elimination, mainly through the urine. The extensive reliance on CYP1A2 for its clearance makes rasagiline susceptible to drug-drug interactions with potent inhibitors or inducers of this enzyme. The detailed understanding of these metabolic pathways is fundamental for the safe and effective clinical application of rasagiline in the treatment of Parkinson's disease.
References
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
- 11. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Standard of rac-cis-1-Deshydroxy Rasagiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), prescribed for the treatment of Parkinson's disease.[1][2] It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) system, with CYP1A2 being the major isoenzyme involved.[1][3] This metabolic process generates several metabolites, including hydroxylated derivatives. rac-cis-1-Deshydroxy Rasagiline is a synthetic analytical standard representing one such potential metabolite or impurity. Accurate analytical methods are crucial for its identification and quantification in research and pharmaceutical quality control settings.
This document provides detailed application notes and protocols for the analysis of this compound, drawing upon established methodologies for Rasagiline and its related compounds.
Chemical Information
| Parameter | Value | Reference |
| Analyte Name | This compound | [4] |
| Synonym | (1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol | [4] |
| CAS Number | 1429220-15-4 | [4][5] |
| Molecular Formula | C₁₂H₁₃NO | [4][5] |
| Molecular Weight | 187.24 g/mol | [5] |
| Accurate Mass | 187.1 Da | [4] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method is suitable for the quantification of the analytical standard in bulk material or simple formulations.
Experimental Protocol:
a) Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Fluorescence detector
b) Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.02 M Ammonium Acetate buffer (pH adjusted to 5.8) in a ratio of 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 210 nm |
| Fluorescence Detection | Excitation: 210 nm, Emission: 288 nm |
c) Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 10 µg/mL.
d) Sample Preparation (for analysis in a simple matrix):
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in methanol with the aid of sonication for 5 minutes.[6]
-
Dilute the solution with the mobile phase to a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm membrane filter before injection.[6]
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids.
Experimental Protocol:
a) Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
b) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient Elution | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Injection Volume | 5 µL |
c) Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 188.1 (M+H)⁺ |
| Product Ions (Q3) | To be determined by direct infusion of the standard. Expected fragments would result from the loss of water, the propargyl group, or cleavage of the indane ring structure. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
d) Standard and Sample Preparation:
-
Follow similar procedures as for the HPLC method, but use LC-MS grade solvents and dilute to a much lower concentration range (e.g., 1 ng/mL to 100 ng/mL).
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step will be necessary to remove matrix interferences.
Quantitative Data Summary (Representative)
The following table presents expected, representative quantitative data for the analysis of this compound based on methods for similar compounds. Actual values must be determined during method validation.
| Parameter | HPLC-UV/Fluorescence | LC-MS/MS |
| Retention Time (approx.) | 4-8 minutes | 2-4 minutes |
| Linearity Range | 0.5 - 10 µg/mL | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Visualizations
Metabolic Pathway of Rasagiline
The following diagram illustrates the general metabolic pathway of Rasagiline, which involves hydroxylation, leading to the formation of metabolites structurally related to this compound.
Caption: Metabolic hydroxylation of Rasagiline mediated by CYP1A2.
Analytical Workflow
This diagram outlines the general workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Buy Online CAS Number 1429220-15-4 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. This compound;1429220-15-4;C12H13NO;187.24 ; [rrkchem.com]
- 6. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
Application Note: HPLC Method for the Determination of rac-cis-1-Deshydroxy Rasagiline
Introduction
Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used for the treatment of Parkinson's disease. During the synthesis and storage of rasagiline, various related compounds and potential degradation products can arise. One such potential impurity is rac-cis-1-Deshydroxy Rasagiline. Its chemical structure features a hydroxyl group on the indane ring, making it more polar than the parent drug. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound. The method is designed to be stability-indicating, allowing for the separation of the analyte from rasagiline and other potential impurities.
Target Audience
This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry involved in the quality control and analysis of rasagiline and its related substances.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
Standards: Rasagiline Mesylate Reference Standard, this compound Reference Standard
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Buffers: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄)
-
Sample Diluent: A mixture of water and acetonitrile (50:50, v/v) is recommended as the diluent for standard and sample preparations.
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column compartment, and UV/Vis detector. |
| Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[1] |
| Mobile Phase | A gradient mixture of Buffer A and Buffer B. |
| Buffer A | 0.02 M Potassium dihydrogen phosphate, with the pH adjusted to 3.0 using orthophosphoric acid.[2] |
| Buffer B | Acetonitrile. |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 30 °C.[4] |
| Detection Wavelength | 210 nm.[1][2][4] |
| Injection Volume | 10 µL.[1] |
| Run Time | 15 minutes. |
3. Preparation of Solutions
-
Buffer A Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter before use.[2]
-
Standard Stock Solution (Rasagiline): Accurately weigh and dissolve approximately 25 mg of Rasagiline Mesylate Reference Standard in 25 mL of sample diluent to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 10 mL of sample diluent to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: From the stock solutions, prepare a working standard solution containing 50 µg/mL of rasagiline and 10 µg/mL of this compound by diluting with the sample diluent.
-
Sample Preparation (for drug substance): Accurately weigh and dissolve approximately 25 mg of the rasagiline drug substance in 25 mL of sample diluent. Further dilute 1 mL of this solution to 10 mL with the sample diluent to achieve a final concentration of 100 µg/mL.
-
Sample Preparation (for dosage form): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of rasagiline into a 100 mL volumetric flask. Add approximately 70 mL of sample diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the sample diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected system suitability results and typical retention times for the separation of rasagiline and this compound.
| Parameter | Acceptance Criteria | Expected Value |
| Tailing Factor (Asymmetry) | Not more than 2.0 for both peaks. | ~1.2 |
| Theoretical Plates | Not less than 2000 for each peak. | > 3000 |
| Resolution | Not less than 2.0 between rasagiline and this compound. | > 3.0 |
| Relative Standard Deviation (RSD) | Not more than 2.0% for six replicate injections of the working standard solution. | < 1.0% |
| Retention Time (approx.) | - | This compound: ~4.5 minRasagiline: ~6.0 min |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC method development and the experimental protocol.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of method development.
References
Application Notes and Protocols for the Chiral Separation of Rasagiline Enantiomers and Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is clinically used for the treatment of Parkinson's disease. It contains a single chiral center, with the (R)-enantiomer being the pharmacologically active form.[1][2] The (S)-enantiomer is considered an impurity. Therefore, the development of stereoselective analytical methods for the enantiomeric separation of rasagiline and the characterization of its metabolites is crucial for quality control and pharmacokinetic studies. This document provides detailed application notes and protocols for the chiral separation of rasagiline enantiomers and the analysis of its major metabolites using various analytical techniques.
Rasagiline is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[3][4][5] The major metabolite is (R)-1-aminoindan, which is pharmacologically inactive as an MAO-B inhibitor but has shown neuroprotective properties.[3][5][6][7] Other significant metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[3][8][9]
Metabolic Pathway of Rasagiline
The metabolic conversion of rasagiline primarily involves N-dealkylation and hydroxylation reactions. The major pathway is the N-dealkylation of the propargyl group to form (R)-1-aminoindan. Hydroxylation of the indane ring leads to the formation of 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan. These metabolites can also undergo glucuronide conjugation for excretion.[3][4]
Chiral Separation of Rasagiline Enantiomers: Quantitative Data
Several analytical techniques have been successfully employed for the enantiomeric separation of rasagiline. The following tables summarize the quantitative data from various studies.
High-Performance Liquid Chromatography (HPLC) Methods
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Chiralpak® AGP (50 mm × 2.1 mm, 5 µm) | Ammonium acetate:Isopropyl alcohol (90:10, v/v) | 0.6 | UV, 210 nm | 2.9 | [2][10] |
| CHIRALPAK AD-RH (150 × 4.6 mm, 5 μm) | 20 mM KH2PO4 in water:Acetonitrile (65:35, v/v), pH 6.9 | 0.5 | UV, 210 nm | 3.4 | [11] |
| Chiralcel OJ-H | Hexane:Isopropyl alcohol:Ethanol:Diethyl amine (96:2:2:0.01) | - | - | - | [1] |
| Chiralpak AD-RH | 20 mM Potassium dihydrogen phosphate in water:Acetonitrile (pH adjusted) | - | - | - | [1] |
Capillary Electrophoresis (CE) Method
| Chiral Selector | Buffer | Voltage (kV) | Temperature (°C) | Resolution (Rs) | Reference |
| 30 mM Sulfobutylether-β-cyclodextrin | 50 mM glycine-HCl buffer, pH 2.0 | 12 (reversed polarity) | 35 | 3.5 ± 0.1 | [1][12] |
Experimental Protocols
Protocol 1: UHPLC Chiral Separation of Rasagiline Enantiomers
This protocol is based on the method described by Reddy et al. (2017).[2][10][13]
1. Instrumentation:
-
Ultra-High Performance Liquid Chromatograph (UHPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 µm)
-
Mobile Phase: A mixture of ammonium acetate buffer (10 mmol/L) and isopropyl alcohol (90:10, v/v).
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 2.0 µL
3. Sample Preparation:
-
Standard Stock Solution: Dissolve 3 mg of (S)-rasagiline enantiomer in 100 mL of water.
-
Standard Solution: Dilute 1 mL of the standard stock solution to 100 mL with water to obtain a concentration of 1.5 µg/mL.
-
Sample Solution: Dissolve 20 mg of rasagiline mesylate or tartrate in 100 mL of water.
4. Experimental Workflow:
Protocol 2: Capillary Electrophoresis Chiral Separation of Rasagiline Enantiomers
This protocol is based on the method described by Szabó et al. (2019).[1][12]
1. Instrumentation:
-
Capillary electrophoresis system with a UV detector.
2. Electrophoretic Conditions:
-
Capillary: Untreated fused-silica capillary (50 µm i.d., 48.5 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 50 mM glycine-HCl buffer (pH 2.0) containing 30 mM sulfobutylether-β-cyclodextrin.
-
Voltage: 12 kV (reversed polarity, cathode at the inlet).
-
Temperature: 35 °C.
-
Injection: -25 mbar for 2 seconds (short-end injection).
-
Detection: UV at 200 nm.
3. Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of (R)- and (S)-rasagiline in methanol. Further dilute with water.
-
Sample Solution for Chiral Purity: Weigh a quantity of powdered tablets to obtain a theoretical concentration of 2666 µg/mL of (R)-rasagiline in water.
-
Sample Solution for Assay: Prepare a final concentration of 100 µg/mL from powdered tablets in water.
4. Capillary Conditioning:
-
New Capillary: Flush with 1 M NaOH for 30 min, followed by 0.1 M NaOH and water for 60 min each.
-
Pre-run Conditioning: Flush with 0.1 M NaOH (2 min), water (1 min), and BGE (3 min).
5. Experimental Workflow:
References
- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 2. mdpi.com [mdpi.com]
- 3. Rasagiline - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 8. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Chiral separation of rasagiline using sulfobutylether-β-cyclodextrin: capillary electrophoresis, NMR and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of rac-cis-1-Deshydroxy Rasagiline
Abstract
This document provides a detailed protocol for the synthesis of rac-cis-1-Deshydroxy Rasagiline, chemically identified as (1SR,3RS)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol. The synthesis is presented as a two-stage process. The first stage outlines a proposed method for the preparation of the key intermediate, rac-cis-3-Amino-1-indanol, starting from 1,3-indandione. The second stage details the N-propargylation of this intermediate to yield the final target compound. This protocol is intended for researchers and professionals in the fields of medicinal chemistry and drug development.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a two-step sequence. The overall workflow begins with the preparation of the key intermediate, rac-cis-3-Amino-1-indanol, followed by N-alkylation with propargyl bromide to furnish the final product.
Application Notes and Protocols: The Use of rac-cis-1-Deshydroxy Rasagiline in Parkinson's Disease Research
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1] This neuronal loss leads to a deficiency in the neurotransmitter dopamine, resulting in cardinal motor symptoms such as bradykinesia, resting tremor, rigidity, and postural instability.[1] A key enzyme in dopamine metabolism is Monoamine Oxidase B (MAO-B), which breaks down dopamine in the brain.[2]
Rasagiline (N-propargyl-1(R)-aminoindan) is a potent, selective, and irreversible second-generation MAO-B inhibitor used for the symptomatic treatment of PD.[2][3] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, providing symptomatic relief.[2][4] Rasagiline is metabolized in the liver by the cytochrome P-450 system, primarily CYP1A2, into several metabolites.[1] Its major metabolite is (R)-1-aminoindan, a compound also referred to as rac-cis-1-Deshydroxy Rasagiline.[1]
Unlike its parent compound, 1-aminoindan is not a potent MAO-B inhibitor. However, preclinical studies have suggested that it may possess neuroprotective properties through mechanisms independent of MAO-B inhibition, such as anti-apoptotic effects.[1][3] This has made this compound a compound of significant interest in PD research, as it allows for the investigation of potential disease-modifying pathways distinct from the symptomatic relief offered by MAO-B inhibition. These application notes provide an overview of its use in research and detailed protocols for key experimental assays.
Application Notes
Primary Research Applications:
-
Investigating Non-MAO-B Dependent Neuroprotection: The primary application is to explore the neuroprotective effects of the rasagiline scaffold, separate from the potent MAO-B inhibition of the parent drug. This helps to determine if the molecule has inherent anti-apoptotic or pro-survival properties.[3]
-
Elucidating Anti-Apoptotic Pathways: Research focuses on how the compound may protect neurons from cell death induced by neurotoxins (e.g., MPP+, 6-OHDA) or other pathological stressors relevant to PD.[3]
-
Evaluating Effects on Mitochondrial Function and Oxidative Stress: Given that mitochondrial dysfunction and oxidative stress are central to PD pathogenesis, the compound is used to assess potential protective effects on these cellular processes.[5][6]
Recommended Model Systems:
-
In Vitro Models:
-
Human Neuroblastoma Cell Lines (e.g., SH-SY5Y): These cells are widely used due to their human origin and dopaminergic characteristics. They provide a robust and convenient model for inducing neurotoxicity with agents like MPP+ or 6-OHDA to screen for neuroprotective effects.[7][8]
-
Primary Neuronal Cultures: Cultures derived from rodent midbrain provide a more physiologically relevant system for studying dopaminergic neuron survival and function.[9]
-
Induced Pluripotent Stem Cell (iPSC)-derived Dopaminergic Neurons: Patient-derived iPSCs can be differentiated into dopaminergic neurons, offering a highly relevant model to study disease mechanisms and therapeutic responses in a specific genetic context.[9][10]
-
-
In Vivo Models:
-
Toxin-Induced Models: Rodent models using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) are standard for mimicking the dopaminergic neurodegeneration seen in PD.[9][11]
-
Genetic Models: Genetically engineered rodent models, such as those with mutations in LRRK2 or SNCA (alpha-synuclein), recapitulate genetic aspects of PD and are valuable for testing potential disease-modifying therapies.[12]
-
Quantitative Data
The following tables provide context on the parent compound, rasagiline, which is essential when designing and interpreting studies with its metabolite.
Table 1: Pharmacokinetic Properties of Rasagiline
| Parameter | Value | Species | Reference(s) |
|---|---|---|---|
| Bioavailability | ~36% | Human | [4] |
| Time to Peak Plasma Conc. (Tmax) | 0.5 - 1 hour | Human | [1][13] |
| Elimination Half-life | 0.6 - 2 hours | Human | [13] |
| Protein Binding | 88 - 94% | Human | [4] |
| Primary Metabolite | 1-(R)-aminoindan | Human | [1] |
| Primary Metabolic Enzyme | Cytochrome P450 1A2 | Human |[1] |
Table 2: MAO-B Inhibitory Potency of Rasagiline
| Parameter | Value | System | Reference(s) |
|---|---|---|---|
| Ex Vivo Inhibition (ED50) | 0.1 ± 0.01 mg/kg | Rat Brain | [3] |
| Potency vs. Selegiline | 3-15 times more potent | Rat Brain & Liver | [3] |
| Platelet MAO-B Inhibition (1 mg dose) | 33% (within 1 hour) | Human | [1] |
| Platelet MAO-B Inhibition (10 mg dose) | 99% (within 1 hour) | Human |[1] |
Visualized Pathways and Workflows
Caption: Proposed neuroprotective mechanisms in Parkinson's disease.
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorometric assay to determine the MAO-B inhibitory activity of a test compound. The assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[14][15]
Caption: Experimental workflow for a fluorometric MAO-B inhibition assay.
Materials:
-
MAO-B Assay Kit (e.g., Abcam ab241031 or similar)[15]
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
MAO-B specific inhibitor (e.g., Selegiline, for positive control)
-
96-well black microplate with a clear bottom
-
Microplate reader with fluorescence capabilities
-
Test compound (this compound)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's protocol. This includes the assay buffer, probe, and a series of dilutions for the H₂O₂ standard curve. Prepare serial dilutions of the test compound and the positive control (Selegiline).
-
Standard Curve: Add the H₂O₂ standards to designated wells in the 96-well plate to generate a standard curve.
-
Sample Plating:
-
Background Control: Add assay buffer only.
-
Negative Control: Add MAO-B enzyme and assay buffer (no inhibitor).
-
Positive Control: Add MAO-B enzyme and a known concentration of Selegiline.
-
Test Wells: Add MAO-B enzyme and the desired concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the reaction mix containing the substrate (Tyramine) and the fluorescent probe to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The MAO-B enzyme will process the substrate, generating H₂O₂ which reacts with the probe to produce a fluorescent signal.
-
Measurement: Read the fluorescence intensity on a microplate reader (e.g., excitation/emission ~535/590 nm).
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Plot the H₂O₂ standard curve.
-
Calculate the H₂O₂ generated in each sample well.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: In Vitro Neuroprotection Assay in an MPP+ Cellular Model
This protocol assesses the ability of a test compound to protect neuronal cells (SH-SY5Y) from toxicity induced by MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP.[10][16]
Caption: Experimental workflow for an in vitro neuroprotection assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
MPP+ iodide
-
Test compound (this compound)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
96-well clear tissue culture plates
-
Spectrophotometer or multi-mode plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to attach and grow for 24-48 hours.
-
Compound Pre-treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 1-2 hours to allow for compound uptake.
-
Toxin Addition: Add a pre-determined toxic concentration of MPP+ (e.g., 1-2 mM) to all wells except the vehicle control group.
-
Incubation: Co-incubate the cells with the test compound and MPP+ for 24-48 hours.
-
Viability Assessment:
-
Remove the medium.
-
Add the chosen cell viability reagent prepared in fresh medium according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
-
Measurement: Measure the output signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the viability of the vehicle-only control cells to 100% and the MPP+-only treated cells as the baseline for toxicity.
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
Plot the results to determine the effective concentration (EC₅₀) that provides 50% neuroprotection.
-
Protocol 3: Assessment of Mitochondrial Respiration via Oxygen Consumption Rate (OCR)
This protocol outlines the measurement of cellular respiration in intact neurons or SH-SY5Y cells using an extracellular flux analyzer (e.g., Seahorse XF). This method assesses key parameters of mitochondrial function.[5][17]
Caption: Workflow for a mitochondrial stress test using an XF analyzer.
Materials:
-
Extracellular flux (XF) analyzer and associated microplates and cartridges
-
SH-SY5Y cells or primary neurons
-
XF Assay Medium
-
Mitochondrial stress test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and Rotenone/Antimycin A (Complex I/III inhibitors).
-
Test compound (this compound)
Procedure:
-
Preparation (Day before): Hydrate the XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ 37°C incubator. Seed cells into the XF microplate.
-
Cell Treatment: On the day of the assay, treat the cells with the test compound for the desired duration.
-
Assay Setup:
-
Prepare fresh XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Wash the cells with the assay medium and add the final volume of fresh assay medium.
-
Place the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.
-
Prepare and load the mitochondrial stress test compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
-
Run Assay:
-
Calibrate the sensor cartridge in the XF analyzer.
-
Replace the calibrant plate with the cell plate.
-
Start the assay protocol. The machine will perform the following steps: a. Baseline Measurement: Measure the basal Oxygen Consumption Rate (OCR). b. Injection 1 (Oligomycin): Measures ATP-linked respiration. The remaining OCR is due to proton leak. c. Injection 2 (FCCP): Uncouples the mitochondrial membrane, pushing respiration to its maximum rate. This reveals the maximal respiratory capacity. d. Injection 3 (Rotenone/Antimycin A): Shuts down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Use the XF software to calculate key parameters: Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory Capacity, and Proton Leak.
-
Compare these parameters between control and compound-treated groups.
-
Protocol 4: Measurement of Oxidative Stress (Malondialdehyde - MDA Assay)
This protocol describes a colorimetric method to quantify Malondialdehyde (MDA), a key biomarker of lipid peroxidation, in cell lysates or tissue homogenates.[18][19]
Materials:
-
Cell or tissue samples
-
RIPA or similar lysis buffer with protease inhibitors
-
MDA Assay Kit (TBA-based)
-
Microplate reader capable of measuring absorbance at ~532 nm
-
96-well microplate
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cells, then lyse using a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Tissue: Homogenize tissue samples in lysis buffer on ice. Centrifuge and collect the supernatant.
-
-
Standard Curve: Prepare a series of MDA standards according to the kit manufacturer's instructions.
-
Assay Reaction:
-
Add samples and standards to microcentrifuge tubes.
-
Add Thiobarbituric Acid (TBA) reagent to each tube.
-
Incubate the tubes at 95°C for 60 minutes. This allows MDA in the samples to react with TBA.
-
Cool the reaction tubes on ice for 10 minutes to stop the reaction.
-
-
Measurement:
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the clear supernatant from each tube to a 96-well plate.
-
Measure the absorbance at ~532 nm.
-
-
Data Analysis:
-
Plot the absorbance values of the standards to create a standard curve.
-
Use the standard curve to determine the concentration of MDA in each sample.
-
Normalize the MDA concentration to the total protein concentration of the sample lysate/homogenate.
-
Protocol 5: Analytical Quantification in Plasma using HPLC
This protocol provides a general framework for quantifying this compound (1-aminoindan) and its parent drug, rasagiline, in plasma samples for pharmacokinetic studies.[13][20]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase column
-
Plasma samples (e.g., from human, rat, or rabbit)[13]
-
Acetonitrile (ACN)
-
Ammonium acetate or phosphate buffer
-
Protein precipitation agent (e.g., cold acetonitrile)
-
Internal standard
Procedure:
-
Standard and Stock Solution Preparation: Prepare stock solutions of rasagiline, 1-aminoindan, and an internal standard in a suitable solvent. Create a series of calibration standards by spiking blank plasma with known concentrations of the analytes.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add the internal standard.
-
Add 200-300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of buffer (e.g., 10 mM ammonium acetate) and acetonitrile. A typical ratio might be 40:60 (buffer:ACN).[13]
-
Column: Kromasil C18 or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at ~265 nm or using LC-MS/MS for higher sensitivity and specificity.[13][20]
-
-
Analysis:
-
Inject the prepared sample supernatant into the HPLC system.
-
Run the analysis and record the chromatograms.
-
-
Data Quantification:
-
Identify and integrate the peaks corresponding to rasagiline, 1-aminoindan, and the internal standard.
-
Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for the plasma standards.
-
Use the regression equation from the calibration curve to calculate the concentration of the analytes in the unknown samples.
-
References
- 1. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. criver.com [criver.com]
- 10. mdpi.com [mdpi.com]
- 11. A Systematic Review of Various In-vivo Screening Models as well as the Mechanisms Involved in Parkinson's Disease Screening Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parkinson’s Disease Models for Drug Discovery & Research | Taconic Biosciences [taconic.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Monoamine Oxidase Assays [cellbiolabs.com]
- 15. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 16. Parkinson's Disease MPP+ in vitro Model - NeuroProof [neuroproof.com]
- 17. researchgate.net [researchgate.net]
- 18. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients [mdpi.com]
- 19. Oxidative stress-related biomarkers in Parkinson’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Rasagiline Metabolism
Introduction
Rasagiline (N-propargyl-1-R-aminoindan) is a potent, selective, and irreversible second-generation monoamine oxidase type B (MAO-B) inhibitor used for the treatment of Parkinson's disease (PD).[1][2] Its therapeutic effect is primarily attributed to the inhibition of dopamine catabolism in the striatum, which increases extracellular dopamine levels.[3] Beyond its symptomatic effects, rasagiline has demonstrated neuroprotective properties in various in vitro and in vivo models.[1][2][4][5] Unlike the first-generation MAO-B inhibitor selegiline, rasagiline is not metabolized to potentially neurotoxic amphetamine derivatives.[6][7] Understanding the in vivo metabolism and pharmacokinetic profile of rasagiline is crucial for optimizing its therapeutic use and developing novel drug delivery strategies. These application notes provide an overview of the metabolic pathways, common animal models, and detailed experimental protocols for studying rasagiline metabolism.
Metabolic Pathways of Rasagiline
Rasagiline undergoes extensive hepatic biotransformation before excretion.[6][8] In vitro and in vivo studies have established that the primary route of metabolism is dependent on the cytochrome P450 (CYP) system, with CYP1A2 being the major isoenzyme involved.[1][3][8] The main metabolic pathways include N-dealkylation and hydroxylation.[9][10]
The principal metabolite is 1-R-aminoindan, which is pharmacologically inactive as an MAO-B inhibitor but has shown neuroprotective effects in some models.[1][4][6] Other identified metabolites include 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-aminoindan.[6] Elimination occurs primarily through the urine (about 62%) and secondarily via feces, after glucuronide conjugation of the metabolites.[8]
Common In Vivo Models
The selection of an appropriate animal model is critical for studying the pharmacokinetics and metabolism of rasagiline. Rodents are the most frequently used models due to their well-characterized physiology and the availability of established disease models.
-
Rats (Sprague-Dawley, Wistar): Rats are extensively used for both pharmacokinetic and pharmacodynamic studies of rasagiline.[11][12] They are suitable for modeling Parkinson's disease via neurotoxin administration (e.g., 6-hydroxydopamine or rotenone) to assess the neuroprotective effects of rasagiline and its metabolites.[13][14][15] Ex vivo studies on brain, liver, and intestinal tissues from rats are common for determining MAO-B inhibition.[3][11]
-
Mice: Mice are also used, particularly in protocols requiring genetic modification. They are valuable for high-throughput screening and initial efficacy studies. Standard administration routes like oral gavage and intravenous injections are well-established.[16]
-
Rabbits (New Zealand White): Rabbits serve as a non-rodent model for pharmacokinetic studies, offering the advantage of larger blood sample volumes, which facilitates detailed time-course analysis.[17]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Rasagiline in Rats
This protocol outlines the procedure for a single-dose oral pharmacokinetic study of rasagiline in Sprague-Dawley rats.
1. Materials and Reagents:
-
Rasagiline mesylate
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system
2. Experimental Procedure:
-
Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Dose Preparation: Prepare a solution or suspension of rasagiline in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 250g rat receiving 0.25 mL).
-
Dosing: Fast animals overnight prior to dosing. Administer rasagiline via oral gavage. Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into anticoagulant-containing tubes at specified time points. A typical schedule includes pre-dose (0 h) and post-dose at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours.[18][19]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
Sample Analysis (Bioanalysis):
-
Quantify the concentration of rasagiline and its major metabolite, 1-aminoindan, in plasma samples using a validated LC-MS/MS method.[18][20]
-
Sample Pretreatment: Perform protein precipitation or liquid-liquid extraction. For example, add an internal standard (e.g., rasagiline-¹³C₃) and a precipitation solvent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the protein.[18][20]
-
Chromatography: Separate the analytes using a C18 reverse-phase column with an isocratic or gradient mobile phase.[17][21]
-
Mass Spectrometry: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor the specific parent-to-product ion transitions for rasagiline and its metabolites.[18]
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis software.[18][19]
Protocol 2: Ex Vivo MAO-B Inhibition Assay in Rat Brain and Liver
This protocol describes how to measure the inhibition of MAO-B activity in tissues following in vivo administration of rasagiline.
1. Materials and Reagents:
-
Rasagiline mesylate
-
Sprague-Dawley rats
-
Phosphate buffer
-
MAO-B substrate (e.g., benzylamine or phenylethylamine)
-
Radiolabeled substrate or a fluorometric assay kit
-
Homogenizer
-
Scintillation counter or fluorescence plate reader
2. Experimental Procedure:
-
Dosing: Administer rasagiline orally or via intraperitoneal injection to rats at various doses (e.g., 0.01 to 5 mg/kg) to determine the ED₅₀.[11][12] A control group should receive the vehicle only.
-
Tissue Collection: At a specified time post-administration (e.g., 2 hours), euthanize the animals via an approved method and rapidly dissect the brain and liver.[12] Place tissues on ice.
-
Tissue Homogenization: Weigh the tissues and homogenize them in ice-cold phosphate buffer to create a 10% (w/v) homogenate.
-
MAO Activity Assay:
-
Pre-incubate aliquots of the tissue homogenate at 37°C.
-
Initiate the reaction by adding the MAO-B specific substrate.
-
After a set incubation period, stop the reaction.
-
Quantify the amount of product formed. This can be done by measuring the conversion of a radiolabeled substrate to its product or by using a fluorometric probe that generates a fluorescent signal upon enzymatic turnover.
-
-
Data Analysis:
-
Calculate the MAO-B activity as the rate of product formation per unit of protein per unit of time.
-
Express the activity in treated animals as a percentage of the activity in the control (vehicle-treated) group.
-
Determine the ED₅₀ (the dose required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the log of the rasagiline dose.[11]
-
General Experimental Workflow
The process of studying rasagiline metabolism in vivo follows a structured workflow, from model selection and experimental execution to data interpretation.
Data Presentation
Quantitative data from in vivo studies are essential for comparing the metabolic profile and potency of rasagiline across different models and conditions.
Table 1: Pharmacokinetic Parameters of Rasagiline
| Species | Dose | Route | Tmax (h) | Cmax (pg/mL) | AUC₀₋t (pg·h/mL) | t₁/₂ (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Human | 1 mg | Oral | 0.17 - 0.75 | 5250 - 8320 | 5080 - 7330 | 0.6 - 2 | ~36% | [10][19] |
| Rabbit | 20 µg/mL | Oral | 1.0 | 16.4 µg/mL | 70.8 µg·h/mL | 4.8 | N/A |[17][21] |
Note: Data from different studies may have variations due to experimental conditions. Rabbit study used a higher concentration and different units.
Table 2: In Vivo MAO-B Inhibition (ED₅₀) by Rasagiline in Rats
| Tissue | Administration | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| Brain | Single Oral Dose | 0.1 | [11][22] |
| Liver | Single Oral Dose | 0.042 | [11][22] |
| Brain | Chronic Oral (21 days) | 0.013 | [11][22] |
| Liver | Chronic Oral (21 days) | 0.014 |[11][22] |
References
- 1. scialert.net [scialert.net]
- 2. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 5. researchgate.net [researchgate.net]
- 6. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat striatal monoamine oxidase-B inhibition by l-deprenyl and rasagiline: its relationship to 2-phenylethylamine-induced stereotypy and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An effective novel delivery strategy of rasagiline for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rasagiline ( Agilect ) for Parkinsonian rats [rasagiline.com]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. | BioWorld [bioworld.com]
Application Notes and Protocols for Assessing the Activity of rac-cis-1-Deshydroxy Rasagiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), approved for the treatment of Parkinson's disease. Its therapeutic benefits are attributed not only to the symptomatic relief provided by increasing dopamine levels but also to its neuroprotective properties. These neuroprotective effects are thought to be independent of MAO-B inhibition and involve the modulation of cell survival and death pathways.
This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of rac-cis-1-Deshydroxy Rasagiline, a derivative of rasagiline. While specific biological data for this derivative is not extensively available in public literature, the provided assays are based on well-established methods used to characterize rasagiline and its metabolites, such as 1-(R)-aminoindan. These protocols will enable researchers to assess its potential as a MAO-B inhibitor and a neuroprotective agent. The primary cell line recommended for these assays is the human neuroblastoma SH-SY5Y line, a widely used and well-characterized model for neuronal studies.
Data Presentation
The following tables summarize representative quantitative data for rasagiline and its major metabolite, aminoindan, from published studies. This information can serve as a benchmark for interpreting the results obtained with this compound.
Table 1: MAO-B Inhibitory Activity
| Compound | IC50 (nM) for MAO-B (rat brain) | Reference |
| Rasagiline | 4.43 ± 0.92 | [1] |
| Selegiline (for comparison) | ~4.5 | [1] |
Table 2: Neuroprotective Effects of Rasagiline in SH-SY5Y Cells
| Neurotoxic Insult | Rasagiline Concentration | Observed Effect | Reference |
| N-methyl(R)salsolinol | Not specified | Inhibition of mitochondrial membrane potential reduction, cytochrome c release, and apoptosis. | [2] |
| Serum/NGF deprivation | 1 µM | Neuroprotective and anti-apoptotic effects. | [3] |
Table 3: Effects of Rasagiline Metabolite (1-(R)-aminoindan) on Neuronal Cells
| Cell Line | Insult | Aminoindan Concentration | Observed Effect | Reference |
| SK-N-SH | High-density culture | 0.1-1 µM | Reduced apoptosis-associated protein H2A.X phosphorylation, decreased caspase 9 and 3 cleavage, increased Bcl-2 and Bcl-xl. | [4] |
| PC-12 | 6-hydroxydopamine (6-OHDA) | Not specified | Neuroprotection | [4] |
| PC-12 | Serum/NGF deprivation | 1 µM | Neuroprotective | [3] |
Experimental Protocols
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol determines the in vitro potency of this compound to inhibit MAO-B activity.
Principle: MAO-B activity is measured using a fluorometric assay based on the detection of H₂O₂, a byproduct of the oxidative deamination of the MAO substrate.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO-B inhibitor (e.g., Selegiline) as a positive control
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control (Selegiline) in the assay buffer. The final concentrations should typically range from 0.1 nM to 100 µM.
-
In a 96-well plate, add the assay buffer, recombinant human MAO-B enzyme, and the test compound or control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a detection solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the reaction by adding the detection solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Neuroprotection Assay against Oxidative Stress (6-OHDA or MPP+ Model)
This protocol assesses the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.
Principle: The neurotoxins 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) are used to induce oxidative stress and mitochondrial dysfunction in SH-SY5Y cells, mimicking aspects of Parkinson's disease pathology. Cell viability is measured using the MTT assay, which quantifies the metabolic activity of living cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
6-OHDA or MPP+
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in serum-free culture medium. Suggested starting concentrations range from 0.1 µM to 50 µM.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Prepare a fresh solution of 6-OHDA or MPP+ in serum-free medium. A typical concentration range to test for inducing ~50% cell death is 50-200 µM for 6-OHDA and 0.5-2 mM for MPP+, but this should be optimized for your specific cell line and conditions.
-
Add the neurotoxin to the wells containing the pre-treated cells. Include control wells with cells only, cells with the test compound only, and cells with the neurotoxin only.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control and plot the results to determine the protective effect of the compound.
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is used. Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule, which is quantified.
Materials:
-
SH-SY5Y cells
-
This compound
-
Apoptosis-inducing agent (e.g., 6-OHDA, MPP+, or staurosporine)
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
96-well plates (clear for colorimetric, black for fluorometric)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and treat with the test compound and an apoptosis-inducing agent as described in the neuroprotection assay protocol.
-
After the treatment period (e.g., 12-24 hours), lyse the cells according to the assay kit manufacturer's instructions. This is typically done by adding a supplied lysis buffer directly to the wells.
-
Prepare the caspase-3 substrate solution as per the kit protocol.
-
Add the substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at ~405 nm for colorimetric assays) or fluorescence (e.g., ~380 nm excitation and ~440 nm emission for AMC-based substrates).
-
Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Western Blot Analysis of Signaling Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in neuroprotective signaling pathways, such as Bcl-2, and phosphorylated ERK (p-ERK).
Materials:
-
SH-SY5Y cells
-
This compound
-
Neurotoxin (e.g., 6-OHDA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound with or without a neurotoxin for the desired time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. For phosphorylated proteins, normalize to the total protein level.
Visualizations
Caption: General experimental workflow for assessing the activity of this compound.
Caption: Key neuroprotective signaling pathways potentially modulated by rasagiline derivatives.
References
- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 4. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Rasagiline and its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rasagiline is an irreversible inhibitor of monoamine oxidase type B (MAO-B), utilized as a monotherapy for early Parkinson's disease and as an adjunctive therapy in more advanced cases.[1][2] The therapeutic efficacy and safety of rasagiline are closely linked to its pharmacokinetic profile. Therefore, robust and sensitive bioanalytical methods are crucial for the quantitative determination of rasagiline and its major metabolites in human plasma. This data is essential for pharmacokinetic and bioequivalence studies.[3][4]
Rasagiline undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP1A2.[5][6] The three major metabolites identified are 1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).[1] This document provides detailed protocols for the quantification of rasagiline and these metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive technique for this purpose.[1][5][7]
Note on Analyte Nomenclature: The term "rac-cis-1-Deshydroxy Rasagiline" does not correspond to the standard nomenclature of rasagiline or its known major metabolites in the reviewed scientific literature. This application note will therefore focus on the quantification of the parent drug, rasagiline, and its well-documented metabolites.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated LC-MS/MS method for the determination of rasagiline in human plasma.[7]
Materials:
-
Human plasma samples
-
Rasagiline standard and internal standard (IS), e.g., rasagiline-¹³C₃ or pseudoephedrine[3][7]
-
0.1 M Sodium Hydroxide (NaOH) solution[3]
-
Extraction solvent:
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Procedure:
-
Pipette 150 µL of human plasma into a microcentrifuge tube.[3]
-
Spike with 50 µL of the internal standard working solution (e.g., 50.0 ng/mL of rasagiline-¹³C₃).[3]
-
Add 100 µL of 0.1 M NaOH solution to alkalinize the mixture.[3]
-
Vortex the sample for a few seconds.
-
Add 600 µL of the extraction solvent (e.g., methyl tert-butyl ether).[3]
-
Vortex vigorously for at least 1 minute to ensure thorough extraction.
-
Centrifuge the sample at 3800 g for 10 minutes at 4°C.[3]
-
Carefully transfer 450 µL of the upper organic supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This protocol is a simpler and faster alternative to LLE.
Materials:
-
Human plasma samples
-
Acetonitrile[8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (refrigerated)
Procedure:
-
Pipette 600 µL of plasma into a microcentrifuge tube.[8]
-
Add 900 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 2 minutes.[8]
-
Centrifuge the sample at 10,500 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a new vial for injection into the HPLC system.[8]
LC-MS/MS Analytical Method
The following are example parameters for an LC-MS/MS method, synthesized from published studies.[5][7]
Liquid Chromatography (LC) Conditions:
-
Column: Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 3.5 µm) or Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm).[5][7]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 80 µL.[8]
-
Total Run Time: 3.0 min.[5]
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: API 4000 Triple Quadrupole or equivalent.[7]
-
Ionization Source: Positive Electrospray Ionization (ESI+).[7]
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data Summary
The performance of the analytical methods for rasagiline quantification from various studies is summarized below.
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Ma et al., 2008[7] | Unspecified, cited in[7] | Frontiers, 2020[3][4] |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Linearity Range | 0.020–50.0 ng/mL | 5–12000 pg/mL | 20.0–20000 pg/mL |
| LLOQ | 0.020 ng/mL | 5 pg/mL | 20.0 pg/mL |
| Intra-day Precision (%RSD) | < 11.2% | 1.3%–2.9% | 3.5%–6.5% |
| Inter-day Precision (%RSD) | < 11.2% | 1.6%–2.2% | 3.5%–6.5% |
| Accuracy (%RE) | ±6.4% | Not specified | Not specified |
| Mean Recovery | 95.3%–97.9% | 96.9% | Not specified |
Visualizations
Diagram 1: Rasagiline Metabolism Pathway
Caption: Simplified metabolic pathway of Rasagiline to its major metabolites.
Diagram 2: Experimental Workflow for Sample Preparation (LLE)
Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).
Diagram 3: Analytical Workflow
Caption: Overview of the analytical workflow from sample injection to data analysis.
References
- 1. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. frontiersin.org [frontiersin.org]
- 4. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: rac-cis-1-Deshydroxy Rasagiline as a Potential Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor utilized in the management of Parkinson's disease. Its metabolism is extensive, primarily occurring in the liver via the cytochrome P450 enzyme CYP1A2, leading to the formation of several metabolites, including (R)-1-aminoindan, 3-hydroxy-N-propargyl-1-aminoindan, and 3-hydroxy-1-aminoindan.[1][2] The quantification of rasagiline and its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the exploration of potential biomarkers. This document provides detailed application notes and protocols relevant to the analysis of rasagiline and its metabolites, with a focus on rac-cis-1-Deshydroxy Rasagiline as a potential biomarker for drug efficacy and metabolism.
While this compound is a known chemical entity, its specific role and validation as a clinical biomarker are subjects of ongoing research. These protocols are designed to provide a framework for its quantification and investigation.
Data Presentation
The following tables summarize typical validation parameters for the quantification of rasagiline and its primary metabolite, (R)-1-aminoindan, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These parameters can serve as a benchmark for the development and validation of an assay for this compound.
Table 1: LC-MS/MS Method Validation Parameters for Rasagiline Quantification
| Parameter | Result |
| Linearity Range | 20.0 - 20,000 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 20.0 pg/mL[1] |
| Precision (%CV) | 3.5 - 6.5%[1] |
| Accuracy (Mean Bias %) | -0.5% to 3.3%[1] |
| Recovery | ~97% |
Table 2: LC-MS/MS Method Validation Parameters for (R)-1-aminoindan Quantification
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a detailed method for the extraction and quantification of this compound from human plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Sodium hydroxide solution (0.1 M)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To 150 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.[1]
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex briefly.[1]
-
Add 600 µL of methyl tert-butyl ether, vortex for 1 minute to extract the analyte.[1]
-
Centrifuge at 3800 x g for 10 minutes at 4°C.[1]
-
Transfer 450 µL of the supernatant (organic layer) to a clean tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3 µm)[1]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[1]
-
Flow Rate: 0.5 mL/min[1]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-1.2 min: 10-95% B
-
1.2-2.0 min: 95% B
-
2.0-2.1 min: 95-10% B
-
2.1-3.1 min: 10% B[1]
-
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by infusion of the reference standard.
-
Internal Standard: To be determined by infusion of the reference standard.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).
-
4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, post-preparative)
Visualizations
Rasagiline Metabolic Pathway
References
Application Notes: Experimental Protocols for Assessing Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of standard experimental protocols used to assess the neuroprotective potential of novel therapeutic compounds. The included methodologies cover both in vitro and in vivo models, focusing on key assays for determining cell viability, cytotoxicity, apoptosis, oxidative stress, and mitochondrial health.
Introduction to Neuroprotection Assays
Neuroprotection refers to the strategies and mechanisms capable of defending the central nervous system (CNS) against neuronal injury and degeneration following acute disorders like stroke or in chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The development of effective neuroprotective therapies relies on robust and reproducible experimental models and assays to screen and validate candidate compounds.
A typical workflow for assessing a potential neuroprotective agent involves a tiered approach, starting with high-throughput in vitro screening to identify lead compounds, followed by more complex secondary assays and validation in in vivo models to confirm efficacy and assess physiological relevance.[1][2]
General Experimental Workflow
The screening process for neuroprotective compounds generally follows a multi-step, hierarchical approach to efficiently identify promising candidates.
Caption: A typical workflow for screening neuroprotective compounds.
Section 1: In Vitro Models and Cell Viability Assays
In vitro assays are essential for the initial screening of neuroprotective compounds.[1] They typically involve cultured neuronal cell lines (e.g., SH-SY5Y) or primary neurons subjected to a neurotoxic insult.[1][3][4]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Protocol: MTT Assay
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Compound Pre-treatment: Pre-treat cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
Induce Toxicity: Introduce a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 200 µM H₂O₂) to all wells except the vehicle control.[7]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]
-
Read Absorbance: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6][7]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium.[8][9] An increase in LDH activity is proportional to the number of lysed cells.[8]
Protocol: LDH Assay
-
Cell Culture and Treatment: Follow steps 1-4 from the MTT protocol.
-
Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[10]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10]
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 20-30 minutes at room temperature, protected from light.[10][11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[10]
-
Read Absorbance: Measure the absorbance at 490 nm. A reference wavelength of 680 nm is often used to correct for background.[8][10]
Data Presentation: Cell Viability and Cytotoxicity
Quantitative data from cell viability and cytotoxicity assays should be presented clearly.
| Treatment Group | Compound Conc. (µM) | Cell Viability (%) (MTT Assay) | % Cytotoxicity (LDH Release) |
| Vehicle Control | 0 | 100 ± 4.5 | 5.2 ± 1.1 |
| Toxin Only | 0 | 48.2 ± 3.1 | 55.8 ± 4.3 |
| Compound A | 1 | 65.7 ± 2.9 | 38.4 ± 3.5 |
| Compound A | 10 | 82.1 ± 4.0 | 21.6 ± 2.8 |
| Compound A | 50 | 91.5 ± 3.8 | 10.1 ± 1.9 |
Section 2: Apoptosis and Oxidative Stress Assays
To understand the mechanism of neuroprotection, it is crucial to investigate pathways related to apoptosis (programmed cell death) and oxidative stress.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12] The enzyme TdT labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[12][13]
Protocol: TUNEL Assay (Fluorescent)
-
Cell Preparation: Culture and treat cells on glass coverslips or in a 96-well imaging plate.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12][14]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.[12]
-
Equilibration: Wash again and add TdT equilibration buffer for 10 minutes.
-
TdT Reaction: Incubate cells with the TdT reaction cocktail (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified, dark chamber.[12][15]
-
Washing: Wash the cells twice with a buffer (e.g., 3% BSA in PBS) to remove unincorporated nucleotides.[12]
-
Counterstaining & Mounting: Counterstain nuclei with DAPI or Hoechst 33342. Mount coverslips onto slides with an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a chromophore or fluorophore upon cleavage.[16][17]
Protocol: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After treatment, collect and lyse the cells using a chilled cell lysis buffer. Incubate on ice for 10-15 minutes.[16][17]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Setup: In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with lysis buffer.[18]
-
Reaction: Add 2X Reaction Buffer (containing DTT) followed by the caspase-3 substrate (e.g., DEVD-pNA).[18][19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[16][18]
-
Read Absorbance: Measure the absorbance at 405 nm. The increase in absorbance is proportional to caspase-3 activity.[16][18]
DCFDA Assay for Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) assay measures intracellular ROS levels. Non-fluorescent H₂DCFDA is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol: DCFDA Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.[20]
-
Staining: Wash cells with PBS and incubate with 20 µM H₂DCFDA solution in serum-free medium for 30-45 minutes at 37°C in the dark.[20][21][22]
-
Washing: Remove the H₂DCFDA solution and wash the cells twice with PBS to remove excess probe.[23]
-
Treatment: Add the test compound and/or neurotoxin to the cells. Include a positive control like H₂O₂.[22]
-
Measure Fluorescence: Immediately measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21][23]
Data Presentation: Apoptosis and Oxidative Stress
| Treatment Group | Compound Conc. (µM) | Caspase-3 Activity (Fold Change) | Intracellular ROS (RFU) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1500 ± 120 |
| Toxin Only | 0 | 4.2 ± 0.5 | 8500 ± 650 |
| Compound B | 1 | 3.1 ± 0.4 | 5600 ± 430 |
| Compound B | 10 | 1.8 ± 0.2 | 2800 ± 210 |
| Compound B | 50 | 1.2 ± 0.1 | 1800 ± 150 |
Section 3: Mitochondrial Health Assessment
Mitochondrial dysfunction is a central feature of many neurodegenerative diseases. Assessing mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health.
JC-1 Assay for Mitochondrial Membrane Potential (MMP)
JC-1 is a cationic dye that indicates mitochondrial health by shifting its fluorescence emission from green to red as it aggregates in healthy, polarized mitochondria.[24] In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.[24]
Protocol: JC-1 Assay
-
Cell Culture and Treatment: Culture and treat cells as described in previous protocols.
-
Staining: After treatment, incubate the cells with 2-10 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.[24][25][26]
-
Washing: Remove the staining solution and wash the cells twice with PBS or an assay buffer.[27]
-
Analysis:
-
Fluorescence Microscopy: Observe cells under a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining (J-aggregates), while apoptotic cells will show green fluorescence (J-monomers).
-
Plate Reader: Quantify the fluorescence in a 96-well plate. Measure red fluorescence (Ex/Em ~585/590 nm) and green fluorescence (Ex/Em ~514/529 nm).
-
-
Data Interpretation: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.
Section 4: Key Neuroprotective Signaling Pathways
Many neuroprotective compounds exert their effects by modulating specific intracellular signaling pathways. The PI3K/Akt and Nrf2-ARE pathways are critical targets for therapeutic intervention.[28][29][[“]]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major cell survival pathway that inhibits apoptosis and promotes cell growth.[31] Activation of Akt (also known as Protein Kinase B) phosphorylates and inactivates several pro-apoptotic targets.
Caption: The PI3K/Akt pathway promotes cell survival and growth.
Nrf2-ARE Antioxidant Pathway
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is the primary cellular defense against oxidative stress.[28] Under stress conditions, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. The PI3K/Akt pathway can also activate Nrf2.[32]
Caption: The Nrf2-ARE pathway is a key defense against oxidative stress.
References
- 1. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 4. MTT assay [bio-protocol.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. TUNEL assay [bio-protocol.org]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mpbio.com [mpbio.com]
- 18. abcam.com [abcam.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 21. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]
- 22. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mitochondrial membrane potential assay (JC-1 assay) [bio-protocol.org]
- 28. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. consensus.app [consensus.app]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
Application Notes and Protocols for Rasagiline Metabolite Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a widely used therapeutic agent for Parkinson's disease. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form several key metabolites.[1] Understanding the stability of these metabolites is crucial for ensuring the safety, efficacy, and quality of rasagiline drug products. This document provides detailed application notes and protocols for conducting stability testing of rasagiline's primary metabolites: (R)-1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).
These protocols are designed to be consistent with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[2] The provided methodologies will enable the establishment of degradation pathways and the development of stability-indicating analytical methods.
Metabolic Pathway of Rasagiline
Rasagiline undergoes N-dealkylation to form its major metabolite, (R)-1-aminoindan. It is also metabolized through hydroxylation to form 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan.[1] These metabolites can then undergo further conjugation, such as glucuronidation, before excretion.[3]
Caption: Metabolic pathway of Rasagiline.
Stability Testing Protocols
Forced degradation studies are essential to understand the intrinsic stability of the metabolites and to develop stability-indicating analytical methods.[4] These studies involve exposing the metabolites to stress conditions more severe than accelerated stability testing.
General Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies on rasagiline metabolites.
Caption: Experimental workflow for metabolite stability testing.
Detailed Experimental Protocols
1. Materials and Reagents:
-
Reference standards of (R)-1-aminoindan, 3-hydroxy-N-propargyl-1-aminoindan, and 3-hydroxy-1-aminoindan
-
HPLC grade methanol, acetonitrile, and water
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Phosphate buffer salts
2. Equipment:
-
Reverse-phase high-performance liquid chromatograph (RP-HPLC) with UV or PDA detector and/or a mass spectrometer (LC-MS/MS)
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber compliant with ICH Q1B guidelines
3. Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or MS detection for identification.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Forced Degradation Procedures:
-
Acid Hydrolysis:
-
Dissolve a known amount of the metabolite in 0.1 M HCl to achieve a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for up to 48 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 6, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of the metabolite in 0.1 M NaOH to achieve a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for up to 48 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of the metabolite in a solution of 3% H₂O₂ to achieve a concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for up to 48 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Solid State: Place a thin layer of the solid metabolite in a petri dish and expose it to 80°C in an oven for up to 7 days.
-
Solution State: Prepare a 1 mg/mL solution of the metabolite in water or methanol and heat at 80°C for up to 48 hours.
-
At specified intervals, withdraw samples, cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of the metabolite and the solid metabolite to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the exposed and control samples.
-
Data Presentation
The stability of the rasagiline metabolites under various stress conditions should be summarized in a clear and structured table. The following table provides an illustrative example of how to present the quantitative data.
Note: The degradation percentages presented in the table below are illustrative and based on the general chemical knowledge of the compound structures and findings from rasagiline forced degradation studies.[5][6] Actual degradation will depend on the specific experimental conditions. A study on hydroxy-1-aminoindans indicated that the stability is influenced by the position of the hydroxyl group, with 5- and 7-hydroxy analogs being less stable.[7]
| Stress Condition | Metabolite | % Degradation (Illustrative) | Major Degradants (Predicted) |
| Acid Hydrolysis (0.1M HCl, 60°C, 48h) | (R)-1-aminoindan | < 5% | Minor impurities |
| 3-OH-PAI | 10-20% | Potential for dehydration or rearrangement | |
| 3-OH-AI | 15-25% | Potential for dehydration or rearrangement | |
| Base Hydrolysis (0.1M NaOH, 60°C, 48h) | (R)-1-aminoindan | < 10% | Minor impurities |
| 3-OH-PAI | 20-30% | Potential for oxidation and rearrangement | |
| 3-OH-AI | 25-35% | Potential for oxidation and rearrangement | |
| Oxidative (3% H₂O₂, RT, 48h) | (R)-1-aminoindan | 5-15% | Oxidized species, N-oxides |
| 3-OH-PAI | 15-25% | Oxidized species, potential ring opening | |
| 3-OH-AI | 20-30% | Oxidized species, potential ring opening | |
| Thermal (80°C, 7 days, solid) | (R)-1-aminoindan | < 5% | Minor impurities |
| 3-OH-PAI | 5-10% | Minor impurities | |
| 3-OH-AI | 5-15% | Minor impurities | |
| Photolytic (ICH Q1B) | (R)-1-aminoindan | < 10% | Photodegradation products |
| 3-OH-PAI | 10-20% | Photodegradation products | |
| 3-OH-AI | 15-25% | Photodegradation products |
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting stability testing of rasagiline's primary metabolites. Adherence to these methodologies will ensure the generation of robust and reliable data, which is essential for regulatory submissions and for ensuring the overall quality and safety of rasagiline-based pharmaceutical products. The identification and characterization of degradation products will provide a deeper understanding of the stability profile of these metabolites, aiding in the development of stable formulations and appropriate storage conditions.
References
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. database.ich.org [database.ich.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Rasagiline Metabolites from Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), indicated for the treatment of Parkinson's disease. Following administration, rasagiline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2] The resulting metabolites are subsequently conjugated, predominantly with glucuronic acid, and excreted in the urine, which accounts for approximately 62% of the drug's elimination.[3][4] Understanding the metabolic fate of rasagiline is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments.
The major metabolites of rasagiline include:
-
(R)-1-aminoindan (AI): The primary metabolite formed via N-dealkylation.[1][5]
-
3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) [3]
-
3-hydroxy-1-aminoindan (3-OH-AI) [3]
This document provides detailed application notes and protocols for the isolation of rasagiline and its key metabolites from human urine samples for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Rasagiline
Rasagiline is metabolized in the liver through N-dealkylation and hydroxylation, followed by glucuronide conjugation prior to urinary excretion.
Experimental Workflow for Metabolite Isolation
The general workflow for isolating rasagiline metabolites from urine involves enzymatic hydrolysis of glucuronide conjugates, followed by extraction of the free metabolites, and subsequent analysis.
Protocols for Isolation of Rasagiline Metabolites from Urine
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for the extraction of small molecules from biological fluids and is suitable for the simultaneous extraction of rasagiline and its non-conjugated metabolites.
1. Sample Pre-treatment and Hydrolysis:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge a 1 mL aliquot of urine at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
To 500 µL of the urine supernatant, add 50 µL of β-glucuronidase solution (from Helix pomatia, ≥100,000 units/mL in acetate buffer, pH 5.0).
-
Vortex briefly and incubate at 60°C for 2 to 4 hours to ensure complete hydrolysis of glucuronide conjugates.[6][7]
-
Allow the sample to cool to room temperature.
2. Liquid-Liquid Extraction:
-
Add an internal standard solution (e.g., deuterated analogs of rasagiline and its metabolites) to the hydrolyzed urine sample.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample (pH > 9).
-
Add 3 mL of an organic solvent mixture, such as methyl tert-butyl ether (MTBE) or a mixture of n-hexane, dichloromethane, and isopropanol (e.g., 20:10:1, v/v/v).[2][8]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
3. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100-200 µL of the initial mobile phase used for LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can offer cleaner extracts compared to LLE and can be automated for high-throughput applications. A mixed-mode cation exchange polymer-based sorbent is recommended for the basic nature of rasagiline and its metabolites.
1. Sample Pre-treatment and Hydrolysis:
-
Follow steps 1.1 to 1.7 from Protocol 1.
2. Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer, such as 100 mM phosphate buffer at pH 6.0.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar, non-basic interferences.
-
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.
3. Evaporation and Reconstitution:
-
Follow steps 3.1 to 3.4 from Protocol 1.
Data Presentation
The following tables summarize typical quantitative data for the analysis of small molecule drugs and their metabolites from urine using LLE and SPE, followed by LC-MS/MS. This data is provided as a reference, and specific values for rasagiline metabolites should be determined during method validation.
Table 1: Liquid-Liquid Extraction Performance Data (Example)
| Analyte | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Rasagiline | 85 - 95 | 0.1 | 0.1 - 50 | < 10 | < 12 |
| (R)-1-aminoindan | 80 - 90 | 0.2 | 0.2 - 100 | < 12 | < 15 |
| 3-OH-PAI | 75 - 85 | 0.5 | 0.5 - 100 | < 15 | < 15 |
| 3-OH-AI | 70 - 80 | 0.5 | 0.5 - 100 | < 15 | < 15 |
Data is representative and based on typical performance for similar compounds.[9][10][11]
Table 2: Solid-Phase Extraction Performance Data (Example)
| Analyte | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Rasagiline | > 90 | 0.05 | 0.05 - 50 | < 8 | < 10 |
| (R)-1-aminoindan | > 85 | 0.1 | 0.1 - 100 | < 10 | < 12 |
| 3-OH-PAI | > 80 | 0.2 | 0.2 - 100 | < 12 | < 15 |
| 3-OH-AI | > 80 | 0.2 | 0.2 - 100 | < 12 | < 15 |
Data is representative and based on typical performance for similar compounds.[5][9][11]
LC-MS/MS Analysis Parameters
The following are example starting parameters for the LC-MS/MS analysis of rasagiline and its metabolites. Optimization will be required for specific instrumentation.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-7 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rasagiline | 172.1 | 117.1 |
| (R)-1-aminoindan | 134.1 | 117.1 |
| 3-OH-PAI | 188.1 | 117.1 |
| 3-OH-AI | 150.1 | 133.1 |
Note: Specific MRM transitions should be optimized for the instrument in use.[2][3]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the successful isolation and subsequent analysis of rasagiline and its major metabolites from human urine. Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods, with the choice depending on factors such as required sample cleanliness, throughput needs, and available resources. Proper enzymatic hydrolysis is a critical step to ensure the accurate quantification of total metabolite concentrations. The provided performance data and LC-MS/MS parameters serve as a valuable starting point for method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 7. kurabiotech.com [kurabiotech.com]
- 8. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Determination of multiple drugs of abuse in human urine using dispersive liquid–liquid microextraction and capillary electrophoresis with PDA detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid Enantiomeric Separation of Rasagiline Salts by UHPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), prescribed for the treatment of Parkinson's disease. It is the R-(+)-enantiomer that possesses the therapeutic activity, while the S-(-)-enantiomer is considered an impurity. Therefore, a robust and rapid analytical method to ensure the enantiomeric purity of rasagiline in pharmaceutical formulations is crucial for quality control. This application note details a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the rapid and efficient separation of rasagiline enantiomers in its mesylate and tartrate salt forms.[1] The method utilizes a chiral stationary phase under reversed-phase conditions, offering a significant improvement over traditional normal-phase methods by providing faster analysis times and greater stability.[2]
Instrumentation and Materials
1.1 Instrumentation
-
UHPLC system equipped with a binary pump, autosampler, and UV detector.
1.2 Materials and Reagents
-
R-Rasagiline and S-Rasagiline reference standards[1]
-
Rasagiline Mesylate and Rasagiline Tartrate samples[1]
-
Ammonium acetate (≥99%)[1]
-
Isopropyl alcohol (HPLC grade)[1]
-
USP grade water[1]
1.3 Chromatographic Column
-
Column: Chiralpak® AGP (α1-acid glycoprotein)[2]
-
Dimensions: 50 mm × 2.1 mm[2]
-
Particle Size: 5 µm[2]
Experimental Protocols
2.1 Mobile Phase Preparation (10 mM Ammonium Acetate and Isopropyl Alcohol, 90:10 v/v)
-
Weigh 0.7708 g of ammonium acetate and dissolve it in 1000 mL of USP grade water to prepare a 10 mM solution.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
Prepare the final mobile phase by mixing 900 mL of the 10 mM ammonium acetate buffer with 100 mL of isopropyl alcohol.
-
Degas the mobile phase by sonication for 15 minutes before use.
2.2 Standard Solution Preparation
-
Standard Stock Solution (S-enantiomer): Accurately weigh and dissolve 3 mg of the S-rasagiline enantiomer in 100 mL of water.[3]
-
Working Standard Solution: Dilute 1 mL of the stock solution to 100 mL with water to obtain a final concentration of 1.5 µg/mL.[3]
2.3 Sample Solution Preparation
-
Accurately weigh and dissolve 20 mg of rasagiline mesylate or rasagiline tartrate in 100 mL of water.[3]
2.4 UHPLC Method Parameters The optimal chromatographic conditions for the enantiomeric separation are summarized in the table below.
| Parameter | Value |
| Column | Chiralpak® AGP, 50 mm × 2.1 mm, 5 µm[2] |
| Mobile Phase | 10 mM Ammonium Acetate: Isopropyl Alcohol (90:10, v/v)[2] |
| Flow Rate | 0.6 mL/min[2] |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | 2.0 µL[1] |
| Column Temperature | Ambient (Approx. 25 °C) |
| Run Time | 15 minutes[2] |
Workflow and Method Development Logic
The following diagrams illustrate the experimental workflow and the logic behind the method's development.
Figure 1. UHPLC Experimental Workflow for Rasagiline Enantiomer Analysis.
Figure 2. Logical Flow of UHPLC Method Development.
Results and Data
This UHPLC method was validated according to the International Council on Harmonization (ICH) Q2 (R1) guidelines.[2] The method demonstrated excellent performance in terms of sensitivity, linearity, accuracy, and precision.
4.1 System Suitability The method meets the typical system suitability criteria, with a baseline resolution between the enantiomer peaks of greater than 1.5.[1]
4.2 Method Validation Summary The key quantitative validation parameters for the S-enantiomer are summarized below.
| Validation Parameter | Result |
| Limit of Detection (LOD) | 0.06 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.20 µg/mL[2] |
| Linearity Range | 0.2–2.2 µg/mL[2] |
| Accuracy (Recovery %) | 91–100%[1] |
4.3 Robustness The method's robustness was confirmed by introducing small, deliberate variations in the mobile phase composition and flow rate, with no significant impact on the resolution and quantification of the enantiomers.
Conclusion
The described UHPLC method provides a rapid, sensitive, and robust solution for the enantiomeric separation of rasagiline mesylate and tartrate salts.[2] By employing a Chiralpak® AGP column in a reversed-phase mode, this protocol overcomes the stability issues associated with normal-phase chromatography.[2] The total run time of 15 minutes makes it highly suitable for high-throughput analysis in quality control environments during drug manufacturing and formulation development.[2] The method has been thoroughly validated and is demonstrated to be accurate, precise, and specific for the intended purpose.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of rac-cis-N-propargyl-1-aminoindan
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of rac-cis-N-propargyl-1-aminoindan, a key intermediate in the synthesis of Rasagiline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of rac-cis-N-propargyl-1-aminoindan.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Alkylation: The reaction between 1-aminoindan and propargyl halide (bromide or chloride) may be incomplete. | Optimize Reaction Conditions: Ensure the presence of a suitable base (e.g., potassium carbonate, sodium hydroxide) to neutralize the acid formed during the reaction. Consider increasing the reaction temperature or extending the reaction time. Phase transfer catalysts like Triethylbenzylammonium chloride (TEBAC) can also improve the reaction rate.[1] |
| Poor Quality Starting Materials: Impurities in 1-aminoindan or the propargyl halide can interfere with the reaction. | Purify Starting Materials: Use freshly distilled propargyl bromide/chloride and ensure the purity of the 1-aminoindan. | |
| Formation of Side Products (e.g., N,N-bispropargyl-1-aminoindan) | Excess Propargylating Agent: Using a large excess of the propargyl halide can lead to double alkylation on the nitrogen atom. | Control Stoichiometry: Use a controlled molar ratio of propargyl halide to 1-aminoindan. A slight excess of the propargylating agent may be necessary, but a large excess should be avoided. |
| Reaction Conditions Favoring Dialkylation: High temperatures and prolonged reaction times can sometimes promote the formation of the dialkylated impurity. | Modify Reaction Conditions: A reagent system of K2HPO4/TEBAC has been shown to suppress the formation of the bis-propargyl impurity.[1] | |
| Difficulty in Product Isolation and Purification | Emulsion Formation During Workup: The product may form an emulsion during aqueous extraction, leading to loss of material. | Improve Extraction Procedure: Use brine washes to break emulsions. Adjusting the pH of the aqueous layer can also help. |
| Co-elution of Impurities During Chromatography: Impurities with similar polarity to the desired product can be difficult to separate by column chromatography. | Optimize Purification: Recrystallization of the product as a salt (e.g., oxalate salt) can be an effective method for purification and isolation.[2] | |
| Low Enantioselectivity (in asymmetric synthesis) | Ineffective Chiral Catalyst or Enzyme: The chiral catalyst or enzyme may not be providing the desired level of stereocontrol. | Screen Catalysts/Enzymes: For enzymatic reductive amination, screen different imine reductases (IREDs) or reductive aminases (RedAms) to find one with high selectivity for the desired enantiomer.[3][4] For chemical asymmetric synthesis, ensure the chiral catalyst is of high purity and used under the recommended conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for rac-cis-N-propargyl-1-aminoindan?
A1: Common synthetic routes include:
-
Direct Alkylation: Reacting 1-aminoindan with a propargyl halide (e.g., propargyl bromide or chloride) in the presence of a base like potassium carbonate.[2]
-
From 1-Indanone: A one-step asymmetric synthesis can be achieved through reductive amination of 1-indanone with propargylamine using imine reductases (IREDs).[3][4]
-
Two-Step Alkylation via Allyl Intermediate: This involves reacting 1-aminoindan with an allyl halide, followed by bromination of the resulting N-allyl-1-aminoindan and subsequent dehydrobromination to yield the N-propargyl product.[2][6]
Q2: How can the formation of the S-isomer be minimized in the synthesis of R-(+)-N-propargyl-1-aminoindan?
A2: The use of a K2HPO4/Triethylbenzylammonium chloride (TEBAC) reagent system has been shown to control the formation of the S-(-)-N-propargyl-1-aminoindane isomer, leading to higher enantiomeric purity of the desired R-isomer.[1][7]
Q3: What is the role of a phase transfer catalyst (PTC) in this synthesis?
A3: A PTC, such as TEBAC, facilitates the transfer of reactants between different phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate). This can enhance the reaction rate and yield, especially in heterogeneous reaction mixtures.[1]
Q4: Are there greener or more efficient alternatives to traditional chemical synthesis?
A4: Yes, enzymatic methods using imine reductases (IREDs) or reductive aminases (RedAms) offer a green and efficient alternative.[3][4] These methods allow for the one-step asymmetric synthesis of N-propargyl-1-aminoindan from 1-indanone and propargylamine in an aqueous medium, often with high yields and excellent enantiomeric excess.[3][4][8][9]
Data on Yield Improvement
The following table summarizes the impact of different bases on the purity of R-(+)-N-propargyl-1-aminoindan when reacting S-(-)-2,3-dihydro-1H-inden-1-yl-4-methylbenzenesulfonate with prop-2-yn-1-amine hydrochloride.
| Entry | Base (2.0 eq) | Additive (0.05 eq) | R-isomer Purity (%) | S-isomer Purity (%) |
| 1 | Sodium Hydroxide | - | - | - |
| 2 | Sodium Bicarbonate | TEBAC | 90.83 | 9.17 |
| 3 | K2HPO4 | - | 94.57 | 5.43 |
| 4 | K2HPO4 | TEBAC | 99.82 | Not specified |
Data synthesized from Der Pharma Chemica, 2011: 3 (4):110-115.[1]
Experimental Protocols
Protocol 1: Synthesis via Direct Alkylation with Phase Transfer Catalyst
This protocol is based on the use of K2HPO4 and TEBAC to achieve high purity of the R-isomer from an S-isomer precursor.[1]
-
Reaction Setup: In a suitable reaction vessel, combine S-(-)-2,3-dihydro-1H-inden-1-yl-4-methylbenzenesulfonate, prop-2-yn-1-amine hydrochloride, K2HPO4 (2.0 equivalents), and TEBAC (0.05 equivalents) in an appropriate solvent.
-
Reaction: Stir the mixture at a controlled temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Workup: Once the reaction is complete, quench the reaction mixture. Perform an aqueous workup to remove inorganic salts.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or by forming a salt (e.g., mesylate salt) and recrystallizing.[1]
Protocol 2: Enzymatic Reductive Amination
This protocol describes a general procedure for the asymmetric synthesis of Rasagiline using a reductive aminase.[4][9]
-
Reaction Mixture Preparation: In a buffered solution (e.g., 100 mM Tris-HCl, pH 9.0), combine 1-indanone (5 mM), propargylamine, NADP+ (1 mM), and a glucose dehydrogenase (GDH) for cofactor regeneration.[4][9]
-
Enzyme Addition: Add the purified reductive aminase (e.g., 1 mg/ml) to the reaction mixture.[9]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with shaking for 24 hours.[9]
-
Quenching and Extraction: Stop the reaction by adding a strong base (e.g., 10 M NaOH). Extract the product with an organic solvent such as tert-butyl methyl ether.[9]
-
Analysis: Analyze the conversion and enantiomeric excess of the product using HPLC or GC-FID.[4]
Visualizations
Caption: Comparison of chemical and enzymatic synthesis workflows.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 3. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 5. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Rasagiline Metabolite Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of rasagiline and its metabolites.
Rasagiline Metabolic Pathway
Rasagiline undergoes extensive metabolism primarily in the liver via the cytochrome P450 enzyme CYP1A2.[1] The main metabolic pathways are N-dealkylation and hydroxylation, resulting in three major metabolites: (R)-1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of rasagiline that I should be monitoring?
A1: The three primary metabolites of rasagiline that are typically monitored in pharmacokinetic and metabolism studies are (R)-1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).[1][2] (R)-1-aminoindan is the major metabolite.
Q2: Which analytical techniques are most suitable for the separation and quantification of rasagiline and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS), are the most common and robust methods for the simultaneous determination of rasagiline and its metabolites in biological matrices.[1][3] Capillary Electrophoresis (CE) has also been successfully used for the chiral separation of rasagiline enantiomers.
Q3: Are there any known stability issues with rasagiline or its metabolites during sample handling and analysis?
A3: Yes, the stability of analytes in biological matrices is a critical factor. One study showed that rasagiline and its major metabolites are stable in human plasma for at least 24 hours at room temperature, after three freeze-thaw cycles, and for at least 30 days at -80°C. However, it is crucial to perform your own stability studies under your specific laboratory conditions.
Q4: What is a common challenge when developing a separation method for rasagiline and its metabolites?
A4: A common challenge is achieving adequate chromatographic resolution between the parent drug and its structurally similar metabolites, particularly the hydroxylated metabolites. Another significant challenge, especially in biological samples, is overcoming matrix effects which can lead to ion suppression or enhancement in LC-MS/MS analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of rasagiline and its metabolites.
Poor Chromatographic Resolution
Problem: Co-elution or poor separation between rasagiline and its metabolites, or between metabolite isomers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Composition | Optimize the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase. A gradient elution may be necessary to resolve all compounds. | Improved separation of peaks. For basic compounds like rasagiline and its metabolites, a slightly acidic to neutral pH can improve peak shape and resolution. |
| Incorrect Column Chemistry | Select a column with a different stationary phase (e.g., C18, phenyl-hexyl, or a polar-embedded phase) to exploit different separation mechanisms. | Enhanced selectivity and resolution between closely related structures. |
| Suboptimal Temperature | Adjust the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but may also affect analyte stability. | Sharper peaks and better separation. |
| Flow Rate Too High | Decrease the flow rate to increase the interaction time of the analytes with the stationary phase. | Improved resolution, although with an increase in analysis time. |
Peak Tailing
Problem: Asymmetrical peaks with a "tail," which can affect integration and quantification accuracy.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Silica Support | Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also help by ensuring the analytes are in a single ionic form. | Symmetrical, Gaussian-shaped peaks. |
| Column Contamination or Degradation | Wash the column with a strong solvent or, if the problem persists, replace the column. A guard column can help extend the life of the analytical column. | Restoration of peak shape and column performance. |
| Sample Overload | Reduce the concentration of the injected sample. | Improved peak symmetry. |
| Mismatched Injection Solvent | Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion. | Sharper and more symmetrical peaks. |
Matrix Effects in LC-MS/MS
Problem: Inconsistent and inaccurate quantification due to ion suppression or enhancement from co-eluting matrix components in biological samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Preparation | Improve the sample clean-up procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation. | Reduced matrix effects and more reliable quantification. |
| Co-elution of Matrix Components | Optimize the chromatographic method to separate the analytes from the interfering matrix components. A longer column or a different stationary phase may be required. | Analytes elute in a "cleaner" region of the chromatogram, minimizing ion suppression or enhancement. |
| Use of an Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (SIL-IS) for each analyte if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction. | Improved accuracy and precision of the quantitative results. |
Troubleshooting Workflow
Experimental Protocols
UPLC-MS/MS Method for Simultaneous Quantification of Rasagiline and its Metabolites in Human Plasma
This protocol is a summary of a validated method for the simultaneous determination of rasagiline, AI, 3-OH-PAI, and 3-OH-AI.
-
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to elute all analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte and internal standard should be optimized.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with a suitable buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
-
HPLC-UV Method for Rasagiline in Pharmaceutical Dosage Forms
This protocol is a general guideline for the determination of rasagiline in tablets.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic elution. A common ratio is 40:60 (v/v) aqueous to organic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm or 265 nm.
-
-
Sample Preparation:
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of rasagiline.
-
Dissolve the powder in a suitable solvent (e.g., methanol or the mobile phase), using sonication to aid dissolution.
-
Dilute the solution to a suitable concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm filter before injection.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for rasagiline and its metabolites.
Table 1: HPLC and UPLC-MS/MS Method Parameters
| Parameter | HPLC-UV | UPLC-MS/MS |
| Typical Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Buffer | Acetonitrile/0.1% Formic Acid in Water |
| Elution Mode | Isocratic or Gradient | Gradient |
| Detection | UV (210-265 nm) | MS/MS (MRM) |
| Linearity Range (Rasagiline) | 0.5 - 20 µg/mL | 0.02 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.5 µg/mL | ~0.02 ng/mL |
Table 2: Stability of Rasagiline and its Metabolites in Human Plasma
| Analyte | Short-Term Stability (24h at RT) | Freeze-Thaw Stability (3 cycles) | Long-Term Stability (30 days at -80°C) |
| Rasagiline | Stable | Stable | Stable |
| (R)-1-Aminoindan (AI) | Stable | Stable | Stable |
| 3-OH-PAI | Stable | Stable | Stable |
| 3-OH-AI | Stable | Stable | Stable |
(Data summarized from a representative study. Stability should be independently verified.)
References
Optimizing LC-MS/MS for Rasagiline Metabolite Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of rasagiline and its primary metabolites. The information is presented in a question-and-answer format to directly address common issues and inquiries encountered during experimental work.
While the term "deshydroxy rasagiline" is not a standard nomenclature for a primary rasagiline metabolite, it is possible that users are referring to one of its key metabolic products. Rasagiline undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme CYP1A2.[1] The major metabolites identified are 1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).[2] This guide will focus on the analysis of these key metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS/MS analysis of rasagiline and its metabolites?
A1: The main challenges include:
-
Polarity Differences: Rasagiline and its metabolites exhibit a range of polarities, which can make simultaneous chromatographic separation and retention challenging.
-
Low Concentrations: Metabolites are often present at very low concentrations in biological matrices, requiring high sensitivity and efficient extraction methods.
-
Matrix Effects: Biological samples like plasma can cause ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[3]
-
Metabolite Instability: Some metabolites may be unstable under certain storage or sample processing conditions, potentially leading to inaccurate quantification.[4]
-
Isomeric Separation: Differentiating between isomeric metabolites, if present, requires optimized chromatographic conditions.
Q2: What are the recommended starting LC-MS/MS parameters for the analysis of rasagiline and its major metabolites?
A2: A validated method for the simultaneous determination of rasagiline, AI, 3-OH-PAI, and 3-OH-AI in human plasma provides a strong starting point.[2] Key parameters are summarized below.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium acetate in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute all compounds, followed by re-equilibration. |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~550°C |
| Collision Gas | Argon |
Note: These parameters should be optimized for your specific instrument and application.
Q3: How can I improve the chromatographic separation of rasagiline and its metabolites?
A3: To enhance separation, consider the following:
-
Column Chemistry: Experiment with different C18 column chemistries or consider alternative stationary phases like phenyl-hexyl or cyano columns. For highly polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography.[5][6]
-
Mobile Phase Modifiers: Adjust the concentration and type of acid (e.g., formic acid, acetic acid) and salt (e.g., ammonium acetate, ammonium formate) in the mobile phase to improve peak shape and resolution.
-
Gradient Optimization: A shallow gradient with a slow ramp rate can significantly improve the separation of closely eluting compounds.
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the run time.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the stationary phase, mismatched solvent between the sample and mobile phase, or column degradation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to maintain a consistent ionization state.
-
Sample Diluent: The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible.
-
Column Wash: Implement a robust column washing procedure between runs to remove strongly retained matrix components.
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
New Column: If the problem persists, the column may be degraded and require replacement.
-
Issue 2: Low Signal Intensity or High Noise
-
Possible Cause: Inefficient ionization, ion suppression from the matrix, or suboptimal MS parameters.
-
Troubleshooting Steps:
-
Optimize ESI Source Parameters: Systematically adjust the ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the signal for each analyte.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. If significant matrix effects are observed, improve the sample preparation method or adjust the chromatography to separate the analytes from the interfering components.
-
Optimize MRM Transitions: Ensure that the precursor and product ions selected for MRM are the most abundant and specific for each analyte. Optimize the collision energy for each transition.
-
Sample Preparation: A more rigorous sample clean-up, such as solid-phase extraction (SPE), can reduce matrix effects compared to simple protein precipitation.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Pump malfunction, leaks in the LC system, column temperature fluctuations, or improper column equilibration.
-
Troubleshooting Steps:
-
System Check: Perform a system pressure test to check for leaks.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
-
Temperature Control: Use a column oven to maintain a stable column temperature.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are properly degassed.
-
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Liquid-Liquid Extraction)
-
Pipette 150 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., rasagiline-13C3).
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex briefly.
-
Add 600 µL of methyl tert-butyl ether, vortex for at least 1 minute.
-
Centrifuge at 3800 x g for 10 minutes at 4°C.
-
Transfer 450 µL of the supernatant (organic layer) to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex to dissolve and inject into the LC-MS/MS system.
Protocol 2: Development of an MRM Method
-
Infuse Standards: Individually infuse standard solutions of rasagiline and each metabolite directly into the mass spectrometer to determine the precursor ion (typically [M+H]+).
-
Product Ion Scan: Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.
-
Optimize Collision Energy: For each precursor-product ion pair (MRM transition), infuse the standard and vary the collision energy to find the value that produces the maximum product ion intensity.
-
Set Dwell Time: In the final MRM method, set the dwell time for each transition to ensure at least 15-20 data points are collected across each chromatographic peak.
Table 2: Example MRM Transitions for Rasagiline and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Rasagiline | 172.0 | 117.0 | 106 | 19 |
| Rasagiline-13C3 (IS) | 175.0 | 117.0 | 116 | 47 |
Data adapted from a pharmacokinetic study of rasagiline.[7] These values should be optimized on your specific instrument.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of rasagiline metabolites.
Caption: A logical flow diagram for troubleshooting common LC-MS/MS issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. hpst.cz [hpst.cz]
- 6. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in rasagiline HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution during the HPLC analysis of rasagiline.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors affecting peak resolution in HPLC?
Peak resolution in HPLC is governed by three key parameters: efficiency (N), selectivity (α), and retention factor (k').[1][2]
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Efficiency (N): This relates to the narrowness of the peaks, often described by the number of theoretical plates in the column. Higher efficiency leads to sharper peaks and better resolution. It is influenced by column length, particle size, and flow rate.[2][3]
-
Selectivity (α): Also known as the separation factor, this is the measure of the relative retention of two adjacent peaks. Selectivity is the most powerful variable for improving resolution and is primarily affected by the mobile phase composition, the stationary phase chemistry, and temperature.[2][3]
-
Retention Factor (k'): This describes how long a compound is retained on the column. An optimal k' (typically between 2 and 10) ensures sufficient interaction with the stationary phase for good separation without excessively long run times. It is controlled by the solvent strength of the mobile phase.[3]
Q2: My rasagiline peak is showing significant tailing. What are the common causes and how can I fix it?
Peak tailing, where a peak has an asymmetrical tail, is a common issue, especially with basic compounds like rasagiline.[4][5] It can compromise accurate integration and reduce resolution.
Common Causes and Solutions for Peak Tailing:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | Rasagiline is a basic compound and can interact with acidic residual silanol groups on the silica-based stationary phase, causing tailing.[4][5] | - Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 3.0) using a buffer like phosphate or an acid like phosphoric acid to protonate the silanol groups and minimize interaction.[6][7] - Use an End-capped Column: Select a modern, high-purity, end-capped C18 or C8 column to reduce the number of available silanol groups.[4] - Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8][9] | - Reduce Injection Volume: Decrease the amount of sample injected onto the column.[10] - Dilute the Sample: Lower the concentration of the rasagiline sample.[8][10] |
| Column Contamination or Voids | Contaminants at the column inlet or a void in the packing material can disrupt the sample band, causing tailing.[8][10] | - Use a Guard Column: Protect the analytical column from strongly retained impurities. - Wash the Column: Flush the column with a strong solvent to remove contaminants. - Replace the Column: If the column is old or damaged, replacement may be necessary.[11] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and tailing.[4] | - Minimize Tubing Length: Use narrow-bore (e.g., 0.005") tubing and keep connections as short as possible.[4] |
Q3: I'm observing peak fronting in my rasagiline chromatogram. What should I investigate?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still affect quantification.[8][12]
Common Causes and Solutions for Peak Fronting:
| Potential Cause | Explanation | Recommended Solution |
| Sample Overload (Concentration) | The sample concentration is too high for the mobile phase to dissolve efficiently at the point of injection.[8][9] | - Reduce Sample Concentration: Dilute the sample before injection.[8] |
| Poor Sample Solubility | The solvent used to dissolve the sample (injection solvent) is significantly stronger than the mobile phase, causing the sample band to spread improperly.[9][12] | - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your rasagiline standard and samples in the initial mobile phase.[10][13] |
| Column Collapse/Damage | A physical change or void in the column packing bed can lead to distorted peak shapes.[12] | - Check Column History: Ensure the column has not been subjected to extreme pH or pressure. - Replace the Column: If damage is suspected, replacing the column is the most effective solution. |
Q4: The resolution between my rasagiline peak and a known impurity is poor (Rs < 1.5). How can I improve the separation?
Achieving baseline resolution (Rs ≥ 1.5) is critical for accurate quantification, especially in stability and impurity testing.[14] Here are systematic steps to improve separation.
Logical Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
-
Optimize Retention Factor (k'): If peaks are eluting too early (k' < 2), decrease the mobile phase solvent strength (reduce the percentage of organic solvent like acetonitrile or methanol). This will increase retention and may improve separation.[1]
-
Optimize Selectivity (α): This is the most effective way to improve resolution.
-
Adjust pH: Since rasagiline is a basic compound, small changes in the mobile phase pH can significantly alter its retention time relative to impurities. Using a buffer is crucial for reproducibility.[4][15] Several methods use a pH of 3.0.[6][7]
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve selectivity due to different solvent properties.[4]
-
Change Stationary Phase: If mobile phase adjustments are insufficient, try a column with a different selectivity (e.g., a Phenyl or polar-embedded phase instead of a standard C18).[15]
-
-
Optimize Efficiency (N): If selectivity and retention are optimized, focus on making peaks sharper.
-
Decrease Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the analysis time.[3][16]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates, leading to sharper peaks.[1][15]
-
Experimental Protocols & Methodologies
Protocol 1: Standard RP-HPLC Method for Rasagiline Mesylate
This protocol is a composite based on several validated methods for the analysis of rasagiline in pharmaceutical dosage forms.[7][17][18]
-
Instrumentation:
-
HPLC system with UV or PDA detector.
-
Data acquisition and processing software.
-
-
Materials and Reagents:
-
Rasagiline Mesylate reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ortho-phosphoric acid or Ammonium Acetate (for buffer preparation).
-
-
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS, Phenomenex)[7][19] |
| Mobile Phase | Acetonitrile and Water (50:50, v/v), with pH adjusted to 3.0 using ortho-phosphoric acid.[7] |
| Flow Rate | 1.0 mL/min[17][18] |
| Detection Wavelength | 210 nm[6][17] or 268 nm[7] |
| Injection Volume | 10 - 50 µL[7][19] |
| Column Temperature | 30 °C[19] |
-
Preparation of Solutions:
-
Mobile Phase: Prepare the mixture of acetonitrile and water. Filter through a 0.45 µm membrane filter and degas before use.[18]
-
Standard Solution (e.g., 40 µg/mL): Accurately weigh about 10 mg of Rasagiline Mesylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a 100 µg/mL stock solution. Further dilute 4 mL of this stock solution to 10 mL with the mobile phase.[19]
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of rasagiline into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15-30 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm syringe filter. Further dilute to the target concentration as done for the standard.[7]
-
Experimental Workflow for Rasagiline HPLC Analysisdot
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. japsonline.com [japsonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. acdlabs.com [acdlabs.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. iosrjournals.org [iosrjournals.org]
Improving stability of rac-cis-1-Deshydroxy Rasagiline in solution
Welcome to the technical support center for rac-cis-1-Deshydroxy Rasagiline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experimental studies. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential degradation pathways and offer guidance on establishing robust stability-indicating methods.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the likely causes?
A1: While specific stability data for this compound is not extensively published, based on studies of the closely related compound Rasagiline Mesylate, degradation is most significantly observed under acidic and thermal stress conditions.[1][2][3] Exposure to strong acids can lead to hydrolysis, while elevated temperatures can accelerate various degradation reactions. Photolytic degradation upon exposure to UV light and oxidative degradation are also potential, though possibly less pronounced, causes.[4][5]
Q2: What are the expected degradation products of this compound?
A2: For Rasagiline Mesylate, key degradation products identified include 1-indanone and amino indane.[1] Given the structural similarity, it is plausible that this compound could degrade via similar pathways, potentially involving the cleavage of the propargylamine side chain or modifications to the indane ring structure. However, the absence of the hydroxyl group may alter the degradation profile, and specific analysis is required to identify the actual degradants.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][4][5][6] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time. It is essential to validate the method according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[1][2]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: Based on the known sensitivity of similar compounds to heat and acid, it is advisable to store solutions of this compound at refrigerated temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained close to neutral or slightly acidic, avoiding strongly acidic or alkaline conditions. The use of buffered solutions can help maintain a stable pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of purity in solution | Acidic Conditions: The solution may be at a low pH, causing acid-catalyzed hydrolysis. | Buffer the solution to a pH between 5 and 7. Avoid using strong acids in the formulation. |
| Elevated Temperature: Storage at room temperature or higher can accelerate degradation. | Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider freezing (-20 °C or lower), after confirming freeze-thaw stability. | |
| Oxidation: Exposure to oxygen, especially in the presence of metal ions, can lead to oxidative degradation. | Prepare solutions using de-gassed solvents. Consider adding an antioxidant (e.g., EDTA to chelate metal ions) if compatible with the experimental setup. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation: The new peaks likely represent degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to systematically identify the degradation profile under various stress conditions (acid, base, heat, light, oxidation). Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to aid in structure elucidation.[4] |
| Inconsistent stability results | Variability in Experimental Conditions: Minor differences in pH, temperature, or light exposure between experiments can lead to variable results. | Standardize all experimental parameters. Use calibrated equipment and maintain detailed records of all conditions. |
| Non-validated Analytical Method: The analytical method may not be robust enough to provide consistent results. | Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8 hours).[4][5] Neutralize the solution with an equivalent amount of 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60-80°C for a defined period.[4] Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature for a defined period.[4][5]
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 60-105°C) for a specified duration.[4][5]
-
Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., in a photostability chamber) for a defined period.[4]
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze by a validated stability-indicating RP-HPLC method.
-
A control sample (unstressed) should be analyzed concurrently.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Analyze the chromatograms for the appearance of new peaks and determine their relative peak areas.
-
Perform a mass balance calculation to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.[2]
Protocol 2: Stability-Indicating RP-HPLC Method Development
This protocol provides a starting point for developing an RP-HPLC method to analyze this compound and its potential degradation products.
| Parameter | Recommendation |
| Column | C8 or C18 column (e.g., ACE C8, 150 x 4.6 mm, 3 µm)[1] |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[1] |
| Mobile Phase B | Acetonitrile or Methanol.[1][5] |
| Gradient Elution | A gradient program is often necessary to separate polar and non-polar degradation products from the parent compound. A typical starting point could be a linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min.[1][4] |
| Column Temperature | 30°C.[1][4] |
| Detection Wavelength | 210 nm.[1][4][5] |
| Injection Volume | 10 - 20 µL.[4] |
Visualizations
Experimental Workflow for Stability Testing
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Rasagiline and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of rasagiline and its metabolites during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of rasagiline and what are their key properties?
Rasagiline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][2][3] The three major metabolites are:
-
(R)-1-aminoindan (AI): The primary metabolite, formed through N-dealkylation. It is known to have neuroprotective properties.[1][4]
-
3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI): Formed through hydroxylation.
-
3-hydroxy-1-aminoindan (3-OH-AI): Also formed through hydroxylation.
These metabolites, particularly the hydroxylated forms, can be more polar than the parent drug and may exhibit different stability profiles.
Q2: What are the primary causes of rasagiline and its metabolite degradation during sample preparation?
Degradation can be initiated by several factors, including:
-
pH Extremes: Rasagiline has been shown to degrade under both acidic and alkaline conditions.[5][6][7] The stability of its hydroxylated metabolites can also be pH-dependent.[8][9]
-
Oxidation: Both rasagiline and its metabolites can be susceptible to oxidative degradation.[5][6] Rasagiline itself possesses antioxidant properties, which may offer some protection.[10][11][12]
-
Temperature: Elevated temperatures during sample processing and storage can lead to thermal degradation.[5][6] Repeated freeze-thaw cycles may also impact the stability of the analytes.[13]
-
Enzymatic Activity: Residual enzymatic activity in biological samples can potentially degrade the parent drug and its metabolites if not properly quenched.
Q3: Which extraction method is best for rasagiline and its metabolites?
The optimal extraction method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and the biological matrix. The most common methods are:
-
Protein Precipitation (PPT): This is a simple and rapid method that offers high recovery for rasagiline.[14][15] Acetonitrile is a commonly used precipitant. While efficient, it may result in less clean extracts compared to other methods.[16][17]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT and is effective for isolating rasagiline and its metabolites.[18] The choice of an appropriate organic solvent and pH of the aqueous phase are critical for good recovery.
-
Solid-Phase Extraction (SPE): SPE is known for producing very clean extracts and can be automated for high-throughput applications.[16][17] It can be optimized to selectively isolate the parent drug and its metabolites.
For simultaneous analysis of rasagiline and its metabolites, a validated LC-MS/MS method following a simple protein precipitation with acetonitrile has been shown to be effective.
Troubleshooting Guides
Issue 1: Low Recovery of Analytes
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction pH | Adjust the pH of the sample to optimize the ionization state of the analytes for better partitioning into the extraction solvent. For LLE, ensure the pH facilitates the transfer of the unionized form into the organic phase. |
| Inappropriate Extraction Solvent (LLE) | Test a range of solvents with varying polarities to find the one that provides the best recovery for all analytes of interest. |
| Inefficient Protein Precipitation | Ensure the ratio of precipitant (e.g., acetonitrile) to plasma is sufficient (typically 3:1 or 4:1). Vortex thoroughly and allow adequate time for precipitation at a low temperature (e.g., 4°C). |
| Analyte Adsorption | Use silanized glassware or low-adsorption microcentrifuge tubes to minimize the loss of analytes to container surfaces. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent composition and volume to ensure complete recovery of all analytes from the SPE sorbent. |
Issue 2: Appearance of Unknown Peaks or High Background Noise
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | Refer to the "Minimizing Degradation" section below. Consider the possibility of degradation products appearing as new peaks. Forced degradation studies can help in identifying these peaks.[5][6][7] |
| Matrix Effects in LC-MS/MS | Matrix components co-eluting with the analytes can cause ion suppression or enhancement. Improve sample cleanup by using SPE or LLE instead of PPT.[16] Diluting the sample extract can also mitigate matrix effects. |
| Contamination | Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade). Use clean glassware and sample collection tubes. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize all steps of the sample collection, storage, and extraction process. Ensure consistent timing, temperatures, and volumes. |
| Variability in Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles.[13] If multiple analyses from the same sample are needed, aliquot the initial sample before freezing. |
| Inconsistent pH Adjustment | Use a calibrated pH meter and fresh buffers to ensure accurate and consistent pH adjustments during extraction. |
Minimizing Degradation During Extraction
The following table summarizes key stability data for rasagiline and its metabolites in human plasma and provides recommendations to minimize their degradation.
| Parameter | Rasagiline | (R)-1-aminoindan (AI) | 3-OH-PAI & 3-OH-AI | Recommendations |
| Freeze-Thaw Stability | Stable for at least 3 cycles | Stable for at least 3 cycles | Stable for at least 3 cycles | Aliquot samples to avoid repeated freeze-thaw cycles. |
| Short-Term Stability (Room Temp) | Stable for at least 4 hours | Stable for at least 4 hours | Stable for at least 4 hours | Process samples on ice and minimize time at room temperature. |
| Long-Term Stability | Stable for at least 30 days at -80°C | Stable for at least 30 days at -80°C | Stable for at least 30 days at -80°C | Store samples at -80°C for long-term storage.[14] |
| Post-Preparative Stability | Stable for at least 24 hours at 4°C | Stable for at least 24 hours at 4°C | Stable for at least 24 hours at 4°C | Analyze extracted samples promptly or store them at 4°C in the autosampler. |
| pH Sensitivity | Degrades in strong acid and base[5][6][7] | Generally stable | Hydroxylated aminoindans can be unstable, especially at non-neutral pH[8][9] | Maintain a neutral or slightly acidic pH during extraction where possible. Avoid harsh acidic or basic conditions. |
| Oxidative Stress | Susceptible to oxidation[5][6] | Potentially susceptible | Potentially susceptible | Consider adding an antioxidant (e.g., ascorbic acid) to the collection tubes or during homogenization, especially if oxidative degradation is suspected. |
Experimental Protocols
Protocol 1: Protein Precipitation for LC-MS/MS Analysis
This protocol is adapted from validated methods for the simultaneous quantification of rasagiline and its major metabolites.
Materials:
-
Human plasma (or other biological matrix)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., deuterated rasagiline and metabolites)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 50 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion into the LC-MS/MS system.
Visualizations
Caption: Workflow for Rasagiline Metabolite Extraction.
Caption: Troubleshooting Low Analyte Recovery.
Caption: Rasagiline Degradation Pathways.
References
- 1. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. japsonline.com [japsonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative free Radical Scavenging Evaluation of Amantadine and Rasagiline – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Rasagiline enhances superoxide dismutase and catalase activity [rasagiline.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Chiral Separation Methods for Rasagiline Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of rasagiline isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for rasagiline enantiomer separation by HPLC?
A1: Polysaccharide-based and protein-based CSPs are most commonly employed for the successful separation of rasagiline enantiomers. Specific examples include cellulose-based columns like Chiralcel-OJ-H (4-methylbenzoate cellulose coated on silica) and protein-based columns such as Chiralpak® AGP (α1-acid glycoprotein).[1] Crown ether-based stationary phases have also demonstrated good resolution for rasagiline and its analogues.[2]
Q2: I am not getting baseline separation of the rasagiline enantiomers. What parameters can I adjust?
A2: To improve resolution, you can optimize several parameters. Start by adjusting the mobile phase composition, particularly the ratio of the organic modifier (e.g., isopropyl alcohol, ethanol) to the non-polar solvent (e.g., n-hexane).[3] The addition of a small amount of an amine additive, like diethylamine (DEA), can significantly improve peak shape and resolution for basic compounds like rasagiline.[4][5] Other factors to consider are lowering the flow rate and adjusting the column temperature, as enantioselectivity is often temperature-dependent.
Q3: My peaks are tailing. What is the likely cause and how can I fix it?
A3: Peak tailing in chiral separations of basic compounds like rasagiline is often caused by secondary interactions with residual silanol groups on the silica support of the stationary phase.[6] To mitigate this, you can:
-
Add an amine modifier: A small concentration (typically 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can mask the silanol groups and improve peak symmetry.[4][5]
-
Adjust mobile phase pH: For reversed-phase separations, operating at a lower pH can suppress the ionization of silanol groups, reducing unwanted interactions.[6]
-
Use a highly deactivated column: Modern, well-endcapped columns have fewer accessible silanol groups, which can minimize tailing.
Q4: I am observing a "memory effect" on my chiral column. What is it and how can I resolve it?
A4: A memory effect occurs when additives from previous analyses adsorb onto the chiral stationary phase, affecting the performance of subsequent separations.[7][8][9] This is particularly common with amine additives on polysaccharide-based columns.[7][10] To address this, you can:
-
Thoroughly flush the column: Flushing the column with a strong, compatible solvent like isopropanol or ethanol can help remove adsorbed additives.[7][8] For immobilized columns, a flush with DMF followed by ethanol may be effective.[8]
-
Dedicate columns: If possible, dedicate specific columns to methods that use certain additives to avoid cross-contamination.
-
Document column history: Keeping a log of the mobile phases and samples used with each column can help diagnose memory effects.[8]
Q5: Can I use Capillary Electrophoresis (CE) for rasagiline chiral separation?
A5: Yes, Capillary Electrophoresis is a viable and efficient technique for the enantiomeric separation of rasagiline. A validated method has been developed using sulfobutylether-β-cyclodextrin as a chiral selector in the background electrolyte.[11] CE offers advantages such as low solvent consumption and high efficiency.[12]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor or No Resolution | Inappropriate mobile phase composition. | Optimize the ratio of organic modifier to non-polar solvent.[3] Add a small amount of an appropriate amine additive (e.g., 0.1% DEA).[4][5] |
| Incorrect flow rate. | Decrease the flow rate; chiral separations often benefit from lower flow rates.[13] | |
| Suboptimal temperature. | Vary the column temperature; both increases and decreases can impact resolution. | |
| Column degradation. | Use a guard column to protect the analytical column. If performance is still poor, replace the column. | |
| Peak Tailing | Secondary interactions with silanols. | Add an amine modifier (e.g., 0.1% DEA) to the mobile phase.[4][5] |
| Column overload. | Reduce the sample concentration or injection volume.[14] | |
| Mismatched injection solvent. | Ensure the sample solvent is compatible with and ideally weaker than the mobile phase. | |
| Loss of Resolution Over Time | Column contamination. | Flush the column with a strong, compatible solvent. Use a guard column. |
| "Memory effect" from additives. | Flush the column thoroughly with a solvent like isopropanol or ethanol to remove adsorbed additives.[7][8] | |
| Column aging. | Replace the column. | |
| Variable Retention Times | Inadequate column equilibration. | Allow at least 10-20 column volumes for equilibration with a new mobile phase.[13] |
| Fluctuations in temperature. | Use a column oven to maintain a stable temperature.[13] | |
| Mobile phase composition change. | Prepare fresh mobile phase daily and ensure it is well-mixed. |
Capillary Electrophoresis (CE) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Resolution | Suboptimal chiral selector concentration. | Optimize the concentration of the cyclodextrin in the background electrolyte. |
| Incorrect pH of the background electrolyte (BGE). | Adjust the pH of the BGE to optimize the charge of rasagiline and its interaction with the chiral selector. | |
| Poor Peak Shape | Adsorption of sample components to the capillary wall. | Incorporate rinsing steps with a suitable solvent between runs. Consider using a coated capillary.[15] |
| Mismatched sample matrix and BGE. | If possible, dissolve the sample in the BGE. | |
| Fluctuating Migration Times | Inconsistent electroosmotic flow (EOF). | Ensure the capillary is properly conditioned before each run. Maintain a constant temperature. |
| Changes in BGE composition. | Prepare fresh BGE daily and degas before use. |
Data Summary
HPLC Method Comparison for Rasagiline Enantiomers
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralcel-OJ-H | n-hexane:isopropyl alcohol:ethanol:diethyl amine (96:2:2:0.01) | 1.0 | > 2.0 | |
| Chiralpak® AGP | Ammonium acetate:isopropyl alcohol (90:10, v/v) | 0.6 | 2.9 | [1] |
| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | ethanol/acetonitrile/acetic acid/triethylamine (80:20:0.2:0.3, v/v/v/v) | N/A | 2.71 | [2] |
Capillary Electrophoresis Method for Rasagiline Enantiomers
| Parameter | Condition | Reference |
| Chiral Selector | 30 mM sulfobutylether-β-cyclodextrin | [11] |
| Background Electrolyte | 50 mM glycine-HCl buffer pH 2 | [11] |
| Voltage | 12 kV (reversed polarity) | [11] |
| Temperature | 35°C | [11] |
| Resolution (Rs) | 3.5 ± 0.1 | [11] |
Experimental Protocols
HPLC Method on Chiralcel-OJ-H
-
Column: Chiralcel-OJ-H (4-methylbenzoate cellulose coated on silica)
-
Mobile Phase: n-hexane:isopropyl alcohol:ethanol:diethyl amine (96:2:2:0.01 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27 °C
-
Detection: UV at 215 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
UHPLC Method on Chiralpak® AGP
-
Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 μm)
-
Mobile Phase: A mixture of 10 mmol/L ammonium acetate in water and isopropyl alcohol (90:10, v/v).[1]
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection: UV at 210 nm[1]
-
Sample Preparation: Dissolve rasagiline mesylate or tartrate in water.[1]
Capillary Electrophoresis Method
-
Capillary: Fused-silica capillary
-
Background Electrolyte (BGE): 50 mM glycine-HCl buffer pH 2, with 30 mM sulfobutylether-β-cyclodextrin.[11]
-
Voltage: 12 kV (reversed polarity)[11]
-
Temperature: 35°C[11]
-
Injection: Hydrodynamic injection
-
Detection: UV detector
-
Sample Preparation: Dissolve the sample in water.
Visualizations
Caption: A generalized workflow for chiral method development.
Caption: A troubleshooting guide for poor resolution in chiral HPLC.
References
- 1. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic resolution of racemic rasagiline and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral separation of rasagiline using sulfobutylether-β-cyclodextrin: capillary electrophoresis, NMR and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Rasagiline in Plasma
Welcome to the technical support center for the bioanalysis of rasagiline in plasma matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my rasagiline plasma analysis?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte (rasagiline) by co-eluting endogenous components from the plasma sample.[1][2] These components can either suppress or enhance the signal of rasagiline, leading to inaccurate and imprecise quantification.[2] Phospholipids are a major contributor to matrix effects in plasma samples.[1]
Q2: How can I assess the presence of matrix effects in my method?
A2: The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked plasma sample with the peak area of the analyte in a neat solution at the same concentration. A common approach is to use at least six different lots of blank plasma to account for biological variability. The coefficient of variation (%CV) of the signal response is a key indicator; a %CV of 1.0% at the medium quality control (MQC) level for rasagiline has been reported as indicating that the matrix effect is within an acceptable range.[3]
Q3: What are the common sample preparation techniques to minimize matrix effects for rasagiline analysis?
A3: The most common and effective sample preparation techniques to reduce matrix effects include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is used to precipitate plasma proteins.[4][5] While straightforward, it may not remove all interfering components, especially phospholipids.[1]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting rasagiline from the aqueous plasma sample into an immiscible organic solvent, leaving many matrix components behind.[3][6][7] It is generally more effective at sample clean-up than PPT.[7]
-
Solid-Phase Extraction (SPE): A highly effective method for isolating analytes from complex matrices, providing a cleaner extract compared to PPT and LLE.[1][7]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for rasagiline analysis?
A4: Yes, using a stable isotope-labeled internal standard, such as Rasagiline-¹³C₃ mesylate, is highly recommended.[3] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization and improving the accuracy and precision of the method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement (Inaccurate Results) | Co-eluting endogenous components from the plasma matrix, particularly phospholipids.[1] | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous clean-up technique like liquid-liquid extraction or solid-phase extraction.[7] 2. Chromatographic Separation: Adjust the gradient elution profile or change the stationary phase to better separate rasagiline from interfering peaks. 3. Sample Dilution: A simple dilution of the protein-precipitated supernatant (e.g., 10-fold or 50-fold) can significantly reduce matrix effects.[8] |
| Poor Peak Shape | Matrix components interfering with the chromatographic peak. | 1. Improve Sample Clean-up: Use LLE or SPE to obtain a cleaner extract. 2. Column Selection: An appropriate analytical column, such as a Zorbax Eclipse Plus C18, has been shown to provide good peak shapes for rasagiline.[3] |
| High Variability Between Samples | Inconsistent matrix effects across different plasma lots. | 1. Use a Stable Isotope-Labeled Internal Standard: Rasagiline-¹³C₃ mesylate can compensate for variability.[3] 2. Evaluate Multiple Plasma Lots: During method development, test at least six different sources of blank plasma to ensure method robustness. |
| Low Recovery | Inefficient extraction of rasagiline from the plasma. | 1. Optimize Extraction Solvent: For LLE, test different organic solvents or solvent mixtures. A mixture of n-hexane-dichloromethane-isopropanol (20:10:1, v/v/v) has been used effectively.[6] 2. Adjust pH: For LLE, ensure the pH of the aqueous phase is adjusted to keep rasagiline in its non-ionized form for efficient extraction into the organic phase.[7] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Method
This protocol is based on a validated LC-MS/MS method for rasagiline in human plasma.[3][6]
-
Sample Preparation:
-
To 150 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Rasagiline-¹³C₃).[9]
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex briefly.[9]
-
Add 600 µL of the extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane-dichloromethane-isopropanol).[6][9]
-
Vortex for at least 1 minute.
-
Centrifuge at 3800 g for 10 minutes.[9]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protein Precipitation (PPT) Method
This is a simpler but potentially less clean method.[5]
-
Precipitation:
-
Centrifugation:
-
Centrifuge the sample at 10,500 rpm for 10 minutes.[5]
-
-
Analysis:
-
Transfer the supernatant to a sample vial and inject it into the HPLC or LC-MS/MS system.[5]
-
Quantitative Data Summary
| Parameter | Liquid-Liquid Extraction | Protein Precipitation | Reference |
| Recovery of Rasagiline | 95.3% - 97.9% | >95% | [6],[4] |
| Internal Standard Recovery | 96.7% (Rasagiline-¹³C₃) | N/A | [3] |
| Linear Range | 5 - 12000 pg/mL | 0.5 - 20 µg/mL | [3],[4] |
| Intra-run Precision (%CV) | 1.3% - 2.9% | < 4.11% | [3],[4] |
| Inter-run Precision (%CV) | 1.6% - 2.2% | < 4.86% | [3],[4] |
| Lower Limit of Quantification (LLOQ) | 0.020 ng/mL | 0.5 µg/mL | [6],[4] |
Visualizations
Caption: A logical workflow for identifying, assessing, and mitigating matrix effects.
Caption: Comparison of LLE and PPT sample preparation workflows for rasagiline analysis.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. eijppr.com [eijppr.com]
- 3. Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell-Based Assays for Reproducibility
Welcome to the technical support center for optimizing your cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility and reliability of their experimental results.
General Troubleshooting and FAQs
This section addresses common issues and questions related to cell-based assay reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
A1: Variability in cell-based assays can stem from multiple factors, which can be broadly categorized as biological, technical, and experimental design-related.[1][2] Key sources include:
-
Biological Factors:
-
Technical Factors:
-
Experimental Design and Data Analysis:
Q2: How does cell passage number affect assay reproducibility?
A2: The passage number, or the number of times a cell line has been subcultured, can significantly impact experimental outcomes.[4][5][6] As cells are passaged repeatedly, they can undergo changes such as:
-
Phenotypic Drift: Alterations in morphology, growth rate, and protein expression.
-
Genetic Instability: Increased risk of mutations and chromosomal abnormalities.
-
Senescence: Primary cells have a finite lifespan and will stop dividing after a certain number of passages. To ensure consistency, it is crucial to use cells within a defined passage number range and to regularly start new cultures from cryopreserved low-passage stocks.[3]
Q3: What is the "edge effect" and how can I minimize it?
A3: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate exhibit different results compared to the inner wells. This is often caused by increased evaporation and temperature fluctuations in the outer wells, leading to changes in media concentration and cell growth.[9][13] To mitigate the edge effect:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[2]
-
Ensure proper incubator humidity and minimize the time the incubator door is open.[3]
-
Use microplates with lids designed to reduce evaporation.
Q4: How do I choose the right cell type for my assay?
A4: The choice of cell model is critical for the biological relevance of your assay.[3][11] Consider the following:
-
Immortalized Cell Lines: These are easy to culture and provide a consistent source of cells. However, they may not accurately reflect in vivo biology due to genetic alterations.[11]
-
Primary Cells: Directly isolated from tissues, these are more physiologically relevant but have a limited lifespan and can be more difficult to culture.[3][11]
-
Stem Cells (iPSCs, ESCs): These can be differentiated into various cell types, offering a powerful tool for disease modeling.[11] Always verify that your chosen cell line expresses the target of interest at detectable levels.[3]
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Possible Cause: Pipetting errors with reagents or compounds.
-
Solution: Use calibrated pipettes. For multi-channel pipetting, ensure all tips are securely fitted to aspirate uniform volumes.[8] Pre-wet pipette tips before dispensing viscous liquids.
-
-
Possible Cause: Air bubbles in wells.
-
Solution: Dispense liquids slowly and onto the side of the well to avoid introducing bubbles. Visually inspect plates after reagent addition.
-
Problem 2: Inconsistent results between experiments performed on different days.
-
Possible Cause: Variation in cell health and passage number.
-
Possible Cause: Reagent degradation.
-
Possible Cause: Incubator fluctuations.
-
Solution: Regularly monitor and calibrate incubator temperature and CO2 levels.[3]
-
Problem 3: Low signal-to-noise ratio or small assay window.
-
Possible Cause: Suboptimal cell seeding density.
-
Possible Cause: Incorrect incubation times.
-
Solution: Optimize the incubation time for compound treatment and for the final assay signal development. Kinetic reads can help determine the optimal time point for measurement.[14]
-
-
Possible Cause: Inappropriate plate type or color.
Experimental Protocols & Data
Key Experimental Methodologies
Protocol 1: Standard Operating Procedure (SOP) for Cell Passaging
-
Preparation: Warm cell culture media and reagents (e.g., PBS, Trypsin-EDTA) to 37°C in a water bath. Sterilize the biological safety cabinet with 70% ethanol.
-
Aspiration: Remove the old media from the cell culture flask using a sterile pipette.
-
Washing: Gently wash the cell monolayer with sterile PBS to remove any remaining media and serum. Aspirate the PBS.
-
Detachment: Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell layer. Incubate at 37°C for 2-5 minutes, or until cells begin to detach. Monitor under a microscope.
-
Neutralization: Add a volume of complete growth media (containing serum) that is 4-5 times the volume of trypsin used to inactivate the enzyme.
-
Cell Collection: Gently pipette the media over the cell layer to dislodge all cells. Transfer the cell suspension to a sterile conical tube.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Reseeding: Calculate the required volume of cell suspension to reseed new flasks or plates at the desired density. Add the cells to new flasks containing pre-warmed complete media.
-
Incubation: Place the newly seeded flasks in a 37°C, 5% CO2 incubator.
Protocol 2: General Protocol for a Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound.[16] Remove the media from the wells and add the media containing the different compound concentrations. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).[16]
-
Incubation: Incubate the plate for a duration appropriate for the compound and cell type (e.g., 24, 48, or 72 hours).[16]
-
Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the detection reagent (e.g., MTS, resazurin, or a dye for staining) to each well according to the manufacturer's instructions.[16]
-
Incubate for the recommended time to allow for color/fluorescence development.[13]
-
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[16]
-
Analysis: Correct for background by subtracting the reading from wells with media only. Calculate the percentage of cytotoxicity relative to the vehicle control.[16]
Quantitative Data Summary
The following table summarizes common sources of variability and their potential quantitative impact on assay results.
| Source of Variability | Parameter | Potential Impact on Signal | Recommended %CV* |
| Pipetting Error | Reagent/Cell Volume | 5-20% deviation | < 10% |
| Edge Effect | Evaporation/Temperature | 10-30% signal drift in outer wells | N/A (mitigate by design) |
| Cell Seeding Density | Number of cells/well | Signal can be non-linear | < 15% |
| Incubation Time | Duration of treatment/detection | Signal can increase or decrease | Assay-dependent |
| Reagent Stability | Lot-to-lot variation | >20% difference between lots | < 15% |
*Coefficient of Variation (%CV) is a measure of relative variability. Lower values indicate higher precision.
Visualizations
Experimental and Logical Workflows
A logical workflow for troubleshooting inconsistent assay results.
Caption: A flowchart for diagnosing sources of assay variability.
A generalized workflow for optimizing cell seeding density.
Caption: Workflow for optimizing cell seeding density for an assay.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. youtube.com [youtube.com]
- 7. platypustech.com [platypustech.com]
- 8. bioivt.com [bioivt.com]
- 9. focus.gbo.com [focus.gbo.com]
- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 11. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. healthcareguys.com [healthcareguys.com]
- 13. marinbio.com [marinbio.com]
- 14. selectscience.net [selectscience.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Enhancing the efficiency of gram-scale synthesis of rasagiline
Welcome, researchers and drug development professionals. This guide is designed to enhance the efficiency of your gram-scale synthesis of rasagiline. Below, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, optimized protocols, and comparative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up rasagiline synthesis from milligram to gram-scale?
A1: The main challenges include:
-
Inefficient Chiral Resolution: Traditional optical resolution of racemic intermediates is inherently limited to a theoretical maximum yield of 50% and can be cumbersome to perform on a large scale.[1][2]
-
Side Reactions: The N-propargylation of 1-aminoindan is prone to dialkylation, forming an undesired N,N-dipropargyl impurity, which complicates purification and reduces the yield of the target molecule.
-
Impurity Control: Ensuring the final product is free from process-related impurities, unreacted starting materials, and potential genotoxic impurities (GTIs) requires robust purification strategies and careful control of reaction conditions.[3][4]
-
Low Yields in Key Steps: Certain synthetic steps, particularly the formation of the 1-aminoindan intermediate from 1-indanone, can suffer from low yields and require harsh conditions with traditional methods.
Q2: What are the most efficient synthetic strategies for producing enantiomerically pure (R)-rasagiline on a gram scale?
A2: While classical resolution is an option, modern asymmetric methods are generally more efficient for larger scales. The most prominent strategies are:
-
Asymmetric Transfer Hydrogenation (ATH): This method involves the enantioselective reduction of a cyclic propargyl imine intermediate using a chiral catalyst, affording high yields and excellent enantiomeric excess (>96% ee) at the gram scale.[1]
-
Chemoenzymatic Dynamic Kinetic Resolution (DKR): This approach uses an enzyme, such as Candida antarctica lipase B (CALB), in combination with a metal catalyst to resolve racemic 1-aminoindan, achieving high yields (>90%) and exceptional enantioselectivity (>99% ee).[5][6]
-
Reductive Amination with Imine Reductases (IREDs): This is a highly efficient one-step approach that synthesizes rasagiline directly from 1-indanone and propargylamine using an engineered enzyme. It offers a shorter synthetic route with high yields (up to 81%) and good enantiomeric excess (up to 90% ee).[7][8][9]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Minimizing impurities requires a multi-faceted approach:
-
Control Reaction Conditions: For instance, during the final mesylate salt formation, keeping the temperature low (e.g., 5-10°C) can prevent the formation of the genotoxic impurity isopropyl mesylate when isopropanol is used as a solvent.[4]
-
Choose Reagents Carefully: Using a propargyl sulfonate ester instead of propargyl chloride or bromide for the N-alkylation step can significantly reduce the formation of the dialkylated byproduct.
-
Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and ensure it goes to completion, minimizing the presence of unreacted starting materials in the crude product.
-
Implement Robust Purification: Utilize column chromatography for the free base and recrystallization for the final salt to effectively remove process-related impurities.[4]
Troubleshooting Guide
Problem 1: Low yield during the N-propargylation of 1-aminoindan.
-
Q: I am observing a low yield in the propargylation step with significant amounts of unreacted 1-aminoindan and multiple product spots on my TLC plate. What could be the cause and how can I fix it?
-
A: This issue commonly arises from two sources: the formation of a dialkylated byproduct and incomplete reaction.
-
Cause - Dialkylation: The primary amine of 1-aminoindan can react with two molecules of the propargylating agent. This is especially common when using reactive agents like propargyl bromide or chloride.[5]
-
Solution: Switch to a less reactive propargylating agent such as propargyl benzenesulfonate. This change favors mono-alkylation.[4]
-
Cause - Incomplete Reaction: The base may not be strong enough, or the reaction temperature/time may be insufficient.
-
Solution: Ensure an appropriate base (e.g., K2CO3, aqueous NaOH) and solvent system (e.g., acetonitrile, toluene with a phase transfer catalyst) are used.[4][10] Monitor the reaction to completion via TLC or HPLC before proceeding with the work-up.
-
Problem 2: Poor enantiomeric excess (ee) after chiral resolution with L-tartaric acid.
-
Q: My enantiomeric excess is below the required >99% after crystallizing the diastereomeric tartrate salt. How can I improve the chiral purity?
-
A: Achieving high enantiomeric purity via diastereomeric salt crystallization is highly dependent on the crystallization conditions.
-
Cause - Suboptimal Solvent System: The solubility difference between the two diastereomeric salts may not be maximal in the chosen solvent.
-
Solution: Perform recrystallization. A mixture of methanol and isopropanol (e.g., 1:1) has been shown to be effective for purifying the di-(R)-N-propargyl-1-aminoindan-L-tartrate salt.[10] Experiment with different solvent ratios and cooling rates to optimize crystal formation.
-
Cause - Insufficient Equilibration: The crystallization process may have been too rapid, leading to the co-precipitation of the undesired diastereomer.
-
Solution: Allow the solution to cool slowly and hold it at the final crystallization temperature for an extended period (several hours) to ensure the system reaches equilibrium before filtration.
-
Problem 3: Presence of genotoxic impurity (isopropyl mesylate) in the final product.
-
Q: My final batch of rasagiline mesylate shows a peak corresponding to isopropyl mesylate. How is this formed and how can I avoid it?
-
A: This specific impurity is a significant concern due to its genotoxic potential.
-
Cause: Isopropyl mesylate is formed from the reaction between the solvent (isopropanol) and the acid (methanesulfonic acid) used to form the mesylate salt. This reaction is typically promoted by higher temperatures (e.g., reflux).[4]
-
Solution: Conduct the salt formation step at a lower temperature. Carrying out the reaction at 5-10°C drastically reduces the rate of isopropyl mesylate formation, yielding a final product that is substantially free of this impurity.[4]
-
Data Presentation
Table 1: Comparison of Key Synthetic Routes to (R)-Rasagiline
| Synthetic Method | Key Reagents/Catalysts | Typical Yield (Overall) | Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Classical Resolution | Racemic 1-aminoindan, Propargylating agent, L-Tartaric Acid | ~20-30% | >99% (after recrystallization) | Well-established, uses common reagents. | Inherently inefficient (max 50% yield), multiple steps, labor-intensive.[10] |
| Asymmetric Transfer Hydrogenation (ATH) | Cyclic propargyl imine, Chiral phosphoric acid catalyst | High | >96% | Highly enantioselective, scalable to gram level.[1] | Requires synthesis of specific imine intermediate and chiral catalyst.[1] |
| Dynamic Kinetic Resolution (DKR) | Racemic 1-aminoindan, Candida antarctica lipase B (CALB), Pd nanocatalyst | ~25% (over 7 steps) | >99.9% | Excellent enantioselectivity, can be performed on a large scale.[5][6] | Multi-step process, requires specific enzyme and catalyst.[5] |
| One-Step Reductive Amination | 1-Indanone, Propargylamine, Imine Reductase (IRED) | Up to 81% (enzymatic step) | Up to 90% (can be >99% with engineered enzymes) | Shortest synthetic route, environmentally friendly (aqueous medium).[7][11] | Requires specific enzymes which may need protein engineering for optimal selectivity.[11][12] |
Experimental Protocols
Protocol 1: Synthesis of N-propargyl-1-aminoindan (Racemic)
This protocol is based on an improved method that minimizes dialkylation.
-
Preparation of Propargyl Benzenesulfonate: In a flask equipped with a stirrer and cooled in an ice bath (0-5°C), dissolve propargyl alcohol and a suitable base (e.g., potassium carbonate) in a solvent like dichloromethane. Slowly add benzene sulfonyl chloride while maintaining the temperature. Stir for 2-4 hours until the reaction is complete (monitor by TLC). Perform an aqueous work-up to isolate the crude propargyl benzenesulfonate.
-
N-propargylation: To a solution of racemic 1-aminoindan in a suitable solvent (e.g., toluene), add an aqueous solution of sodium hydroxide (15%) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).[10]
-
Add the previously prepared propargyl benzenesulfonate to the mixture.
-
Stir the reaction vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude racemic N-propargyl-1-aminoindan, which can be purified by column chromatography if necessary.
Protocol 2: Chiral Resolution and Mesylate Salt Formation
-
Diastereomeric Salt Formation: Dissolve the crude racemic N-propargyl-1-aminoindan in isopropanol. In a separate flask, dissolve L-tartaric acid in a minimal amount of a co-solvent like methanol.
-
Add the L-tartaric acid solution to the amine solution. Stir and allow the mixture to cool slowly to room temperature.
-
The di-(R)-N-propargyl-1-aminoindan-L-tartrate salt will preferentially crystallize. Cool the mixture further in an ice bath to maximize precipitation.
-
Filter the solid and wash with cold isopropanol.
-
Recrystallization (if needed): To improve enantiomeric purity, recrystallize the salt from a 1:1 mixture of methanol/isopropanol.[10]
-
Liberation of Free Base: Treat the purified tartrate salt with an aqueous base (e.g., NaOH solution) and extract the (R)-N-propargyl-1-aminoindan free base into an organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent.
-
Mesylate Salt Formation: Dissolve the purified (R)-free base in isopropanol and cool the solution to 5-10°C.
-
Slowly add one equivalent of methanesulfonic acid.
-
Stir the mixture at 5-10°C for 1-2 hours. The rasagiline mesylate product will precipitate.
-
Filter the white solid, wash with cold isopropanol, and dry under vacuum to yield the final product with high chemical and chiral purity (>99.5% purity, >99.9% ee).[4]
Visualizations
Caption: Workflow for the gram-scale synthesis of rasagiline via classical resolution.
Caption: Troubleshooting decision tree for the N-propargylation step.
Caption: Logical map of impurity sources and their corresponding control strategies.
References
- 1. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
Technical Support Center: Asymmetric Transfer Hydrogenation of Cyclic Imines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric transfer hydrogenation (ATH) of cyclic imines.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric transfer hydrogenation of cyclic imines, offering potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my reaction showing low or no conversion?
Possible Causes:
-
Catalyst Deactivation: The catalyst may have decomposed or become inactive. This can be caused by impurities in the reagents or solvent, improper handling of air-sensitive catalysts, or prolonged reaction times at elevated temperatures.[1][2] One common deactivation pathway for Ru(II)-TsDPEN catalysts involves the loss of the arene ligand, leading to the formation of inactive hydride-bridged dimers or ruthenium nanoparticles.[3]
-
Inappropriate Hydrogen Source/Base Ratio: The ratio of formic acid to triethylamine (or another base) is critical and can significantly affect the reaction rate.[4] An incorrect ratio can lead to a pH that is not optimal for catalysis.
-
Poorly Soluble Substrate or Catalyst: If the substrate or catalyst is not well-dissolved in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Presence of Inhibitors: Certain functional groups on the substrate or impurities in the reaction mixture can act as inhibitors. For example, excess base can sometimes competitively inhibit the catalyst.[3] Coordinating solvents like THF can also deactivate the catalytic system.[1]
Solutions:
-
Use Freshly Prepared or Purified Reagents: Ensure all solvents and reagents, particularly the amine and formic acid, are pure and dry.
-
Optimize Formic Acid/Base Ratio: Systematically screen different molar ratios of formic acid to the amine base. For the Rh-(1S,2S)-TsDPEN catalyzed ATH of imines in water, an optimal F/T ratio of 1.1 has been reported to be faster than the common azeotropic mixture.[4]
-
Improve Solubility: Consider using a co-solvent. For instance, a water/methanol mixture has been shown to enhance the reaction rate and yield in the ATH of cyclic imines.[5]
-
Handle Catalyst Under Inert Atmosphere: If using an air-sensitive catalyst, ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading may improve conversion.
Q2: My reaction has good conversion, but the enantioselectivity (ee) is low. What can I do?
Possible Causes:
-
Suboptimal Temperature: Temperature can have a significant impact on enantioselectivity. Often, higher temperatures lead to lower ee values.[1]
-
Incorrect Formic Acid/Base Ratio: As with reaction rate, the enantioselectivity is also highly dependent on the pH of the reaction mixture, which is controlled by the formic acid/base ratio.[5]
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting enantioselectivity.
-
Racemization of Product: The chiral amine product may be susceptible to racemization under the reaction conditions, although this is less common for saturated cyclic amines.
Solutions:
-
Optimize Reaction Temperature: Screen a range of temperatures. Lowering the temperature often improves enantioselectivity, though it may require longer reaction times.
-
Fine-Tune the Formic Acid/Base Ratio: A systematic screening of the formic acid/triethylamine ratio is highly recommended, as the optimal ratio for enantioselectivity may differ from that for the reaction rate.[4]
-
Solvent Screening: Evaluate a range of solvents with varying polarities. Protic and aprotic polar solvents are often good starting points. The use of a water/methanol co-solvent has been shown to yield high enantioselectivities.[1]
-
Choose a Different Catalyst/Ligand System: The choice of metal precursor and chiral ligand is paramount for achieving high enantioselectivity. If optimization of other parameters fails, consider screening different chiral ligands or metal catalysts (e.g., Ru, Rh, Ir).[6][7]
Q3: The reaction is complete, but I am having trouble isolating and purifying the chiral amine product.
Possible Causes:
-
Emulsion Formation During Workup: The presence of triethylamine and its formate salt can lead to the formation of emulsions during aqueous workup.
-
Product Volatility: Some smaller chiral amines may be volatile, leading to loss during solvent removal.
-
Co-elution with Impurities: The product may co-elute with residual starting material or byproducts during column chromatography.
Solutions:
-
Acid-Base Extraction: After the reaction, quench with a saturated aqueous solution of a mild base like sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine to remove water-soluble components.
-
Crystallization of a Diastereomeric Salt: The chiral amine can be resolved by forming a salt with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts often have different solubilities, allowing for separation by crystallization.[8][9] The pure enantiomer can then be recovered by treatment with a base.[10]
-
Careful Chromatography: Use an appropriate stationary phase (e.g., silica gel) and eluent system. A gradient elution may be necessary to achieve good separation.
-
Distillation for Volatile Amines: For volatile products, purification by distillation under reduced pressure may be a suitable option.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the asymmetric transfer hydrogenation of a cyclic imine?
A general procedure using an in-situ generated catalyst is as follows:
Experimental Protocol: In-Situ Catalyst Generation
-
Catalyst Pre-formation: In a reaction vessel under an inert atmosphere, dissolve the dimeric metal precursor (e.g., [RuCl2(p-cymene)]2 or [Rh(Cp*)Cl2]2) and the chiral ligand (e.g., (1S,2S)-TsDPEN) in the chosen solvent (e.g., water or a water/methanol mixture).[1][11]
-
Stirring: Stir the mixture at a specified temperature (e.g., 40 °C) for a period of time (e.g., 1 hour) to allow for the formation of the active catalyst.[1]
-
Addition of Reactants: Add the cyclic imine substrate to the reaction mixture.
-
Initiation of Reaction: Add the hydrogen source, which is typically a mixture of formic acid and an amine base like triethylamine or N-methylpiperidine, or an aqueous solution of sodium formate.[5][7][12]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction with a basic aqueous solution (e.g., saturated NaHCO3). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC.[13][14][15]
Q2: How do I determine the enantiomeric excess (ee) of my chiral amine product?
The most common method is Chiral High-Performance Liquid Chromatography (HPLC) .[13][14]
-
Column Selection: Use a chiral stationary phase (CSP) column. Common choices for amine separation include columns based on cyclodextrins, polysaccharide derivatives (e.g., Chiralcel OD-H, AD-H), or cyclofructans.[15][16]
-
Mobile Phase: The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol).[15]
-
Detection: A UV detector is commonly used.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[17]
Q3: What are the most common catalyst systems for the ATH of cyclic imines?
Ruthenium(II) and Rhodium(III) complexes with chiral diamine ligands are among the most successful and widely used catalysts. A prominent example is the Noyori-type catalyst, [RuCl(η6-arene)(N-TsDPEN)], where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.[11][18][19] Iridium catalysts have also shown high efficiency.[6]
Q4: Can I use other hydrogen donors besides formic acid/triethylamine?
Yes, other hydrogen donors can be used. Isopropanol in the presence of a base is a common alternative.[3] Aqueous sodium formate is also an effective and environmentally benign hydrogen source, particularly when the reaction is conducted in water.[1][5]
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the conversion and enantioselectivity of the asymmetric transfer hydrogenation of cyclic imines.
Table 1: Effect of Formic Acid/Triethylamine (F/T) Ratio on the ATH of 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline in Water
| Entry | F/T Molar Ratio | Time (min) | Conversion (%) | ee (%) |
| 1 | 1.5 / 1 | 10 | 99 | 89 |
| 2 | 1.1 / 1 | 10 | 99 | 95 |
| 3 | 1.0 / 1 | 20 | 99 | 93 |
| 4 | 0.5 / 1 | 60 | 99 | 85 |
Reaction Conditions: Rh-(1S,2S)-TsDPEN catalyst at 40°C. Data adapted from multiple sources.[11][20]
Table 2: Effect of Co-Solvent on the ATH of 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline in Water
| Entry | Co-Solvent (1:1 with Water) | Time (min) | Conversion (%) | ee (%) |
| 1 | Methanol | 20 | 98 | 95 |
| 2 | Propanol | 30 | 95 | 92 |
| 3 | Butanol | 30 | 93 | 91 |
| 4 | DMF | 30 | 95 | 93 |
| 5 | DMSO | 30 | 88 | 84 |
| 6 | THF | 30 | 25 | 92 |
Reaction Conditions: Rh-TsDPEN catalyst, sodium formate as hydrogen donor, at 40°C. Data sourced from Shende et al., 2015.[1][2]
Table 3: Effect of Temperature on the ATH of 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
| Entry | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 40 | 5 | 85 | 95 |
| 2 | 50 | 5 | 88 | 92 |
| 3 | 60 | 5 | 91 | 88 |
Reaction Conditions: Rh-TsDPEN catalyst in water. Data from Shende et al., 2015.[1]
Visualizations
The following diagrams illustrate key workflows and mechanisms in the asymmetric transfer hydrogenation of cyclic imines.
Caption: General experimental workflow for ATH of cyclic imines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. uma.es [uma.es]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. physicsforums.com [physicsforums.com]
- 18. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Robust Analytical Methods for Rasagiline Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the robustness of analytical methods for rasagiline and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the determination of rasagiline and its impurities?
A1: The most widely used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] More sensitive and specific methods, especially for trace-level impurities and complex matrices, utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] X-ray Powder Diffraction (XRPD) has also been used for identifying polymorphic forms of rasagiline.[5]
Q2: What are the critical parameters to consider for developing a robust HPLC method for rasagiline impurity profiling?
A2: Key parameters for a robust HPLC method include the choice of stationary phase (e.g., C8 or C18 column), mobile phase composition and pH, column temperature, and flow rate.[1][3] Method validation according to ICH guidelines is crucial and should assess specificity, linearity, precision, accuracy, and robustness.[1][3]
Q3: How can I ensure the specificity of my analytical method for rasagiline in the presence of its impurities and degradation products?
A3: Specificity can be established through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.[1][6] The method should be able to resolve the rasagiline peak from all potential degradation products and process-related impurities.[1] Peak purity analysis using a photodiode array (PDA) detector is also recommended to confirm the homogeneity of the rasagiline peak.[1]
Q4: What are the common challenges in rasagiline analysis and how can they be overcome?
A4: Common challenges include poor peak shape (tailing), inadequate resolution between rasagiline and its impurities, and lack of sensitivity for trace impurities. These can be addressed by optimizing the mobile phase pH, using end-capped columns to minimize silanol interactions, adjusting the mobile phase composition to improve selectivity, and employing a more sensitive detector like a mass spectrometer.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing for Rasagiline Peak | - Secondary interactions with residual silanols on the silica-based column packing.[7][8]- Inappropriate mobile phase pH.[8][9]- Column overload.[7] | - Use an end-capped column or a column with a different stationary phase.- Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 3) or the analyte.[8][9]- Reduce the sample concentration or injection volume.[7] |
| Poor Resolution Between Rasagiline and an Impurity | - Inadequate separation efficiency of the column.- Sub-optimal mobile phase composition.[10] | - Increase column efficiency by using a column with a smaller particle size or a longer column.- Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH) to improve selectivity.[10]- Optimize the column temperature. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure proper mobile phase preparation and degassing.- Use a column oven to maintain a consistent temperature.- Check for leaks in the HPLC system.- Replace the column if it has deteriorated. |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Detector lamp aging.- Air bubbles in the detector. | - Filter the mobile phase and use high-purity solvents.- Flush the column with a strong solvent.- Replace the detector lamp if necessary.- Purge the detector to remove air bubbles. |
Experimental Protocols
RP-HPLC Method for Rasagiline and Impurities
This protocol is a general guideline based on commonly reported methods.[1][2]
-
Chromatographic System:
-
HPLC system with a UV or PDA detector.
-
Column: ACE C8 (150 x 4.6 mm, 3 µm) or equivalent.[1]
-
Mobile Phase A: Buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-5 min, 90% A; 5-20 min, linear gradient to 40% A; 20-25 min, 40% A; 25.1-30 min, return to 90% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of rasagiline mesylate in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing rasagiline in the diluent to achieve a known concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities for method validation and specificity studies.
-
Forced Degradation Study Protocol
This protocol outlines the conditions for stress testing of rasagiline to evaluate the stability-indicating nature of an analytical method.[1][2]
-
Acid Degradation: Dissolve the rasagiline sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.[1]
-
Base Degradation: Dissolve the rasagiline sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.[2]
-
Oxidative Degradation: Treat the rasagiline sample with 3% hydrogen peroxide at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.[1]
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Quantitative Data Summary
The following tables summarize typical validation parameters for a robust HPLC method for rasagiline analysis.
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Rasagiline | 0.5 - 20 | > 0.999 | [11] |
| Impurity A | 0.1 - 2.5 | > 0.998 | [1] |
| Impurity B | 0.1 - 2.5 | > 0.998 | [1] |
Table 2: Precision
| Analyte | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD) | Reference |
| Rasagiline | < 1.0 | < 2.0 | [3] |
| Impurities | < 5.0 | < 10.0 | [1] |
Table 3: Accuracy (% Recovery)
| Analyte | Spiked Level | Mean Recovery (%) | Reference |
| Rasagiline | 80%, 100%, 120% | 98.0 - 102.0 | [3] |
| Impurities | LOQ, 100%, 150% | 90.0 - 110.0 | [1] |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Trace level quantification of N-nitrosorasagiline in rasagiline tablets by LC-TQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
Technical Support Center: Optimization of Fluorescence Detection in HPLC for Rasagiline
Welcome to the technical support center for the analysis of rasagiline using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for rasagiline fluorescence detection?
A1: The optimal excitation and emission wavelengths for rasagiline can vary slightly depending on the solvent environment and the specific HPLC conditions. However, a commonly reported and effective wavelength pair is an excitation of 210 nm and an emission of 288 nm [1]. Another study has also reported detection at a wavelength of 265 nm [2][3][4]. It is always recommended to perform a wavelength scan using a spectrofluorometer to determine the optimal wavelengths for your specific experimental setup.
Q2: What is a suitable mobile phase for the HPLC analysis of rasagiline with fluorescence detection?
A2: A common mobile phase for reversed-phase HPLC analysis of rasagiline is a mixture of acetonitrile and a buffer. One validated method uses a mobile phase consisting of acetonitrile and 0.02 M ammonium acetate (60:40 v/v) [1]. Another approach utilizes acetonitrile and water (50:50 v/v) adjusted to pH 3.0 with ortho-phosphoric acid [5]. The choice of mobile phase will depend on the column used and the desired chromatographic separation.
Q3: Is derivatization required for the fluorescence detection of rasagiline?
A3: Rasagiline possesses native fluorescence, making derivatization unnecessary for its detection[1]. This simplifies the sample preparation process and reduces potential sources of variability.
Q4: What type of HPLC column is recommended for rasagiline analysis?
A4: A reversed-phase C18 column is commonly used for the separation of rasagiline. Specific examples include an RP-18 column and a Phenomenex 100 C18 (250 x 4.6 mm, 5 µm) column [1][5]. The choice of column dimensions and particle size will influence the efficiency and speed of the analysis.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of rasagiline with fluorescence detection.
Issue 1: Low or No Fluorescence Signal
-
Question: I am not seeing any peak for rasagiline, or the signal is very weak. What should I check?
-
Answer:
-
Verify Wavelength Settings: Ensure the excitation and emission wavelengths on your fluorescence detector are correctly set for rasagiline (e.g., Ex: 210 nm, Em: 288 nm)[1].
-
Check Lamp Status: Confirm that the detector's lamp (e.g., Xenon lamp) is on and has not exceeded its lifetime.
-
Sample Concentration: The concentration of rasagiline in your sample may be too low. Prepare and inject a standard of a known and appropriate concentration to verify system performance. A typical linear range is 0.5–3.00 μg/ml[1].
-
Flow Cell Issues: Check the flow cell for air bubbles or contamination, which can quench the fluorescence signal. Purge the system to remove bubbles. If contaminated, follow the manufacturer's instructions for cleaning the flow cell.
-
Mobile Phase pH: The fluorescence intensity of a compound can be pH-dependent. Ensure the pH of your mobile phase is consistent and appropriate for rasagiline.
-
Issue 2: High Baseline Noise
-
Question: My baseline is very noisy, making it difficult to integrate the rasagiline peak. What could be the cause?
-
Answer:
-
Mobile Phase Contamination: Ensure your mobile phase solvents are of high purity (HPLC grade) and have been properly filtered and degassed. Contaminants or dissolved gases can cause baseline noise[6].
-
Pump Performance: Irregular pump operation can lead to pressure fluctuations and a noisy baseline. Check for leaks in the pump seals and ensure the check valves are functioning correctly.
-
Detector Flow Cell Contamination: A contaminated flow cell can contribute to baseline noise. Flush the flow cell with an appropriate cleaning solution.
-
Inadequate Mixing: If using a gradient, ensure the mobile phase components are being mixed thoroughly. Inadequate mixing can result in baseline fluctuations.
-
Environmental Factors: Fluctuations in laboratory temperature can affect the detector's performance. Ensure the HPLC system is in a temperature-stable environment.
-
Issue 3: Peak Tailing or Broadening
-
Question: The peak for rasagiline is tailing or broader than expected. How can I improve the peak shape?
-
Answer:
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Wash the column with a strong solvent.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample and injecting a smaller volume[7].
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of rasagiline and its interaction with the stationary phase. Adjusting the pH might improve peak shape. For instance, using a mobile phase with a pH of 3.0 has been reported[5].
-
Dead Volume: Excessive dead volume in the system (e.g., from long tubing or poorly made connections) can cause peak broadening. Check all fittings and connections.
-
Column Degradation: The column itself may be degraded. Try replacing it with a new column of the same type to see if the peak shape improves.
-
Issue 4: Shifting Retention Times
-
Question: The retention time for my rasagiline peak is not consistent between injections. What is the likely cause?
-
Answer:
-
Flow Rate Fluctuation: Inconsistent flow from the pump will cause retention times to shift. Check for leaks, air bubbles in the pump heads, and proper functioning of the check valves.
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the proportioning valves are working correctly. If preparing manually, ensure accurate and consistent preparation.
-
Column Temperature: Changes in column temperature will affect retention time. Using a column oven will provide a stable temperature and more reproducible results.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various validated HPLC methods for rasagiline analysis.
Table 1: Chromatographic Conditions for Rasagiline Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | RP-18[1] | Phenomenex 100 C18 (250 x 4.6 mm, 5 µm)[5] | Prontosil C18 (150 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile: 0.02 M Ammonium Acetate (60:40 v/v)[1] | Acetonitrile: Water (50:50 v/v), pH 3.0 with ortho-phosphoric acid[5] | Methanol: Phosphate buffer (pH 3.0) - Gradient[8] |
| Flow Rate | 1.0 ml/min[1] | 0.8 ml/min[5] | 1.0 ml/min[8] |
| Detection | Fluorescence (Ex: 210 nm, Em: 288 nm)[1] | UV (268 nm)[5] | PDA (210 nm)[8] |
| Linear Range | 0.5–3.00 μg/ml[1] | Not specified | 5-15 μg/ml[8] |
| Correlation Coefficient (r²) | 0.998[1] | Not specified | Not specified |
Experimental Protocols
Protocol 1: HPLC-Fluorescence Method for Rasagiline in Pharmaceutical Dosage Forms
This protocol is based on the method described by Khalil et al. (2017)[1].
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
RP-18 column.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Purified water
-
Rasagiline mesylate reference standard
-
0.45 µm membrane filters
3. Preparation of Mobile Phase:
-
Prepare a 0.02 M ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in purified water.
-
Mix acetonitrile and 0.02 M ammonium acetate solution in a 60:40 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Preparation of Standard Solution:
-
Prepare a stock solution of rasagiline mesylate in a suitable solvent (e.g., methanol/water mixture).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards within the linear range (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 μg/ml).
5. Preparation of Sample Solution (from tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of rasagiline and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol), sonicate for 5 minutes to ensure complete dissolution of the drug, and then dilute to volume.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
6. Chromatographic Conditions:
-
Column: RP-18
-
Mobile Phase: Acetonitrile: 0.02 M Ammonium Acetate (60:40 v/v)
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 20 µl (or as appropriate for your system)
-
Fluorescence Detector Settings: Excitation = 210 nm, Emission = 288 nm
7. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of rasagiline in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-fluorescence analysis of rasagiline.
Caption: Troubleshooting decision tree for HPLC fluorescence detection.
References
- 1. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 2. HTC-15 Abstract [ilmexhibitions.com]
- 3. Streamlined analytical strategy using resonance Rayleigh scattering signal amplification for nanoscale quantification of rasagiline in tablets with content assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Enantioselective Synthesis of Rasagiline Scale-Up
Welcome to the technical support center for the enantioselective synthesis of rasagiline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered when scaling up the synthesis of this critical active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the enantioselective synthesis of rasagiline?
A1: Scaling up the enantioselective synthesis of rasagiline from the lab to pilot or industrial scale presents several key challenges:
-
Maintaining Enantioselectivity: Ensuring high enantiomeric excess (ee) can be difficult as reaction conditions such as temperature, mixing, and concentration gradients become harder to control on a larger scale.
-
Impurity Profile: The formation of process-related impurities, including genotoxic and carbamate impurities, can increase with scale and require robust control strategies.[1][2]
-
Catalyst Efficiency and Removal: For catalytic methods, catalyst deactivation, reuse, and removal to acceptable levels (e.g., palladium content below 10 ppm) are critical economic and quality considerations.[1][3]
-
Crystallization and Polymorphism: Controlling the crystallization process to obtain the desired polymorphic form and particle size distribution of rasagiline mesylate is crucial for the final drug product's stability and bioavailability.
-
Safety and Handling: Managing the safe handling of hazardous reagents, such as propargylamine and its derivatives, becomes more complex at a larger scale.[4][5]
Q2: Which enantioselective synthesis strategies are most amenable to scale-up for rasagiline?
A2: Several strategies have been explored for the large-scale enantioselective synthesis of rasagiline, each with its own advantages and challenges:
-
Classical Resolution: While seemingly straightforward, this method is often inefficient and less scalable due to the loss of 50% of the material.
-
Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR): These methods, often employing lipases like Candida antarctica lipase B (CALB), offer high enantioselectivity.[6][7][8] DKR, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, can theoretically achieve a 100% yield and is a highly efficient approach for industrial production.[6][9]
-
Asymmetric Synthesis using Reductive Aminases (RedAms): This biocatalytic approach allows for the direct synthesis of (R)-rasagiline from a prochiral ketone, representing a highly atom-economical and environmentally friendly route.[10][11][12][13]
-
Asymmetric Transfer Hydrogenation (ATH): This chemo-catalytic method, often using chiral phosphoric acid catalysts, can provide high yields and enantioselectivity for the reduction of a cyclic propargyl imine intermediate.[14][15][16][17][18][19]
Q3: What are the common impurities encountered during the industrial synthesis of rasagiline and how can they be controlled?
A3: Common impurities in rasagiline synthesis include:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions.
-
Genotoxic Impurities (GTIs): These are of particular concern and require strict control. Examples include certain carbamate impurities that may form from the reaction with carbon dioxide in an alkaline solution.[2] Regulatory guidelines, such as ICH M7, provide a framework for their assessment and control.[11]
-
Residual Metals: For syntheses employing metal catalysts (e.g., palladium in DKR), residual metal in the final API is a critical quality attribute that must be controlled to very low levels (typically <10 ppm for palladium).[1][3][7][20]
Control strategies include optimizing reaction conditions to minimize impurity formation, implementing appropriate purification steps (e.g., crystallization, chromatography), and using scavengers for residual metals.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) Upon Scale-Up
Symptoms:
-
The enantiomeric excess of the chiral intermediate or final rasagiline product is significantly lower at the pilot or industrial scale compared to the lab scale.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Temperature Control | 1. Ensure the reactor's heating and cooling system can maintain a stable and uniform temperature throughout the reaction vessel. 2. Consider a slower addition rate of reagents to better manage any exotherms. |
| Poor Mixing | 1. Evaluate the impeller design and agitation speed to ensure efficient mixing and prevent localized "hot spots" or areas of high concentration. 2. For enzymatic reactions, ensure the immobilized enzyme is well-suspended. |
| Changes in Reagent Quality | 1. Verify the purity and chiral integrity of all starting materials and catalysts from the new, larger batches. 2. Perform small-scale test reactions with the new batches of reagents to confirm consistent performance. |
| Catalyst Deactivation (Enzymatic) | 1. For lipases like CALB, deactivation can occur due to exposure to certain solvents or extreme pH. Consider pre-treating the enzyme or using a more robust immobilization support.[21][22][23][24] 2. For reductive aminases, ensure the cofactor regeneration system is functioning efficiently. |
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Issue 2: Inconsistent Yields and High Impurity Levels
Symptoms:
-
Variable yields of the desired product.
-
Appearance of new or higher levels of known impurities in the crude product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Side Reactions | 1. Review the reaction mechanism for potential side reactions that may be favored at a larger scale (e.g., over-alkylation). 2. Adjust stoichiometry, addition rates, or temperature to disfavor side product formation. |
| Incomplete Reaction | 1. Extend reaction time and monitor reaction progress closely using in-process controls (e.g., HPLC). 2. Ensure efficient mixing to avoid dead zones in the reactor. |
| Degradation of Product | 1. Investigate the stability of the product under the reaction and work-up conditions. 2. Consider lowering the temperature or reducing the time the product is exposed to harsh conditions. |
| Genotoxic Impurity Formation | 1. For carbamate impurities, minimize exposure to CO2 in alkaline conditions.[2] 2. Develop and validate sensitive analytical methods for the detection and quantification of GTIs.[11][25] |
Workflow for Impurity Control
Experimental Protocols
Protocol 1: Gram-Scale Asymmetric Transfer Hydrogenation for Rasagiline Synthesis
This protocol is based on the enantioselective reduction of a cyclic propargyl imine intermediate using a chiral phosphoric acid catalyst.[14]
Materials:
-
Cyclic propargyl imine intermediate
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Hantzsch ester
-
Toluene
-
Methanol
-
Methanesulfonic acid
-
Isopropyl alcohol (IPA)
Procedure:
-
To a solution of the cyclic propargyl imine intermediate (1.0 eq) in toluene, add the chiral phosphoric acid catalyst (0.05 eq) and the Hantzsch ester (1.2 eq).
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude rasagiline base by column chromatography on silica gel.
-
Dissolve the purified rasagiline base in isopropyl alcohol.
-
Slowly add a solution of methanesulfonic acid (1.0 eq) in isopropyl alcohol.
-
Stir the mixture to induce crystallization of rasagiline mesylate.
-
Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum.
Protocol 2: Dynamic Kinetic Resolution of (±)-1-Aminoindan
This protocol utilizes Candida antarctica lipase B (CALB) for the resolution and a palladium catalyst for the in-situ racemization of the slower-reacting enantiomer.[6][8]
Materials:
-
(±)-1-Aminoindan
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Palladium catalyst (e.g., Pd/AlO(OH) or Pd/BaSO4)
-
Acyl donor (e.g., ethyl acetate or an alkyl methoxyacetate)
-
Toluene
-
Base (e.g., K2CO3) for deacylation
-
Methanol/Water for deacylation
Procedure:
-
To a stirred suspension of (±)-1-aminoindan (1.0 eq), the palladium catalyst (0.5 mol%), and immobilized CALB in toluene, add the acyl donor.
-
Heat the mixture to 50-70 °C and monitor the reaction by chiral HPLC until >99% conversion of one enantiomer is achieved.
-
Cool the reaction mixture and filter to remove the enzyme and palladium catalyst.
-
The resulting (R)-N-acetyl-1-aminoindan can be isolated, or directly subjected to deacylation.
-
For deacylation, treat the acetylated amine with a base such as K2CO3 in a mixture of methanol and water.
-
After completion of the deacylation, extract the (R)-1-aminoindan into an organic solvent, dry, and concentrate to obtain the chiral amine.
Data Presentation
Table 1: Comparison of Enantioselective Synthesis Methods for Rasagiline (Lab Scale)
| Method | Catalyst | Scale | Yield (%) | ee (%) | Reaction Time (h) | Reference |
| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid | Gram-scale | High | >96 | 24-48 | [14] |
| Dynamic Kinetic Resolution | CALB + Pd nanocatalyst | 73 g | >90 (intermediate) | >99 (intermediate) | 15 | [6][8] |
| Reductive Amination (Engineered) | AcRedAm (Q237A variant) | 50 mL | 42 | >99 | 120 | [13] |
| Reductive Amination (Wild Type) | AcRedAm | 50 mL | 60 | - | 60 | [13] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 12. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 14. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.rug.nl [research.rug.nl]
- 18. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 19. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. researchgate.net [researchgate.net]
- 22. Immobilized Candida antarctica lipase B: Hydration, stripping off and application in ring opening polyester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research.manchester.ac.uk [research.manchester.ac.uk]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Activities of rac-cis-1-Deshydroxy Rasagiline and 1-(R)-aminoindan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the neuroprotective activities of two compounds: 1-(R)-aminoindan and rac-cis-1-Deshydroxy Rasagiline. 1-(R)-aminoindan, the primary metabolite of the anti-Parkinson's drug rasagiline, has demonstrated significant neuroprotective properties independent of monoamine oxidase-B (MAO-B) inhibition. Its mechanism of action involves the modulation of key cell survival and anti-apoptotic signaling pathways.
Conversely, a comprehensive review of publicly available scientific literature reveals a significant lack of data on the biological activity of this compound. While this compound is commercially available as a derivative of rasagiline, no peer-reviewed studies detailing its pharmacological or neuroprotective effects could be identified. Therefore, a direct quantitative and qualitative comparison is not feasible at this time.
This document will focus on presenting the available experimental data for 1-(R)-aminoindan to serve as a valuable resource for researchers in the field of neurodegenerative disease. We will detail its known mechanisms, provide relevant experimental protocols used to assess its activity, and outline the signaling pathways it modulates.
1-(R)-aminoindan: A Neuroprotective Metabolite
1-(R)-aminoindan is the major metabolite of rasagiline, a potent, irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[1][2] Unlike its parent compound, 1-(R)-aminoindan is a weak, reversible inhibitor of MAO-B and its neuroprotective effects are considered to be independent of this enzymatic inhibition.[1][2] Research suggests that 1-(R)-aminoindan contributes to the overall neuroprotective profile of rasagiline.[2]
Mechanism of Action: Anti-Apoptotic and Pro-Survival Signaling
Studies have shown that 1-(R)-aminoindan exerts its neuroprotective effects by modulating intracellular signaling cascades that promote cell survival and inhibit apoptosis.[3] Key pathways identified include the upregulation of anti-apoptotic proteins from the Bcl-2 family and the activation of Protein Kinase C (PKC).[3]
The activation of these pathways helps to maintain mitochondrial integrity and prevent the activation of caspases, which are key executioners of apoptotic cell death.
Quantitative Data Summary
While direct comparative data with this compound is unavailable, the following table summarizes key findings related to the neuroprotective activity of 1-(R)-aminoindan from various experimental models.
| Parameter | Experimental Model | Key Findings | Reference |
| Neuroprotection | Dexamethasone-induced apoptosis in SH-SY5Y and 1242-MG cells | Significantly prevented dexamethasone-induced brain cell death. | [4] |
| Neuroprotection | 6-hydroxydopamine (6-OHDA) and lactacystin-induced nigrostriatal degeneration in rats | Reversed behavioral asymmetry and restored striatal catecholamine levels. | [5] |
| Neuroprotection | Hydrogen peroxide-induced oxidative stress in neurons | Significantly protected neurons from oxidative stress. | [5] |
| Anti-Apoptotic Activity | Serum withdrawal-induced apoptosis in PC12 cells | Did not interfere with the neuroprotective activities of rasagiline or selegiline; demonstrated intrinsic neuroprotective effects. | [1] |
This compound: An Uncharacterized Derivative
As of the latest literature review, there is no publicly available experimental data detailing the biological activity, neuroprotective or otherwise, of this compound. Chemical suppliers list it as a derivative of rasagiline, but its pharmacological profile remains uninvestigated in peer-reviewed scientific literature.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of neuroprotective agents like 1-(R)-aminoindan.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 24-48 hours.
-
Treatment: Expose cells to the test compound (e.g., 1-(R)-aminoindan) at various concentrations for a predetermined duration. Include appropriate vehicle controls. To induce toxicity, a neurotoxin (e.g., 6-OHDA or dexamethasone) can be added.
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 620 nm.
-
Data Analysis: Express cell viability as a percentage relative to the control group.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with a solution like Proteinase K to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing: Wash the samples to remove unincorporated nucleotides.
-
Visualization: Visualize the labeled cells using fluorescence microscopy. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation and apoptosis.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).
Signaling Pathway and Experimental Workflow Diagrams
1-(R)-aminoindan Neuroprotective Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which 1-(R)-aminoindan exerts its anti-apoptotic and pro-survival effects.
Caption: Proposed neuroprotective signaling pathway of 1-(R)-aminoindan.
Experimental Workflow for Assessing Neuroprotection
This diagram outlines a typical experimental workflow to evaluate the neuroprotective activity of a compound.
Caption: A standard workflow for in vitro neuroprotection studies.
Conclusion
1-(R)-aminoindan stands as a promising neuroprotective agent with a mechanism of action that is independent of MAO-B inhibition. Its ability to modulate the Bcl-2 family of proteins and activate PKC highlights its potential for therapeutic intervention in neurodegenerative diseases. The lack of available data on this compound underscores the need for further research to characterize the pharmacological profiles of other rasagiline derivatives. Future studies directly comparing these and other related compounds are warranted to build a comprehensive understanding of their structure-activity relationships and therapeutic potential.
References
- 1. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Molwiki [molwiki.com]
- 5. Pharmacology and neuroprotective properties of rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Rasagiline and Its Metabolites
This guide provides a detailed comparison of the neuroprotective properties of the anti-Parkinsonian drug rasagiline and its primary metabolite, 1-(R)-aminoindan. The analysis is based on experimental data from various in vitro and in vivo models, offering insights for researchers, scientists, and professionals in drug development.
Introduction
Rasagiline (N-propargyl-1-(R)-aminoindan) is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease.[1][2] Beyond its symptomatic effects related to dopamine preservation, rasagiline exhibits significant neuroprotective properties. These effects are attributed not only to the parent compound but also to its major metabolite, 1-(R)-aminoindan, which is formed via hepatic metabolism by cytochrome P450 isoenzyme CYP1A2.[3][4][5] Unlike selegiline, another MAO-B inhibitor which is metabolized to potentially neurotoxic L-methamphetamine, rasagiline's metabolite is itself neuroprotective, contributing to the drug's overall therapeutic profile.[2][6][7] This guide dissects and compares the neuroprotective efficacy and mechanisms of rasagiline and 1-(R)-aminoindan, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison
The neuroprotective effects of rasagiline and its metabolite have been quantified across various experimental paradigms. The tables below summarize key findings from in vitro studies.
Table 1: In Vitro Neuroprotection Against Dexamethasone-Induced Cell Death
| Compound | Cell Line | Metric | Result | Citation |
| Rasagiline | SH-SY5Y | Cell Proliferation | ~60% increase | [8] |
| Rasagiline | SH-SY5Y | MAO-B Inhibition | ~70% reduction in activity | [8] |
| Rasagiline | 1242-MG | MAO-B Inhibition | ~60% reduction in activity | [8] |
| 1-(R)-Aminoindan | SH-SY5Y | MAO-B Inhibition | ~50% reduction in activity | [8] |
| 1-(R)-Aminoindan | 1242-MG | MAO-B Inhibition | ~50% reduction in activity | [8] |
| Rasagiline | SH-SY5Y & 1242-MG | Overall Neuroprotection | Highest among tested compounds* | [8][9] |
*Compared to selegiline and 1-(R)-aminoindan.
Table 2: In Vitro Neuroprotection in Neuronal Stress Models
| Compound | Cell Line | Model | Metric | Result | Citation |
| Rasagiline (10 µM) | PC12 | Oxygen-Glucose Deprivation/Reoxygenation | Necrotic Cell Death (LDH release) | 33% decrease | [10] |
| Rasagiline (10 µM) | PC12 | Oxygen-Glucose Deprivation/Reoxygenation | GAPDH Nuclear Translocation | 75-90% reduction | [10] |
| Rasagiline (10 µM) | PC12 | Oxygen-Glucose Deprivation/Reoxygenation | Akt Phosphorylation | 50% increase | [10][11] |
| Rasagiline (1 µM) | PC12 | Serum & NGF Deprivation | Apoptosis | Neuroprotective | [6][12] |
| 1-(R)-Aminoindan (1 µM) | PC12 | Serum & NGF Deprivation | Apoptosis | Neuroprotective | [6][13] |
| 1-(R)-Aminoindan (5 µM) | Rat Hippocampal Slice | Excitotoxicity | Signal Amplitude Breakdown | Nearly total prevention | [14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. The following sections describe the protocols for key experiments cited.
In Vitro Model: Dexamethasone-Induced Apoptosis in SH-SY5Y Cells
-
Objective: To assess the ability of rasagiline and its metabolite to protect against glucocorticoid-induced neuronal cell death.[8][9]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium.
-
Induction of Apoptosis: Dexamethasone is added to the cell culture medium to induce apoptosis and increase MAO-B activity.[8]
-
Treatment: Cells are pre-treated with rasagiline or 1-(R)-aminoindan at specified concentrations before the addition of dexamethasone.
-
Assessment of Cell Viability (MTT Assay): Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Viable cells with active metabolism convert MTT into a purple formazan product, which is dissolved and quantified by measuring its absorbance.[8]
-
Assessment of Apoptosis (TUNEL Staining): DNA fragmentation, a hallmark of apoptosis, is detected using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. Cells with fragmented DNA are labeled fluorescently and quantified via microscopy.[8]
-
MAO-B Catalytic Activity Assay: The activity of MAO-B is determined by measuring the rate of conversion of a specific substrate (e.g., kynuramine) to its product. The product is quantified fluorometrically.[8]
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells
-
Objective: To simulate ischemic injury in vitro and evaluate the neuroprotective effects of rasagiline under these conditions.[10][11]
-
Cell Culture: Pheochromocytoma (PC12) cells, which express MAO-B, are used as a dopaminergic neuronal model.[10]
-
OGD/R Protocol:
-
Cells are washed and placed in a glucose-free medium.
-
The cultures are transferred to a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a defined period (e.g., 4 hours) to induce oxygen-glucose deprivation.
-
Following OGD, the medium is replaced with standard glucose-containing, oxygenated medium, and cells are returned to a normoxic incubator for a reoxygenation period (e.g., 18 hours).
-
-
Treatment: Rasagiline is added to the culture medium during the reoxygenation phase.
-
Assessment of Necrosis (LDH Assay): The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of compromised cell membrane integrity and necrosis, is measured using a colorimetric assay.[10]
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., phosphorylated Akt, total Akt, α-synuclein, GAPDH) are quantified. Cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[10][11]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for in vitro neuroprotection studies and the signaling pathways involved in rasagiline's mechanism of action.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of rasagiline and 1-(R)-aminoindan are multifaceted, extending beyond simple MAO-B inhibition. They involve the modulation of key intracellular signaling cascades that promote cell survival and inhibit apoptosis.
Key Mechanisms:
-
MAO-B Inhibition: By inhibiting MAO-B, rasagiline reduces the oxidative stress that results from the breakdown of dopamine, a process that generates harmful reactive oxygen species (ROS).[10][15]
-
Mitochondrial Protection: Both rasagiline and its propargylamine moiety protect mitochondrial function. They have been shown to prevent the opening of the mitochondrial permeability transition pore (MPTp), a key event in the apoptotic cascade.[16][17][18] This is achieved partly by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Upregulation of Anti-Apoptotic Proteins: Propargylamines, including rasagiline, induce the expression of the anti-apoptotic protein Bcl-2 while downregulating pro-apoptotic proteins like Bax.[17][18][19][20] This shifts the cellular balance towards survival.
-
Activation of Pro-Survival Kinases: Rasagiline activates critical pro-survival signaling pathways.
-
PKC/MAP Kinase Pathway: Activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein (MAP) kinase pathway is linked to the neuroprotective effects of rasagiline.[6][13][17]
-
PI3K/Akt Pathway: Rasagiline promotes the phosphorylation and activation of Akt, a central kinase in cell survival signaling.[10][11] Activated Akt can then trigger downstream pathways, such as the Nrf2 antioxidant response.[11]
-
-
Interaction with GAPDH: Propargylamines can bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its translocation to the nucleus where it can contribute to cell death.[10][20][21]
Conclusion
The experimental evidence strongly indicates that both rasagiline and its primary metabolite, 1-(R)-aminoindan, possess significant neuroprotective properties. While rasagiline demonstrates superior efficacy in some models, which may be due to the combined action of the parent drug and its active metabolite, 1-(R)-aminoindan is clearly neuroprotective in its own right.[8][9] This contrasts sharply with the metabolites of selegiline, which can be neurotoxic.[6][12]
The mechanisms underlying this neuroprotection are complex and pleiotropic, involving the inhibition of MAO-B, stabilization of mitochondria, upregulation of pro-survival proteins like Bcl-2, and activation of key signaling cascades such as the PKC/MAPK and PI3K/Akt pathways.[10][17][18][19] These findings underscore the potential of rasagiline as a disease-modifying agent in neurodegenerative disorders, a property that warrants further investigation. This guide provides a foundational comparison for researchers exploring the therapeutic potential of propargylamine derivatives in neuroscience.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting neuroprotective and neurotoxic actions of respective metabolites of anti-Parkinson drugs rasagiline and selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotection by propargylamines in Parkinson's disease: intracellular mechanism underlying the anti-apoptotic function and search for clinical markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Are propargylamines neuroprotective in Parkinson's disease? [rasagiline.com]
No Publicly Available Data for Analytical Method Validation of rac-cis-1-Deshydroxy Rasagiline
Despite a comprehensive search of scientific literature and public databases, no specific information regarding the validation of analytical methods for "rac-cis-1-Deshydroxy Rasagiline" could be located. This particular compound is not described as a known process-related impurity or degradation product of Rasagiline in the available resources.
Extensive searches were conducted to locate studies detailing the analytical methodologies, experimental protocols, and validation data for this compound. These searches, however, did not yield any relevant results. The scientific literature primarily focuses on the chiral separation of Rasagiline enantiomers, forced degradation studies that identify other degradants, and the analysis of different process-related impurities.
While there is a substantial body of research on the analytical chemistry of Rasagiline and its other impurities, data specifically pertaining to this compound is absent from the public domain. This suggests that this compound may not be a commonly encountered or reported impurity that requires routine analysis and method validation in the context of Rasagiline drug development and manufacturing.
For researchers, scientists, and drug development professionals interested in the analytical validation of Rasagiline impurities, a wealth of information is available for other compounds. These studies provide detailed experimental protocols and validation data for methods such as high-performance liquid chromatography (HPLC) coupled with various detectors. These methods are designed to separate and quantify impurities that arise from the manufacturing process or through degradation of the active pharmaceutical ingredient.
Alternative Focus: Validated Analytical Methods for Other Rasagiline Impurities
Should the audience be interested, a comprehensive comparison guide could be developed for the validated analytical methods used to identify and quantify other known impurities of Rasagiline. This would include:
-
Process-Related Impurities: Compounds that are formed during the synthesis of Rasagiline.
-
Degradation Products: Compounds that result from the breakdown of Rasagiline under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation).
Such a guide would summarize the performance of different analytical techniques, present quantitative data in structured tables, provide detailed experimental protocols, and include visualizations of analytical workflows, offering valuable insights for quality control and drug stability studies of Rasagiline.
A Comparative Guide to HPLC and LC-MS/MS for the Analysis of Rasagiline
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease, requires robust analytical methods for its determination in both bulk drug substances and pharmaceutical formulations. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of rasagiline, supported by experimental data from published studies.
This comparison will delve into the experimental protocols for each method and present a quantitative data summary to aid in selecting the most appropriate technique for specific analytical needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. For rasagiline analysis, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated.
A representative HPLC method protocol is as follows: [1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is typically used.
-
Column: A C18 column is commonly employed for the separation. Examples include Prontosil C18[1], Phenomenex C18 (250 x 4.6 mm, 5 µm)[2], and InertSustain C18 (100 x 4.6 mm, 3 µm)[3].
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. Common mobile phases include methanol and phosphate buffer (pH 3.0) in a gradient or isocratic elution[1], or acetonitrile and water (50:50 v/v) adjusted to pH 3.0 with ortho-phosphoric acid[2]. Another example is a mobile phase consisting of water, acetonitrile, and phosphoric acid (80:20:0.1 % v/v)[3].
-
Flow Rate: A typical flow rate is 1.0 mL/min[1][3] or 0.8 mL/min[2].
-
Detection: UV detection is commonly performed at a wavelength of 210 nm[1] or 268 nm[2]. Fluorescence detection has also been reported, with excitation at 210 nm and emission at 288 nm, offering enhanced sensitivity[4].
-
Injection Volume: The injection volume can range from 20 µL to 50 µL[1][2].
-
Sample Preparation: For tablet dosage forms, a common procedure involves weighing and finely powdering a number of tablets. A portion of the powder equivalent to a specific amount of rasagiline is then extracted with a suitable solvent like methanol, sonicated, and filtered before injection[2][4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for analyzing rasagiline in complex matrices like human plasma.
A representative LC-MS/MS method protocol is as follows: [5][6][7]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.
-
Column: A C18 column is frequently used, such as a Zorbax Eclipse Plus C18 (50 x 2.1 mm, 3.5 µm)[5] or a Zorbax Extend C18 (150 x 4.6 mm, 5 µm)[6].
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium acetate or formic acid[5][6].
-
Flow Rate: Flow rates are generally lower than in conventional HPLC, for instance, 0.5 mL/min[6].
-
Ionization and Detection: Positive electrospray ionization (ESI+) is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For rasagiline, the transition m/z 172.1 → 117.1 is often monitored[6][7].
-
Internal Standard: An internal standard, such as rasagiline-13C3 or pseudoephedrine, is often used to ensure accuracy and precision[5][6].
-
Sample Preparation: For plasma samples, a liquid-liquid extraction (LLE) with a solvent mixture like n-hexane-dichloromethane-isopropanol[6] or a protein precipitation step is typically required to remove interferences.
Analytical Workflow Comparison
The following diagram illustrates the general experimental workflows for HPLC and LC-MS/MS analysis of rasagiline.
Quantitative Data Comparison
The performance of analytical methods is assessed through various validation parameters. The following tables summarize the typical performance characteristics of HPLC and LC-MS/MS methods for rasagiline analysis based on published data.
Table 1: Performance Characteristics of HPLC Methods for Rasagiline Analysis
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection |
| Linearity Range | 5 - 15 µg/mL[1], 2 - 18 µg/mL[3] | 0.5 - 3.0 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[3] | 0.998[4] |
| Limit of Detection (LOD) | Not consistently reported | Not consistently reported |
| Limit of Quantification (LOQ) | Not consistently reported | Not consistently reported |
| Accuracy (% Recovery) | Typically 98 - 102%[1] | Not explicitly stated |
| Precision (% RSD) | < 2%[1][3] | < 2%[4] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Rasagiline Analysis
| Parameter | Performance |
| Linearity Range | 0.020 - 50.0 ng/mL[6], 20.0 - 20000 pg/mL[7] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Limit of Quantification (LOQ) | 0.020 ng/mL[6], 20.0 pg/mL[7] |
| Accuracy (% RE) | Within ± 6.4%[6] |
| Precision (% RSD) | < 11.2%[6] |
| Extraction Recovery | 95.3 - 97.9%[6] |
Discussion and Conclusion
The choice between HPLC and LC-MS/MS for rasagiline analysis depends on the specific requirements of the study.
HPLC with UV or fluorescence detection is a robust, reliable, and cost-effective method suitable for the routine quality control of rasagiline in bulk drug and pharmaceutical dosage forms.[2][3] The linearity and precision are generally excellent for these applications. The use of a fluorescence detector can significantly enhance sensitivity compared to a UV detector.[4]
LC-MS/MS offers significantly higher sensitivity and selectivity, making it the method of choice for the determination of rasagiline in biological matrices such as human plasma, where concentrations are typically much lower.[5][6] The ability to use an internal standard and the specificity of MRM detection minimize matrix effects and provide highly reliable quantitative data for pharmacokinetic and bioequivalence studies.[7] While more expensive and complex to operate, the low limits of quantification achieved with LC-MS/MS are essential for these types of analyses.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. japsonline.com [japsonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of rasagiline and selegiline metabolites
A Comparative Guide to the Metabolites of Rasagiline and Selegiline
Introduction
Rasagiline and selegiline are potent, selective, and irreversible inhibitors of monoamine oxidase type B (MAO-B), an enzyme crucial for the degradation of dopamine in the brain.[1][2] Both drugs are used in the treatment of Parkinson's disease, either as monotherapy in the early stages or as an adjunct to levodopa therapy.[2][3] While they share a common mechanism of MAO-B inhibition, their clinical profiles differ significantly, largely due to their distinct metabolic pathways and the resulting metabolites.[1][4] Selegiline's metabolism yields amphetamine-like derivatives, which are absent in the biotransformation of rasagiline.[1][5] This guide provides a detailed comparison of their metabolites, supported by experimental data and methodologies.
Metabolic Pathways
The biotransformation of rasagiline and selegiline occurs primarily in the liver, involving the cytochrome P450 (CYP) enzyme system. However, the specific enzymes and the resulting products are fundamentally different.
Rasagiline Metabolism Rasagiline is extensively metabolized by CYP1A2 through N-dealkylation to its principal and major metabolite, (R)-1-aminoindan.[1][2][6] This metabolite is not an amphetamine derivative and possesses its own distinct pharmacological profile.[1][7]
Caption: Metabolic pathway of Rasagiline.
Selegiline Metabolism Selegiline undergoes a more complex metabolism involving multiple CYP enzymes, primarily CYP2B6 and CYP2A6.[8][9] It is converted into three major active metabolites: (-)-desmethylselegiline (DMS), (-)-levomethamphetamine (L-methamphetamine), and (-)-levoamphetamine (L-amphetamine).[3][10][11]
Caption: Metabolic pathways of Selegiline.
Comparative Data of Key Metabolites
The pharmacological activities of the metabolites are a primary point of differentiation between rasagiline and selegiline. Rasagiline's metabolite is non-amphetamine and neuroprotective, whereas selegiline's metabolites include pharmacologically active amphetamines that may contribute to side effects and even counteract the parent drug's benefits.[1][12][13]
| Feature | Rasagiline Metabolite | Selegiline Metabolites |
| Metabolite Name | (R)-1-aminoindan | (-)-Desmethylselegiline (DMS) |
| Chemical Class | Aminoindan | Propargylamine |
| MAO-B Inhibition | Weak or none[1][7] | Yes, irreversible (less potent than selegiline)[10][14][15] |
| Neuroprotective Activity | Yes, possesses intrinsic neuroprotective and anti-apoptotic properties[1][12][13] | Yes, shows neuroprotective, antioxidant, and anti-apoptotic activity[14][16] |
| Amphetamine-like Effects | No sympathomimetic or psychostimulant effects[1][7][17] | No monoamine releasing activity[14] |
| Clinical Implications | Contributes to the overall neuroprotective profile of rasagiline without causing amphetamine-related side effects.[13][18] | Contributes to MAO-B inhibition.[15] |
Experimental Protocols
Protocol: Quantification of Metabolites in Plasma via LC-MS/MS
This protocol provides a general framework for the simultaneous determination of rasagiline, selegiline, and their respective metabolites in plasma, a common method in pharmacokinetic studies.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 20 µL of an internal standard working solution (e.g., deuterated analogs of the analytes).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (LC):
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reverse-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B, gradually increasing to elute all compounds of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (MS/MS):
-
System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each parent drug and its metabolites.
-
Example Transition for (R)-1-aminoindan: m/z 134.1 → 117.1
-
Example Transition for L-methamphetamine: m/z 150.1 → 91.0
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity for each analyte.
-
Caption: Workflow for metabolite analysis.
Conclusion
The metabolic profiles of rasagiline and selegiline represent a critical pharmacological distinction. Rasagiline is metabolized to (R)-1-aminoindan, a non-amphetamine compound that lacks significant MAO-B inhibition but possesses independent neuroprotective properties, potentially augmenting the therapeutic benefits of the parent drug.[1][13] In stark contrast, selegiline's biotransformation yields L-methamphetamine and L-amphetamine, which exert sympathomimetic effects and may contribute to adverse events.[9][19] Furthermore, evidence suggests that L-methamphetamine can interfere with the neuroprotective actions of selegiline.[12] For researchers and drug development professionals, this comparative analysis underscores the importance of considering metabolic pathways and metabolite activity when evaluating neurotherapeutic agents, as these factors can profoundly influence a drug's overall safety and efficacy profile.
References
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Selegiline - BioPharma Notes [biopharmanotes.com]
- 10. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 11. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 12. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 13. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desmethylselegiline - Wikipedia [en.wikipedia.org]
- 15. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Actvity of rasagiline versus selegiline metabolites [rasagiline.com]
- 18. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Levoamphetamine - Wikipedia [en.wikipedia.org]
Confirming the Structure of rac-cis-1-Deshydroxy Rasagiline: A Comparative Guide
This guide provides a detailed comparison of rac-cis-1-Deshydroxy Rasagiline and its related isomers, offering experimental data and protocols to support structural confirmation for researchers, scientists, and drug development professionals.
Structural Confirmation Data
The primary structure of this compound has been identified and is presented below alongside its trans isomer for comparative analysis.
| Parameter | This compound | rac-trans-1-Deshydroxy Rasagiline |
| IUPAC Name | (1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol[1] | (1R,3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol[2] |
| Synonyms | (1R,3S)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol[1] | (1R,3R)-rel-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-ol[2] |
| CAS Number | 1429220-15-4[1][3] | 1429220-16-5[2] |
| Molecular Formula | C12H13NO[1][3] | C12H13NO[2] |
| Molecular Weight | 187.24 g/mol [3] | 187.24 g/mol [2] |
| SMILES | O[C@H]1C--INVALID-LINK--c2ccccc12[1] | O[C@@H]1C--INVALID-LINK--N([H])CC#C[2] |
| InChI | InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1[1] | InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1[2] |
Experimental Protocols for Structural Elucidation
The definitive structure of rasagiline derivatives is typically confirmed through a combination of spectroscopic techniques. Below are generalized protocols for key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity of atoms and the stereochemical relationship between them.
-
Protocol:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H NMR and 13C NMR spectra on a 400 MHz or higher spectrometer.[4]
-
For detailed structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants (J-values) between the protons on the indane ring and through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).[5][6]
-
The parent ion peak should correspond to the molecular weight of the compound (187.24 for C12H13NO).[2][3]
-
Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide further structural information.[6]
-
X-ray Crystallography
-
Objective: To determine the three-dimensional arrangement of atoms in a crystalline solid.
-
Protocol:
-
Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Mount a suitable crystal on a goniometer.
-
Collect X-ray diffraction data at a controlled temperature.
-
Process the diffraction data and solve the crystal structure using specialized software.
-
The resulting crystallographic data provides unambiguous confirmation of the absolute and relative stereochemistry.[5]
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound.
References
- 1. Buy Online CAS Number 1429220-15-4 - TRC - this compound | LGC Standards [lgcstandards.com]
- 2. rac-trans-1-Deshydroxy Rasagiline | LGC Standards [lgcstandards.com]
- 3. This compound;1429220-15-4;C12H13NO;187.24 ; [rrkchem.com]
- 4. Rasagiline mesylate(161735-79-1) 1H NMR [m.chemicalbook.com]
- 5. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of Rasagiline and Its Metabolites
This guide provides a detailed comparison of the pharmacokinetic profiles of rasagiline, a selective, irreversible monoamine oxidase type-B (MAO-B) inhibitor, and its primary metabolites. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of this compound.
Rasagiline undergoes extensive hepatic biotransformation, primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[1] This process leads to the formation of several metabolites, the most significant of which is (R)-1-aminoindan. Unlike the metabolism of the first-generation MAO-B inhibitor selegiline, rasagiline's breakdown does not produce amphetamine-like byproducts.[1][2] The primary metabolites identified are 1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).[3]
Metabolic Pathway of Rasagiline
The metabolic conversion of rasagiline is initiated mainly through N-dealkylation and hydroxylation pathways dependent on the CYP1A2 isoenzyme.[1][4] This leads to the formation of its major metabolite, (R)-1-aminoindan, which, while not a significant MAO-B inhibitor, retains neuroprotective properties.[1][2][4]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for rasagiline and its major metabolite, (R)-1-aminoindan, following oral administration. These values are compiled from studies conducted in healthy adult subjects.
| Parameter | Rasagiline | (R)-1-Aminoindan | Unit |
| Tmax (Time to Peak Concentration) | 0.33 - 1.0 | ~2.0 (steady state) | hours |
| Cmax (Peak Plasma Concentration) | 8.87 ± 4.13 (1 mg dose) | ~2.6 (steady state) | ng/mL |
| AUC (Area Under the Curve) | 6.10 ± 1.90 (1 mg dose) | ~10.1 (steady state) | ng·h/mL |
| t½ (Elimination Half-life) | 0.6 - 2.0 | Not well defined | hours |
| Absolute Bioavailability | ~36 | - | % |
Note: The elimination half-life of rasagiline does not correlate with its pharmacological effect due to its irreversible inhibition of the MAO-B enzyme.[5] Data for (R)-1-aminoindan is primarily from steady-state measurements.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental workflow is outlined below.
Experimental Workflow for a Rasagiline Pharmacokinetic Study
Detailed Methodologies:
-
Study Design: The data are typically generated from open-label, randomized, single-dose, crossover studies conducted in healthy volunteers.[6][7] Both fasting and fed conditions are often evaluated to assess food effects.[6][8]
-
Subject Population: Studies involve healthy adult male and/or female volunteers, often screened to ensure normal hepatic and renal function.[7][9]
-
Dosing and Administration: Subjects receive a single oral dose of rasagiline (e.g., 1 mg tablet) with a standardized volume of water after an overnight fast.[7][8]
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at prespecified time points. A typical schedule includes pre-dose (0 hour) and multiple post-dose samples up to 10 or 12 hours.[6][7][8][10]
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -80°C) until analysis.[7][8]
-
Bioanalytical Method: Plasma concentrations of rasagiline and its metabolites are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) or HPLC with UV detection method.[3][7][11][12]
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods with software such as WinNonlin.[6] This analysis yields the key parameters Cmax, Tmax, AUC, and t½.[6][13]
References
- 1. Rasagiline (TVP-1012): a new selective monoamine oxidase inhibitor for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Pharmacokinetics and safety of single and multiple doses of rasagiline in healthy Japanese and caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. pjms.org.pk [pjms.org.pk]
A Head-to-Head Comparison of Chiral Columns for Rasagiline Enantiomeric Separation
For researchers, scientists, and drug development professionals, achieving accurate chiral separation of rasagiline is paramount. Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease, exists as two enantiomers: the pharmacologically active (R)-rasagiline and the inactive (S)-rasagiline.[1] Regulatory requirements necessitate strict control and quantification of the S-enantiomer as a chiral impurity in the final drug product. This guide provides a head-to-head comparison of various High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) chiral columns, supported by experimental data to aid in the selection of the most suitable stationary phase for this critical separation.
The separation of rasagiline enantiomers cannot be achieved on standard achiral stationary phases like C8 or C18 due to their identical physicochemical properties.[1] Therefore, the use of chiral stationary phases (CSPs) is essential.[1] This comparison focuses on the performance of polysaccharide-based, protein-based, and crown ether-based chiral columns.
Comparative Performance of Chiral Columns
The selection of an appropriate chiral column and mobile phase is critical for achieving optimal separation of rasagiline enantiomers. The following table summarizes the performance of several commercially available chiral columns based on published experimental data.
| Chiral Stationary Phase (CSP) | Column Name | Particle Size (µm) | Dimensions (mm) | Mobile Phase Mode | Resolution (Rs) | Analysis Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Cellulose tris-(4-methylbenzoate) | Chiralcel OJ-H | 5 | 250 x 4.6 | Normal Phase | 5.4 | ~20 | 0.35 | 1.05 | [1] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-RH | 5 | 150 x 4.6 | Reversed-Phase | 3.5 | ~25 | 0.16 | 0.49 | [1] |
| α1-acid glycoprotein | Chiralpak® AGP | 5 | 50 x 2.1 | Reversed-Phase (UHPLC) | 2.9 | <10 | 0.06 | 0.20 | [1][2] |
| (+)-(18-crown-6)-tetracarboxylic acid | Chirosil RCA(+) | 5 | 250 x 4.6 | Polar Organic | >2.0 | ~20 | Not Available | Not Available | [1][3] |
Detailed Experimental Protocols
The successful enantiomeric separation of rasagiline is highly dependent on the specific experimental conditions. Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: Chiralcel OJ-H (Normal Phase)
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: n-hexane/isopropyl alcohol/ethanol/diethyl amine (96:2:2:0.01, v/v/v/v)[1]
-
Flow Rate: Not specified in the provided abstract.
-
Temperature: Not specified in the provided abstract.
-
Detection: UV, wavelength not specified in the provided abstract.
-
Key Observation: This method provides excellent resolution but requires a longer time for system stabilization.[1]
Method 2: Chiralpak AD-RH (Reversed-Phase)
-
Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 20 mmol/L potassium dihydrogen phosphate in water/acetonitrile (65:35, v/v) adjusted to pH 6.9 with 10 wt % potassium hydroxide[1]
-
Flow Rate: Not specified in the provided abstract.
-
Temperature: Not specified in the provided abstract.
-
Detection: UV, wavelength not specified in the provided abstract.
-
Key Observation: This reversed-phase method offers good resolution with a shorter system stabilization time compared to the normal phase method.[1]
Method 3: Chiralpak® AGP (Reversed-Phase UHPLC)
-
Mobile Phase: 10 mmol/L Ammonium acetate and isopropyl alcohol (90:10, v/v)[1][2]
-
Temperature: 25 °C[1]
-
Key Observation: This UHPLC method is rapid, MS-compatible, and easy to stabilize, making it suitable for high-throughput analysis in quality control.[1][2]
Method 4: Chirosil RCA(+) (Polar Organic)
-
Column: Chirosil RCA(+) (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Ethanol/acetonitrile/acetic acid/triethylamine (80:20:0.2:0.3, v/v/v/v)[1][3]
-
Flow Rate: Not specified in the provided abstract.
-
Temperature: Not specified in the provided abstract.
-
Detection: UV, wavelength not specified in the provided abstract.
-
Key Observation: This crown ether-based column provides good resolution for rasagiline and its analogues.[3]
Visualizing the Workflow and Selection Logic
To further clarify the experimental process and aid in decision-making, the following diagrams illustrate the general workflow for chiral separation of rasagiline and a logical approach to selecting the appropriate chiral column.
Conclusion
The choice of a chiral column for the enantiomeric separation of rasagiline depends on the specific requirements of the analysis. For achieving the highest resolution, the Chiralcel OJ-H under normal phase conditions is a strong candidate, albeit with a longer stabilization time.[1] For high-throughput quality control environments where speed and MS compatibility are crucial, the Chiralpak® AGP column in a UHPLC system offers a rapid and robust solution.[1][2] The Chiralpak AD-RH provides a reliable reversed-phase alternative with good resolution.[1] Finally, the Chirosil RCA(+) demonstrates the utility of crown ether-based phases for this separation.[1][3] By considering the comparative data and detailed protocols presented, researchers can make an informed decision to select the optimal chiral column that aligns with their analytical goals, ensuring the quality and safety of rasagiline-containing pharmaceutical products.
References
- 1. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic resolution of racemic rasagiline and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of rac-cis-1-Deshydroxy Rasagiline Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of rac-cis-1-Deshydroxy Rasagiline, a key metabolite of the anti-Parkinson's drug, Rasagiline. While a formal inter-laboratory validation study for a single standardized assay is not publicly available, this document synthesizes existing validation data for a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and compares it with a representative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The performance characteristics are based on published literature and established validation guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of an LC-MS/MS method tailored for the analysis of Rasagiline and its metabolites in biological matrices against a projected HPLC-UV method suitable for pharmaceutical dosage forms.
| Performance Characteristic | LC-MS/MS Method (in Human Plasma) | HPLC-UV Method (Hypothetical for Bulk/Dosage Form) |
| Linearity Range | 0.020 - 50.0 ng/mL | 2 - 18 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Limit of Quantitation (LOQ) | 0.020 ng/mL | ~1 µg/mL |
| Accuracy (% Recovery) | 93.6% - 106.4% | 98% - 102% |
| Precision (% RSD) | Intra-day: < 11.2%, Inter-day: < 11.2% | < 2% |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Chromatographic separation) |
| Run Time | ~10 minutes | ~6 minutes |
Experimental Protocols
Method 1: LC-MS/MS for Quantification in Human Plasma
This protocol is based on a validated method for the simultaneous determination of Rasagiline and its major metabolites.[6][7][8][9]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add an internal standard.
-
Add 100 µL of 1 M sodium hydroxide solution and vortex.
-
Add 3 mL of extraction solvent (e.g., n-hexane-dichloromethane-isopropanol) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile, 5 mM ammonium acetate, and acetic acid (40:60:0.05, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor to product ion transitions for this compound and the internal standard would be optimized.
Method 2: HPLC-UV for Quantification in Pharmaceutical Dosage Forms (Hypothetical)
This protocol is a representative method based on typical HPLC-UV analyses of Rasagiline in tablet formulations.[10][11][12][13]
1. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-18 µg/mL).
2. Sample Preparation (from Tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) into a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: InertSustain C18 (100 mm x 4.6 mm, 3 µm).
-
Mobile Phase: A mixture of water, acetonitrile, and phosphoric acid (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 211 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Mandatory Visualizations
Caption: LC-MS/MS Experimental Workflow for Analyte Quantification.
Caption: Simplified Metabolic Pathway of Rasagiline.
Caption: Key Parameters for Analytical Method Validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 13. japsonline.com [japsonline.com]
Validation of a bioanalytical method for simultaneous determination of rasagiline and its metabolites
This guide provides a detailed comparison of validated bioanalytical methods for the simultaneous determination of rasagiline and its key metabolites. Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, is used in the treatment of Parkinson's disease.[1][2] Its primary metabolites, which may also possess neuroprotective properties, include 1-aminoindan (AI), 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).[1][3] Accurate and simultaneous quantification of these compounds in biological matrices is crucial for pharmacokinetic and clinical studies.
Performance Comparison of LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of rasagiline and its metabolites due to its high sensitivity and selectivity.[1][3][4][5] The following tables summarize the performance characteristics of various validated LC-MS/MS methods.
Table 1: Performance Characteristics for Rasagiline Analysis
| Parameter | Method 1 (Wang et al., 2016) | Method 2 (Ma et al., 2008) | Method 3 (Nirogi et al., 2012) |
| Linearity Range (ng/mL) | 0.04 - 40 | 0.020 - 50.0 | 0.005 - 12 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.04 | 0.020 | 0.005 |
| Intra-day Precision (%RSD) | < 15% | < 11.2% | 1.3% - 2.9% |
| Inter-day Precision (%RSD) | < 15% | < 11.2% | 1.6% - 2.2% |
| Accuracy (%RE) | Within ±15% | Within ±6.4% | Not Specified |
| Mean Recovery (%) | 85.1 - 93.2 | 95.3 - 97.9 | 96.9 |
Table 2: Performance Characteristics for Metabolite Analysis (Wang et al., 2016)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Mean Recovery (%) |
| 1-Aminoindan (AI) | 0.1 - 100 | 0.1 | < 15% | < 15% | Within ±15% | 88.5 - 94.6 |
| 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) | 0.05 - 50 | 0.05 | < 15% | < 15% | Within ±15% | 86.2 - 91.7 |
| 3-hydroxy-1-aminoindan (3-OH-AI) | 0.05 - 50 | 0.05 | < 15% | < 15% | Within ±15% | 87.4 - 92.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key experimental steps for the compared methods.
Method 1: Simultaneous Determination of Rasagiline and Metabolites (Wang et al., 2016)
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Not specified in the provided abstract.
-
Flow Rate: Not specified in the provided abstract.
-
-
Mass Spectrometric Detection:
Method 2: Determination of Rasagiline (Ma et al., 2008)
-
Sample Preparation: Liquid-liquid extraction with n-hexane-dichloromethane-isopropanol (20:10:1, v/v/v).[4][5]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 3: Determination of Rasagiline (Nirogi et al., 2012)
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Experimental Workflow and Metabolic Pathway
The following diagrams illustrate a typical experimental workflow for the bioanalytical method validation and the metabolic pathway of rasagiline.
Caption: General experimental workflow for the bioanalytical method validation of rasagiline.
Caption: Simplified metabolic pathway of rasagiline.[1][3]
References
- 1. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating Rasagiline's Clinical Significance on UPDRS Scores: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the clinical significance of rasagiline's effect on the Unified Parkinson's Disease Rating Scale (UPDRS) scores, offering a comparative perspective against other therapeutic alternatives for Parkinson's Disease (PD). This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and study designs.
Executive Summary
Rasagiline, a second-generation, irreversible monoamine oxidase-B (MAO-B) inhibitor, has demonstrated efficacy in managing the motor and non-motor symptoms of Parkinson's disease. Its clinical utility is often quantified by changes in the UPDRS, a standard tool for assessing the severity and progression of PD. This guide delves into the specifics of rasagiline's impact on UPDRS scores, drawing comparisons with other MAO-B inhibitors, such as selegiline and safinamide, and dopamine agonists like pramipexole and ropinirole. Through a meticulous review of key clinical trials, including TEMPO, ADAGIO, and PRESTO, this document aims to provide a clear, data-driven evaluation of rasagiline's position in the PD treatment landscape.
Comparative Efficacy on UPDRS Scores
The clinical efficacy of rasagiline, both as a monotherapy and as an adjunct to levodopa, has been consistently demonstrated through statistically significant improvements in UPDRS scores.
Rasagiline vs. Placebo
Meta-analyses of randomized controlled trials have shown that rasagiline (1 mg/day) significantly improves total UPDRS scores compared to placebo.[1][2] One meta-analysis reported a standardized mean difference (SMD) of -0.31 for total UPDRS scores, favoring rasagiline.[2] For motor symptoms, as measured by UPDRS Part III, the effect is also significant, with an SMD of -0.37.[2] Similarly, activities of daily living (UPDRS Part II) show improvement with an SMD of -0.37.[2] However, the effect on non-motor symptoms (UPDRS Part I) was found to be trivial and not statistically significant in one meta-analysis.[2]
Rasagiline vs. Other MAO-B Inhibitors
Head-to-head comparisons and meta-analyses provide insights into the relative efficacy of rasagiline compared to other MAO-B inhibitors.
-
Selegiline: A 3-year retrospective case-control study found no significant differences in the progression of motor and non-motor symptoms, as measured by UPDRS, between patients treated with selegiline and rasagiline.[3] However, both MAO-B inhibitors were associated with a lower increase in levodopa daily dose and lower dyskinesia scores compared to non-users.[3] Another real-world study suggested no significant difference in their effect on the natural history of PD.[4]
-
Safinamide: A systematic review and network meta-analysis suggested that safinamide (100 mg) was associated with a greater change in UPDRS-III scores compared to rasagiline (1 mg), although rasagiline was a close contender.[5] Another systematic review indicated that safinamide demonstrated greater efficacy with a lower Number Needed to Treat (NNT) for UPDRS improvement (NNT of 6 for safinamide vs. 8 for rasagiline).[6]
Rasagiline vs. Dopamine Agonists
Dopamine agonists are another first-line treatment option for early Parkinson's disease.
-
Pramipexole: A meta-analysis comparing rasagiline and pramipexole (both against placebo) showed that both drugs significantly improved UPDRS Part II and III scores in early PD.[7]
-
As an add-on to Dopamine Agonists: The ANDANTE study, a randomized, double-blind, placebo-controlled trial, demonstrated that adding rasagiline (1 mg/day) to existing dopamine agonist therapy (ropinirole or pramipexole) resulted in a statistically significant, albeit small, additional improvement in total UPDRS scores (-2.4 points) compared to placebo.[1][8]
Data Presentation: Quantitative Comparison of UPDRS Score Changes
| Treatment Comparison | UPDRS Score Component | Mean Difference / Standardized Mean Difference (95% CI) | Key Clinical Trials | Citation |
| Rasagiline 1 mg vs. Placebo (Monotherapy) | Total UPDRS | SMD: -0.31 (-0.53, -0.08) | TEMPO, ADAGIO | [2] |
| UPDRS Part II (ADL) | SMD: -0.37 (-0.52, -0.21) | Multiple RCTs | [2] | |
| UPDRS Part III (Motor) | SMD: -0.37 (-0.47, -0.27) | Multiple RCTs | [2] | |
| Rasagiline 1 mg vs. Placebo (Adjunct to Levodopa) | Total Daily OFF Time | -0.5 hours (-0.92, -0.07) | PRESTO | [9] |
| UPDRS-ADL (OFF) | -1.0 points (-1.75, -0.27) | PRESTO | [9] | |
| UPDRS-Motor (ON) | -1.6 points (-3.05, -0.14) | PRESTO | [9] | |
| Rasagiline vs. Selegiline | UPDRS Progression | No significant difference | Retrospective Study | [3] |
| Safinamide vs. Rasagiline | UPDRS Part III | SMD favoring Safinamide (100mg) | Network Meta-analysis | [5] |
| NNT for UPDRS Improvement | Safinamide: 6, Rasagiline: 8 | Systematic Review | [6] | |
| Rasagiline (add-on to DA) vs. Placebo (add-on to DA) | Total UPDRS | -2.4 points (-4.3, -0.5) | ANDANTE | [1][8] |
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is crucial for a critical evaluation of the evidence.
The TEMPO Study (Rasagiline Monotherapy)
-
Objective: To evaluate the efficacy and safety of rasagiline monotherapy in patients with early Parkinson's disease.[10]
-
Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[10]
-
Participants: 404 patients with early PD who did not require dopaminergic therapy.[10]
-
Intervention: Patients were randomized to receive rasagiline 1 mg/day, rasagiline 2 mg/day, or placebo.[10]
-
Primary Outcome Measure: Change from baseline in the total UPDRS score at 26 weeks.[10]
-
Results: Both 1 mg and 2 mg doses of rasagiline demonstrated a statistically significant improvement in total UPDRS scores compared to placebo.[10] The adjusted mean difference was -4.20 for the 1 mg group and -3.56 for the 2 mg group.[10]
The ADAGIO Study (Delayed-Start Design)
-
Objective: To determine if early treatment with rasagiline has a disease-modifying effect in Parkinson's disease.
-
Design: A randomized, double-blind, placebo-controlled, delayed-start trial. Patients were randomized to receive rasagiline (1 mg or 2 mg daily) for 72 weeks or placebo for 36 weeks followed by rasagiline for 36 weeks.
-
Primary Endpoints: The study had three primary endpoints to assess disease progression based on the rate of change in UPDRS scores.[11]
-
Results: The 1 mg/day dose of rasagiline met all three primary endpoints, suggesting a potential disease-modifying effect.[11] The 2 mg/day dose did not meet all endpoints.
The PRESTO Study (Adjunct to Levodopa)
-
Objective: To evaluate the efficacy and safety of rasagiline as an adjunct to levodopa in PD patients with motor fluctuations.[12]
-
Design: A 26-week, multicenter, randomized, placebo-controlled trial.[12]
-
Participants: 472 levodopa-treated patients with motor fluctuations.[12]
-
Intervention: Patients were randomized to receive rasagiline 0.5 mg/day, 1 mg/day, or placebo.
-
Primary Outcome Measure: Change from baseline in the total daily "off" time.
-
Results: Both doses of rasagiline significantly reduced the total daily "off" time compared to placebo.
Mandatory Visualization
Signaling Pathway of MAO-B Inhibitors
References
- 1. Randomized, controlled trial of rasagiline as an add-on to dopamine agonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase-B Inhibitor Rasagiline Effects on Motor and Non-Motor Symptoms in Individuals with Parkinson’s Disease: A Systematic Review and Meta-Analysis [scirp.org]
- 3. Efficacy of rasagiline and selegiline in Parkinson’s disease: a head-to-head 3-year retrospective case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of irreversible (rasagiline) and reversible (safinamide) monoamine oxidase inhibitors as add-on therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the efficacy and cost-effectiveness of safinamide versus rasagiline: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Review and Meta-Analysis of the Efficacy and Safety of Rasagiline or Pramipexole in the Treatment of Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rasagiline added to dopamine agonist has small benefit in Parkinson’s | MDedge [ma1.mdedge.com]
- 9. Adjunct rasagiline to treat Parkinson’s disease with motor fluctuations: a randomized, double-blind study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A controlled trial of rasagiline in early Parkinson disease: the TEMPO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase-B (MAO-B) inhibitors: implications for disease-modification in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rasagiline (Azilect)-associated motor improvement in Parkinson's disease occurs without worsening of cognitive and behavioral symptoms [rasagiline.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of rac-cis-1-Deshydroxy Rasagiline
For researchers, scientists, and drug development professionals, the proper handling and disposal of research chemicals like rac-cis-1-Deshydroxy Rasagiline is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal plan based on the known hazards of the related compound, Rasagiline, and general best practices for the disposal of active pharmaceutical ingredients (APIs) and research-grade chemicals.
Important Note: Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Hazard Assessment and Safety Precautions
Known Hazards of Rasagiline:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE):
Based on these potential hazards, the following minimum PPE should be worn when handling this compound:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood. Consult your EHS department. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: For liquid spills, use absorbent pads or other appropriate absorbent materials to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
Clean-up: Carefully collect the spilled material and any contaminated absorbent materials.
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a rinse with water.
-
Waste Disposal: All contaminated materials must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Segregate this waste from other waste streams to avoid incompatible chemical reactions.
-
-
Waste Accumulation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in the designated hazardous waste container.
-
Keep the waste container securely closed when not in use.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all available information about the compound.
-
Follow their specific procedures for packaging and labeling the waste for transport.
-
The following flowchart illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound.
This workflow outlines the critical steps for the safe and compliant disposal of the research chemical this compound, emphasizing consultation with institutional safety personnel.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling rac-cis-1-Deshydroxy Rasagiline
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide
This document provides essential safety and logistical information for handling rac-cis-1-Deshydroxy Rasagiline in a laboratory setting. The guidance herein is compiled to ensure the safety of personnel and the integrity of research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1429220-15-4) is not publicly available. The following recommendations are based on the known hazards of the parent compound, Rasagiline, and general best practices for handling research chemicals with unknown toxicity. This compound should be handled with a high degree of caution.
Chemical and Hazard Summary
The following table summarizes the available data for this compound and the known hazards of its parent compound, Rasagiline.
| Property | This compound | Rasagiline (Parent Compound) |
| CAS Number | 1429220-15-4[1][2] | 136236-51-6 |
| Molecular Formula | C12H13NO[1][2] | C12H13N |
| Molecular Weight | 187.24 g/mol [1][2] | 171.24 g/mol |
| Hazard Statements | Not available. Treat as hazardous. | Harmful if swallowed[3][4]. Causes skin irritation[4]. Causes serious eye irritation[3][4]. May cause respiratory irritation[4]. |
| Precautionary Statements | Not available. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[4] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Double-gloving is recommended.
-
Body Protection: A laboratory coat, worn fully buttoned, is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood.
Operational Plan for Handling
A systematic approach to handling ensures safety and minimizes risk. The following workflow should be adopted:
Step-by-Step Guidance
1. Preparation:
- Review Safety Information: Thoroughly review the Safety Data Sheet for the parent compound, Rasagiline, to understand potential hazards[3][4].
- Personal Protective Equipment (PPE): Don all required PPE as outlined above.
- Work Area Setup: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered. Have a spill kit and appropriate waste containers readily accessible.
2. Handling:
- Weighing: If handling a solid form, weigh the minimum amount necessary for your experiment. Use a balance inside the fume hood or a containment enclosure.
- Solution Preparation: If preparing a solution, add the compound to the solvent slowly. Avoid splashing.
3. Cleanup:
- Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
- Waste Segregation: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) should be considered hazardous waste.
Disposal Plan
Proper disposal is critical to environmental and personal safety.
-
Solid Waste: All solid waste, including contaminated PPE and disposable labware, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and decontamination rinsates should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.
-
Labeling and Storage: All waste containers must be sealed, properly labeled with the full chemical name, and stored in a designated satellite accumulation area until collected by environmental health and safety personnel. Follow all institutional and local regulations for hazardous waste disposal[5].
Emergency Procedures
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and laboratory safety officer immediately.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.
-
Clean-up: Absorb liquid spills with an inert absorbent material. For solid spills, carefully sweep or vacuum (with a HEPA-filtered vacuum) to avoid creating dust.
-
Decontaminate: Thoroughly decontaminate the spill area.
-
Dispose: All spill clean-up materials must be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these procedures, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
